molecular formula C22H25ClF2N6O3 B15602824 TDI-11861

TDI-11861

货号: B15602824
分子量: 494.9 g/mol
InChI 键: XVGSKZXXLKUEIO-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TDI-11861 is a useful research compound. Its molecular formula is C22H25ClF2N6O3 and its molecular weight is 494.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H25ClF2N6O3

分子量

494.9 g/mol

IUPAC 名称

[(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol

InChI

InChI=1S/C22H25ClF2N6O3/c23-19-10-17(27-22(26)28-19)20-15(11-31(29-20)21(24)25)9-14-3-1-2-4-18(14)34-8-6-30-5-7-33-13-16(30)12-32/h1-4,10-11,16,21,32H,5-9,12-13H2,(H2,26,27,28)/t16-/m1/s1

InChI 键

XVGSKZXXLKUEIO-MRXNPFEDSA-N

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of TDI-11861: A Potent and Reversible Inhibitor of Soluble Adenylyl Cyclase for On-Demand Male Contraception

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TDI-11861 is a novel, potent, and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for sperm motility and capacitation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its impact on sperm function. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of reproductive biology and contraceptive development.

Introduction

The development of a safe, effective, and reversible male contraceptive remains a significant unmet need in global health. This compound has emerged as a promising non-hormonal candidate that acts via a novel mechanism: the direct inhibition of soluble adenylyl cyclase (sAC) in sperm.[1][2] sAC, also known as ADCY10, is a critical enzyme responsible for the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) in sperm.[3] This cAMP signaling cascade is indispensable for the processes of sperm motility and capacitation, both of which are prerequisites for successful fertilization.[3][4] this compound's ability to rapidly and transiently inhibit sAC offers the potential for an on-demand contraceptive for men.[5] This guide will explore the intricate details of how this compound achieves this effect.

Molecular Target and Binding Mechanism

The primary molecular target of this compound is the soluble adenylyl cyclase (sAC) enzyme.[5] Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme that is directly activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[6] In the male reproductive tract, sperm are exposed to high concentrations of bicarbonate upon ejaculation, which triggers sAC activation and the subsequent cAMP surge necessary for motility and capacitation.[7]

This compound is a highly potent inhibitor of sAC, exhibiting its effects by binding to two distinct sites on the enzyme: the bicarbonate binding pocket and the active site.[8] This dual-site binding contributes to its high affinity and prolonged residence time, ensuring sustained inhibition even after significant dilution, a critical feature for an effective contraceptive.[6] Cryo-electron microscopy studies have provided detailed structural insights into the interaction between this compound and sAC, revealing the precise molecular contacts that underpin its inhibitory activity.

Signaling Pathway

The mechanism of action of this compound is centered on its disruption of the sAC-cAMP-PKA signaling pathway, which is fundamental to sperm function.

TDI11861_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Motility Sperm Motility & Capacitation Downstream->Motility Enables TDI11861 This compound TDI11861->sAC Inhibits

Figure 1: sAC-cAMP-PKA signaling pathway and the inhibitory action of this compound.

As depicted in Figure 1, the binding of this compound to sAC blocks the conversion of ATP to cAMP. This reduction in intracellular cAMP levels prevents the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream effector proteins that are essential for initiating and sustaining sperm motility and capacitation.[4] The ultimate consequence is a rapid and reversible cessation of sperm movement.

Quantitative Data

The following tables summarize the key quantitative data that characterize the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Potency and Binding Kinetics of this compound against Soluble Adenylyl Cyclase (sAC)

ParameterValueSpeciesAssayReference
IC₅₀ 3.3 nMHumanPurified sAC protein activity assay[6]
IC₅₀ 3 nMHumanIn vitro adenylyl cyclase activity[8]
IC₅₀ 7 nMRatsAC-dependent cAMP accumulation in cells
K_D 1.4 nMHumanSurface Plasmon Resonance (SPR)
k_on 2.1 x 10⁵ M⁻¹s⁻¹HumanSurface Plasmon Resonance (SPR)
k_off 0.3 x 10⁻³ s⁻¹HumanSurface Plasmon Resonance (SPR)
Residence Time 61.5 min--[5]

Table 2: In Vivo Contraceptive Efficacy of this compound in Mice

DoseAdministration RouteEfficacyDuration of EfficacyMating AttemptsPregnanciesReference
50 mg/kgOral100%Up to 2.5 hours520[5]
50 mg/kgIntraperitoneal100%Up to 2.5 hours-0[5]

This compound demonstrates high selectivity for sAC over other transmembrane adenylyl cyclases, a critical feature for minimizing off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay

This assay measures the enzymatic activity of purified sAC and the inhibitory effect of compounds like this compound.

sAC_Activity_Assay_Workflow start Start reagents Prepare Assay Buffer: - 50 mM Tris-HCl (pH 7.5) - 4 mM MgCl₂ - 2 mM CaCl₂ - 1 mM ATP - 3 mM DTT - 40 mM NaHCO₃ start->reagents incubation Incubate purified human sACt protein with this compound or vehicle (DMSO). reagents->incubation reaction Initiate reaction by adding [α-³²P]ATP. incubation->reaction separation Separate [³²P]cAMP from [α-³²P]ATP using sequential Dowex and Alumina chromatography. reaction->separation quantification Quantify [³²P]cAMP using a scintillation counter. separation->quantification analysis Calculate IC₅₀ values. quantification->analysis end End analysis->end

Figure 2: Workflow for the in vitro sAC activity assay.

Protocol:

  • Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[8]

  • Incubate purified recombinant human sAC protein with varying concentrations of this compound or vehicle (DMSO) for a predefined period.

  • Initiate the enzymatic reaction by adding [α-³²P]ATP.

  • After a set time, terminate the reaction.

  • Separate the product, [³²P]cAMP, from the substrate, [α-³²P]ATP, using a two-column chromatography method (Dowex and Alumina).[3]

  • Quantify the amount of [³²P]cAMP produced using liquid scintillation counting.

  • Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Surface Plasmon Resonance (SPR) Analysis

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of this compound to sAC.

Protocol:

  • Immobilize purified human sAC protein onto a sensor chip.

  • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal in real-time to measure the association of this compound to sAC.

  • After the association phase, flow running buffer without the inhibitor over the chip to measure the dissociation of the this compound-sAC complex.

  • Regenerate the sensor chip surface to remove any bound inhibitor.

  • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Cellular cAMP Accumulation Assay

This assay measures the effect of this compound on cAMP levels within cells.

Protocol:

  • Culture sAC-overexpressing rat 4-4 cells in appropriate media.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO).

  • Stimulate cAMP production by treating the cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 5 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Normalize the cAMP levels to the total protein concentration in each sample.

  • Calculate the percent inhibition of cAMP accumulation and determine the IC₅₀ value.

In Vivo Mouse Fertility Study

This study assesses the contraceptive efficacy of this compound in a preclinical animal model.

Mouse_Fertility_Study_Workflow start Start dosing Administer a single dose of this compound (50 mg/kg) or vehicle to male mice (oral or i.p.). start->dosing pairing Pair treated male mice with receptive female mice. dosing->pairing mating Allow mating to occur for a defined period (e.g., 30 minutes to 2.5 hours post-dose). pairing->mating separation Separate male and female mice. mating->separation monitoring Monitor female mice for signs of pregnancy over a typical gestation period. separation->monitoring outcome Record the number of pregnancies and litter size. monitoring->outcome end End outcome->end

Figure 3: Workflow for the in vivo mouse fertility study.

Protocol:

  • Administer a single oral or intraperitoneal dose of this compound (e.g., 50 mg/kg) or vehicle to sexually mature male mice.[5]

  • At specified time points after dosing (e.g., 30 minutes to 2.5 hours), pair the treated male mice with receptive female mice.[5]

  • Allow the mice to mate.

  • Separate the males and females after the mating period.

  • House the female mice individually and monitor for signs of pregnancy for the duration of a normal gestation period.

  • Record the number of pregnant females and the number of pups per litter for each group.

  • Calculate the contraceptive efficacy as the percentage reduction in pregnancies in the this compound-treated group compared to the vehicle-treated control group.

Computer-Assisted Sperm Analysis (CASA)

CASA is used to objectively quantify sperm motility parameters.

Protocol:

  • Collect sperm from the cauda epididymis of male mice treated with this compound or vehicle.

  • Dilute the sperm suspension in an appropriate buffer.

  • Load the sperm suspension into a pre-warmed analysis chamber.

  • Use a microscope equipped with a high-speed camera to capture digital images of the sperm.

  • Analyze the images using CASA software to determine various motility parameters, including:

    • VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.[7]

    • VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the sperm track divided by the time elapsed.[7]

    • VAP (Average Path Velocity): The velocity over a smoothed path.[7]

    • ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.[7]

    • BCF (Beat Cross Frequency): The frequency at which the sperm head crosses the average path.

  • Compare the motility parameters between the this compound-treated and control groups.

Conclusion

This compound represents a significant advancement in the field of male contraception. Its mechanism of action, centered on the potent and selective inhibition of soluble adenylyl cyclase, leads to a rapid and reversible blockade of sperm motility and function. The comprehensive data presented in this guide, from in vitro enzyme kinetics to in vivo contraceptive efficacy, underscore the potential of this compound as a first-in-class, on-demand male contraceptive. The detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area.

References

The Linchpin of Male Fertility: A Technical Guide to Soluble Adenylyl Cyclase (sAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, stands as a critical regulator of male fertility. Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a key intracellular sensor for the unique ionic environment of the female reproductive tract. This technical guide provides an in-depth exploration of the pivotal role of sAC in sperm function, detailing its regulatory mechanisms and its profound impact on motility, capacitation, and the acrosome reaction. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for assessing sAC function, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in reproductive biology and pharmacology, particularly those focused on male infertility and contraceptive development.

Introduction

Mammalian spermatozoa undergo a series of maturational events, collectively termed capacitation, as they traverse the female reproductive tract. These changes are essential for acquiring the ability to fertilize an oocyte. A central player in this intricate process is the second messenger cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). The primary source of cAMP in sperm is soluble adenylyl cyclase (sAC).[1][2] Genetic and pharmacological studies in both mice and humans have unequivocally demonstrated that sAC is indispensable for male fertility.[3][4][5] Men and male mice lacking functional sAC are infertile due to severely impaired sperm motility.[3][5] This guide delves into the molecular mechanisms by which sAC governs sperm function, providing a technical foundation for future research and therapeutic development.

The sAC Signaling Pathway in Sperm

The activation of sAC is a cornerstone of sperm capacitation. Upon entry into the female reproductive tract, sperm are exposed to higher concentrations of bicarbonate, which directly binds to and activates sAC.[1][6][7] This activation is further potentiated by intracellular calcium, making sAC a coincidence detector of these two crucial signals.[8] The resultant surge in cAMP levels leads to the activation of Protein Kinase A (PKA), a primary effector of cAMP in sperm.[1][6] PKA, in turn, phosphorylates a cascade of downstream protein substrates on serine and threonine residues, initiating a series of events including:

  • Increased intracellular pH (alkalinization): A critical step in capacitation.[8]

  • Hyperactivated motility: A vigorous, asymmetrical flagellar beating pattern necessary for navigating the oviduct and penetrating the egg's vestments.[3]

  • Protein tyrosine phosphorylation: A hallmark of capacitated sperm.[6]

  • Acrosome reaction competency: Preparing the sperm to release the acrosomal contents upon binding to the zona pellucida.[2][5]

The compartmentalization of cAMP signaling is also a key feature in sperm, with sAC-PKA pathways in the flagellum primarily regulating motility, while other signaling modules may operate in the sperm head to control the acrosome reaction.

sAC_Signaling_Pathway cluster_extracellular Female Reproductive Tract cluster_sperm Spermatozoon cluster_outcomes Functional Outcomes Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activation Calcium_ext Calcium (Ca²⁺) Calcium_ext->sAC Potentiation cAMP cAMP sAC->cAMP Synthesis ATP ATP ATP->sAC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Substrates PKA->Downstream Phosphorylation Motility Hyperactivated Motility Downstream->Motility Capacitation Capacitation Downstream->Capacitation AR Acrosome Reaction Competency Downstream->AR

Caption: sAC signaling cascade in mammalian sperm.

Quantitative Data on sAC Function

The following tables summarize quantitative data from studies investigating the impact of sAC on key sperm parameters.

Table 1: Effect of sAC on Sperm Motility
SpeciesCondition% Total Motility% Progressive MotilityVCL (µm/s)VAP (µm/s)VSL (µm/s)ALH (µm)BCF (Hz)Reference
Mouse Wild-Type (WT)75.3 ± 3.255.1 ± 4.5280.5 ± 10.2145.8 ± 7.6110.3 ± 6.17.2 ± 0.425.1 ± 1.3[9]
sAC Knockout (KO)5.2 ± 1.1035.6 ± 5.412.3 ± 2.18.9 ± 1.51.5 ± 0.24.3 ± 0.8[9]
Human Control65.8 ± 5.148.2 ± 4.3125.4 ± 8.985.7 ± 6.265.1 ± 5.06.5 ± 0.518.2 ± 1.1[2]
+ sAC Inhibitor (TDI-10229)20.3 ± 3.55.1 ± 1.855.2 ± 6.130.4 ± 4.320.7 ± 3.12.8 ± 0.37.5 ± 0.9[2]

VCL: Curvilinear Velocity, VAP: Average Path Velocity, VSL: Straight-Line Velocity, ALH: Amplitude of Lateral Head Displacement, BCF: Beat Cross Frequency. Values are represented as mean ± SEM.

Table 2: Effect of sAC on Intracellular cAMP Levels
SpeciesConditionIncubation TimecAMP Level (pmol/10⁶ sperm)Reference
Mouse WT, Non-capacitating media15 min1.5 ± 0.3[9]
WT, Capacitating media (+HCO₃⁻/BSA)15 min8.2 ± 1.1[9]
sAC KO, Non-capacitating media15 min0.2 ± 0.1[9]
sAC KO, Capacitating media (+HCO₃⁻/BSA)15 min0.3 ± 0.1[9]
Human Non-capacitated1 min2.1 ± 0.4[6]
Capacitated (+HCO₃⁻)1 min15.5 ± 2.3[6]
Capacitated (+HCO₃⁻)60 min5.8 ± 0.9[6]

BSA: Bovine Serum Albumin. Values are represented as mean ± SEM.

Table 3: Effect of sAC on Acrosome Reaction
SpeciesCondition% Acrosome Reacted (Spontaneous)% Acrosome Reacted (Progesterone-induced)Reference
Mouse WT, Capacitated (+HCO₃⁻/BSA)8.1 ± 1.225.4 ± 3.1[9]
sAC KO, Capacitated (+HCO₃⁻/BSA)7.5 ± 1.18.2 ± 1.5[9]
sAC KO, + 8-Br-cAMP/IBMX7.9 ± 1.322.1 ± 2.8[9]
Human Control, Capacitated12.3 ± 2.135.8 ± 4.2[2]
+ sAC Inhibitor (TDI-10229)11.8 ± 1.914.5 ± 2.5[2]

8-Br-cAMP: a cell-permeable cAMP analog; IBMX: a phosphodiesterase inhibitor. Values are represented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sAC's role in sperm function.

Computer-Assisted Sperm Analysis (CASA)

CASA provides an objective and detailed assessment of sperm motility parameters.

Objective: To quantify sperm motility characteristics.

Materials:

  • Microscope with a heated stage (37°C) and phase-contrast optics

  • Video camera

  • CASA software (e.g., Hamilton Thorne IVOSII)

  • Pre-warmed slide and coverslip

  • Sperm suspension in appropriate medium

Procedure:

  • Prepare sperm suspension in a capacitating or non-capacitating medium and equilibrate at 37°C.

  • Place a 5-10 µL aliquot of the sperm suspension onto a pre-warmed slide and cover with a coverslip.

  • Place the slide on the heated microscope stage.

  • Focus on the sperm under phase-contrast optics.

  • Record video sequences of multiple fields to ensure a representative sample (at least 200 sperm).

  • The CASA software analyzes the captured frames to determine various motility parameters, including those listed in Table 1.[1]

CASA_Workflow A Prepare Sperm Suspension (37°C) B Load Sample onto Pre-warmed Slide A->B C Place on Heated Microscope Stage (37°C) B->C D Record Video of Multiple Fields C->D E Analyze with CASA Software D->E F Quantitative Motility Data E->F

Caption: Experimental workflow for CASA.
In Vitro Capacitation of Sperm

This protocol simulates the conditions of the female reproductive tract to induce capacitation in vitro.

Objective: To induce sperm capacitation for subsequent functional assays.

Materials:

  • Semen sample (human) or epididymal sperm (mouse)

  • Capacitating medium (e.g., Human Tubal Fluid [HTF] for human, Toyoda-Yokoyama-Hoshi [TYH] for mouse) supplemented with bicarbonate, calcium, and a cholesterol acceptor like bovine serum albumin (BSA) or human serum albumin (HSA).[2][10]

  • Incubator at 37°C with 5% CO₂

Procedure (Human Swim-up Method):

  • Allow the semen sample to liquefy for 30-60 minutes at 37°C.

  • Gently layer 1 mL of capacitating medium over 0.5 mL of liquefied semen in a conical tube.

  • Incline the tube at a 45° angle and incubate for 1 hour at 37°C in 5% CO₂ to allow motile sperm to swim up into the medium.[10]

  • Carefully collect the supernatant containing the motile, capacitated sperm.

  • Wash the collected sperm by centrifugation and resuspend in fresh capacitating medium.

  • The sperm are now ready for use in functional assays.

Acrosome Reaction Assay (Fluorescence-based)

This assay quantifies the percentage of sperm that have undergone the acrosome reaction.

Objective: To determine the acrosomal status of sperm.

Materials:

  • Capacitated sperm suspension

  • Acrosome reaction inducer (e.g., progesterone (B1679170) or calcium ionophore A23187)

  • Fluorescent lectin that binds to the acrosomal matrix (e.g., FITC-PNA or FITC-PSA)

  • Nuclear counterstain (e.g., Hoechst or DAPI)

  • Fluorescence microscope

Procedure:

  • Incubate capacitated sperm with or without an acrosome reaction inducer for a defined period (e.g., 30 minutes).[9]

  • Fix the sperm onto glass slides.

  • Permeabilize the sperm membranes (e.g., with ethanol).

  • Incubate the slides with a solution containing the fluorescent lectin (e.g., FITC-PNA) and a nuclear counterstain.[4][11]

  • Wash to remove unbound dyes.

  • Mount the slides and observe under a fluorescence microscope.

  • Sperm with an intact acrosome will show bright fluorescence over the acrosomal region, while acrosome-reacted sperm will show fluorescence only at the equatorial segment or no fluorescence. The nuclear stain allows for the visualization of all sperm heads.

  • Count at least 200 sperm and calculate the percentage of acrosome-reacted sperm.[12]

Measurement of Intracellular cAMP

An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cAMP levels.

Objective: To measure the concentration of cAMP in sperm lysates.

Materials:

  • Sperm suspension

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • 0.1 M HCl for cell lysis

  • Commercially available cAMP ELISA kit

Procedure:

  • Incubate sperm under desired conditions (e.g., with or without bicarbonate) in the presence of a phosphodiesterase inhibitor.[9]

  • Pellet the sperm by centrifugation.

  • Lyse the sperm pellet with 0.1 M HCl to stop enzymatic activity and release intracellular cAMP.[9]

  • Centrifuge the lysate to remove cellular debris.

  • Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions. This typically involves a competitive binding assay where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.[13][14]

  • The amount of bound labeled cAMP is inversely proportional to the concentration of cAMP in the sample, which is determined by measuring the signal (e.g., colorimetric or chemiluminescent) and comparing it to a standard curve.

cAMP_Measurement_Workflow A Incubate Sperm (± Stimuli, + PDE Inhibitor) B Pellet Sperm by Centrifugation A->B C Lyse Pellet with 0.1 M HCl B->C D Clarify Lysate by Centrifugation C->D E Perform cAMP ELISA on Supernatant D->E F Determine cAMP Concentration E->F

Caption: Workflow for cAMP measurement in sperm.

sAC as a Target for Male Contraception

The essential role of sAC in male fertility, coupled with the fact that men with naturally occurring inactivating mutations in the ADCY10 gene are healthy but infertile, makes sAC an attractive target for a non-hormonal male contraceptive.[2] Potent and specific sAC inhibitors have been developed that can rapidly and reversibly block sperm motility.[2][5] Preclinical studies in mice have shown that administration of an sAC inhibitor can induce temporary infertility, with fertility returning to normal shortly after the inhibitor is cleared.[15] This "on-demand" contraceptive approach represents a paradigm shift in male contraception research.

Conclusion and Future Directions

Soluble adenylyl cyclase is a master regulator of sperm function, integrating environmental cues from the female reproductive tract to trigger the essential processes of motility, capacitation, and acrosome reaction competency. The wealth of data supporting its critical role has not only illuminated the fundamental biology of fertilization but has also paved the way for innovative approaches to male contraception. Future research should continue to dissect the downstream targets of the sAC-cAMP-PKA signaling cascade to gain a more granular understanding of how sperm functions are orchestrated. Furthermore, the clinical development of sAC inhibitors as safe, effective, and reversible male contraceptives holds immense promise for expanding family planning options. This technical guide provides a solid foundation for these ongoing and future endeavors in the field of reproductive science.

References

TDI-11861: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. TDI-11861, a potent and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), has emerged as a promising on-demand contraceptive candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. By reversibly inhibiting the enzyme essential for sperm motility and capacitation, this compound offers a novel, non-hormonal approach to male contraception with a rapid onset and short duration of action.

Introduction: The Role of Soluble Adenylyl Cyclase in Male Fertility

Mammalian fertilization is a complex process requiring sperm to undergo a series of maturational events collectively known as capacitation. A key enzyme in this process is soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[3][4]

Upon ejaculation, sperm are exposed to the high bicarbonate concentrations of the seminal fluid and the female reproductive tract.[1][5] This activates sAC, leading to a rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] The surge in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream protein targets, triggering sperm hyperactivated motility and other changes essential for capacitation and, ultimately, fertilization.[2][4]

Genetic studies have confirmed the critical role of sAC in male fertility. Male mice lacking the gene for sAC are infertile due to immotile sperm, yet are otherwise healthy.[6][7] This makes sAC an ideal and highly specific target for a non-hormonal male contraceptive.

This compound: Mechanism of Action

This compound is a second-generation sAC inhibitor designed for high potency, selectivity, and a long residence time.[5][8] Its mechanism of action is the direct, reversible inhibition of sAC enzymatic activity.

Structural studies, including X-ray crystallography at 1.8 Å resolution, reveal that this compound binds to sAC in a unique manner.[5][9] It not only occupies the bicarbonate binding pocket, preventing the enzyme's activation, but also extends into a channel leading to the active site.[10][11] This dual-site engagement contributes to its high affinity and slow dissociation rate from the enzyme.[5]

By inhibiting sAC, this compound effectively blocks the bicarbonate-induced cAMP surge in sperm.[10][11] This prevents the downstream signaling cascade required for motility and capacitation, rendering the sperm temporarily incapable of fertilization without being cytotoxic.[8][11][12]

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, pharmacokinetics, and in vivo efficacy.

Table 1: In Vitro Potency and Binding Kinetics of this compound
ParameterValueAssay TypeNotes
Biochemical IC₅₀ 3.0 - 3.3 nMIn Vitro Cyclase ActivityInhibition of purified human sAC protein.[9][13][14]
Cellular IC₅₀ 5.5 - 7.0 nMCellular cAMP AccumulationInhibition of sAC in sAC-overexpressing rat 4-4 cells.[9][13][15]
Binding Affinity (Kd) 1.4 nMSurface Plasmon Resonance (SPR)Demonstrates high-affinity binding to sAC.[5][13]
Residence Time 61.5 minutesIn vitro dilution assayTime to recover from inhibition after dilution.[8]
Dissociation Rate (koff) 0.3 x 10⁻³ s⁻¹Surface Plasmon Resonance (SPR)Significantly slower dissociation compared to earlier inhibitors.[9]
Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
ParameterRouteDoseValueTime Point
Blood Concentration i.p.50 mg/kg~20 µM15 minutes
Blood Concentration i.p.50 mg/kg~1 µM4 hours
Oral Bioavailability (F%) p.o.10 mg/kg11%N/A
Plasma Exposure p.o.50 mg/kg~10x Cellular IC₅₀Up to 4 hours

Data compiled from references[5][11].

Table 3: In Vivo Contraceptive Efficacy of this compound in Mice
ParameterRouteDoseEfficacyTime Post-Dose
Contraceptive Efficacy p.o. / i.p.50 mg/kg100%0.5 - 2.5 hours
Contraceptive Efficacy p.o. / i.p.50 mg/kg~91%3 - 3.5 hours
Fertility Recovery p.o. / i.p.50 mg/kgFull Recovery24 hours
Mating Trials p.o. / i.p.50 mg/kg0 pregnancies in 52 pairings0.5 - 2.5 hours

Data compiled from references[6][8][10][16].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro sAC Inhibition Assay (Biochemical Potency)

This assay measures the direct inhibitory effect of a compound on purified sAC enzyme activity.

  • Enzyme Source: Recombinant purified human sAC protein (sACt) is used.

  • Reaction Buffer: A typical buffer contains 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1mM ATP, 3 mM DTT, and 40 mM NaHCO₃ to stimulate sAC activity.[2]

  • Procedure: a. sAC protein is incubated with varying concentrations of this compound or DMSO (vehicle control). b. The enzymatic reaction is initiated by the addition of [α-³²P]ATP. c. The reaction is allowed to proceed for a defined period at 30°C. d. The reaction is terminated, and the conversion of [α-³²P]ATP to [³²P]cAMP is quantified using the "two-column" chromatography method.[2]

  • Data Analysis: The amount of [³²P]cAMP produced is measured, and IC₅₀ values are calculated by fitting the data to a concentration-response curve.[9]

Cellular cAMP Accumulation Assay (Cellular Potency)

This assay determines the inhibitor's ability to block sAC activity within a cellular context.

  • Cell Line: HEK293 cells stably overexpressing truncated sAC (termed "4-4 cells") are commonly used due to their high sAC-dependent cAMP production.[2][17]

  • Procedure: a. 4-4 cells are seeded in 24-well plates. b. Cells are pre-incubated for 10 minutes with various concentrations of this compound or vehicle.[17] c. To prevent cAMP degradation, a non-selective phosphodiesterase (PDE) inhibitor such as 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is added.[2][17] d. After 5 minutes, the reaction is stopped by lysing the cells with 0.1 M HCl.[2]

  • Data Analysis: Intracellular cAMP levels in the cell lysates are measured using a competitive immunoassay (e.g., ELISA). IC₅₀ values are determined from the dose-response curves.[9]

Binding Kinetics and Residence Time Assays
  • Surface Plasmon Resonance (SPR): This technique measures real-time binding kinetics. Purified sAC protein is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the association (kon) and dissociation (koff) rates are measured to calculate the binding affinity (Kd).[9]

  • Jump Dilution Recovery Assay: This functional assay measures the inhibitor's residence time.

    • sAC protein is pre-incubated with an inhibitor concentration well above its IC₅₀ to ensure maximal binding.[17]

    • The complex is then rapidly diluted 100-fold into a reaction mixture containing ATP, effectively "jumping" the inhibitor concentration to a level below its IC₅₀.[5][17]

    • sAC activity is measured over time. A slow recovery of enzyme activity indicates a long residence time, as the inhibitor remains bound even after dilution.[5]

Sperm Motility and Capacitation Assays
  • Sperm Collection: Caudal epididymal sperm are collected from mice. For human studies, ejaculated sperm are used.[2]

  • In Vitro Treatment: Sperm are incubated in non-capacitating or capacitating media (containing bicarbonate) with or without this compound.

  • Motility Analysis: Sperm motility is assessed using Computer-Aided Sperm Analysis (CASA), which quantifies parameters like percentage of motile sperm and velocity.[18]

  • Capacitation Hallmarks: The effects on capacitation are measured by assessing bicarbonate-induced cAMP levels, PKA-dependent protein tyrosine phosphorylation, and the acrosome reaction.[11][19]

In Vivo Efficacy and Safety Studies
  • Animal Model: Adult male CD-1 mice are used.[5]

  • Dosing: A single dose of this compound (e.g., 50 mg/kg) is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).[8][13]

  • Mating Studies: At various time points post-dosing, treated male mice are paired with receptive females. The number of pregnancies and litter sizes are recorded to determine contraceptive efficacy.[6][8]

  • Sperm Function Post-Dosing: At different time points after dosing, sperm are surgically extracted from the cauda epididymis or retrieved from the uteri of mated females to assess motility and capacitation status ex vivo.[11]

  • Safety and Tolerability: Animals are monitored for any changes in mating behavior, general health, or signs of toxicity. Longer-term studies involve daily dosing for several weeks to assess for any adverse effects.[12][16]

Mandatory Visualizations

Signaling Pathway Diagram

sAC_Pathway cluster_extracellular Extracellular/Lumen cluster_sperm Sperm Cell HCO3- HCO3- sAC Soluble Adenylyl Cyclase (sAC) HCO3-->sAC Activates cAMP cAMP sAC->cAMP Synthesizes ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proteins Downstream Proteins PKA->Proteins Phosphorylates PhosphoProteins Phosphorylated Proteins Proteins->PhosphoProteins Motility Hyperactivated Motility & Capacitation PhosphoProteins->Motility Leads to TDI11861 This compound TDI11861->sAC Inhibits

Caption: sAC signaling pathway in sperm and the inhibitory action of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro / Cellular Evaluation cluster_invivo In Vivo Preclinical Testing (Mouse Model) Biochem Biochemical Assay (IC50 on purified sAC) Cellular Cellular Assay (IC50 in 4-4 cells) Biochem->Cellular Kinetics Binding Kinetics (SPR, Jump Dilution) Cellular->Kinetics SpermFunc Sperm Function Assays (Motility, Capacitation) Kinetics->SpermFunc PK Pharmacokinetics (Blood/Tissue Levels) SpermFunc->PK PD Pharmacodynamics (Sperm motility post-dose) PK->PD Efficacy Mating Studies (Contraceptive Efficacy) PD->Efficacy Tox Safety/Tolerability Efficacy->Tox logical_relationship Target Target Identification: sAC is essential for sperm motility Inhibitor Inhibitor Development: This compound is a potent, selective sAC inhibitor Target->Inhibitor Leads to Mechanism Mechanism of Action: This compound blocks the bicarbonate-induced cAMP increase Inhibitor->Mechanism Results in Effect Physiological Effect: Sperm motility and capacitation are inhibited Mechanism->Effect Causes Outcome Contraceptive Outcome: Temporary & Reversible Male Infertility Effect->Outcome Achieves

References

The Discovery and Development of TDI-11861: A Technical Guide to a Novel On-Demand Male Contraceptive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme critical for sperm motility and capacitation. This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of this compound as a promising non-hormonal, on-demand male contraceptive. It details the compound's mechanism of action, structure-activity relationship, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this novel contraceptive agent.

Introduction

The global need for new contraceptive options, particularly for men, remains a significant public health priority. Current male contraceptive methods are limited to condoms and vasectomy. The development of a safe, effective, and reversible non-hormonal male contraceptive would represent a major advancement in reproductive health.[1][2][3] Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, has emerged as a promising target for male contraception.[4][5] sAC is essential for sperm motility and the capacitation process, a series of physiological changes that sperm must undergo to be capable of fertilizing an egg.[6][7] Men and mice lacking functional sAC are infertile but otherwise healthy, highlighting its potential as a specific and safe contraceptive target.[3][5]

This compound was developed as a second-generation sAC inhibitor, optimized from its predecessor TDI-10229, with improved potency and a significantly longer residence time on the sAC protein.[1][6] This enhanced pharmacodynamic property is crucial for maintaining efficacy in the female reproductive tract following ejaculation.[1][8] This guide summarizes the key data and methodologies that underscore the development of this compound.

Mechanism of Action and Signaling Pathway

Upon ejaculation, sperm are exposed to high concentrations of bicarbonate in the seminal fluid, which activates sAC.[6][8] sAC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels initiates a signaling cascade that is critical for sperm motility and capacitation.[6][7]

This compound acts as a potent inhibitor of sAC, effectively blocking this signaling pathway at its origin.[1][7] It binds to the bicarbonate binding site and an adjacent channel leading to the active site of the sAC protein.[1][7] This dual-site binding contributes to its high affinity and slow dissociation rate.[7] By inhibiting sAC, this compound prevents the rise in cAMP, thereby blocking the downstream events required for sperm motility and fertilization.[1][7]

sAC Signaling Pathway in Sperm Signaling Pathway of sAC in Sperm Activation cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Sperm_Motility Sperm Motility & Capacitation Downstream_Effectors->Sperm_Motility TDI_11861 This compound TDI_11861->sAC Inhibits

Caption: sAC signaling pathway in sperm activation and its inhibition by this compound.

Data Presentation

Biochemical and Cellular Potency

This compound demonstrates significantly improved potency over its predecessor, TDI-10229, in both biochemical and cellular assays.[1][6] Its low nanomolar IC50 values highlight its strong inhibitory activity against sAC.

Compound Biochemical IC50 (nM) Cellular IC50 (nM) sAC Binding Affinity (KD, nM) Residence Time (1/koff, min)
This compound 3[1][9]7[1][9]1.4[6][9][10]61.5[1]
TDI-10229 159[6]92[6]176[9]0.3[1]
Pharmacokinetic Properties in Mice

Pharmacokinetic studies in male CD-1 mice revealed that this compound has good oral bioavailability and achieves plasma concentrations sufficient for in vivo efficacy.

Parameter IV Administration (2 mg/kg) Oral Administration (10 mg/kg)
T1/2 (h) 1.051.13
Cmax (ng/mL) 1140337
AUClast (h*ng/mL) 884933
Oral Bioavailability (F%) -11

Data sourced from Miller et al., 2022.[6]

In Vivo Efficacy in Mice

A single dose of this compound demonstrated a rapid, potent, and reversible contraceptive effect in male mice.

Time Post-Dose (50 mg/kg) Contraceptive Efficacy (%) Sperm Motility
0.5 - 2.5 hours 100[2][7]Immobile[3]
3.5 hours 91[2]Some sperm regain motility[2][3]
24 hours 0Normal motility restored[2][3]

Experimental Protocols

In Vitro sAC Activity Assay (Biochemical Potency)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

  • Protein Preparation: Purified recombinant human sAC protein is used.[9]

  • Reaction Mixture: The assay is conducted in a buffer containing 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[9]

  • Inhibitor Incubation: sAC protein is pre-incubated with varying concentrations of the test compound (e.g., this compound) or DMSO as a control.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate ATP. The reaction is allowed to proceed for a set time and then terminated.

  • cAMP Quantification: The amount of cAMP produced is quantified using a competitive immunoassay, such as an ELISA-based method.

  • Data Analysis: The concentration-response curves are generated, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce sAC activity by 50%.[9]

Cell-Based sAC Activity Assay (Cellular Potency)

This assay assesses the inhibitor's efficacy in a cellular context.

  • Cell Culture: Rat 4-4 cells, which overexpress sAC, are seeded in 24-well plates and grown in DMEM with 10% FBS.[6]

  • Inhibitor Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

  • cAMP Accumulation: To prevent cAMP degradation, cells are treated with a pan-phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, for 5 minutes.[9]

  • Cell Lysis and cAMP Quantification: Cells are lysed, and the intracellular cAMP concentration is measured.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition of cAMP accumulation against the inhibitor concentration.[9]

Jump Dilution Recovery Assay (Residence Time)

This assay provides an independent measure of the inhibitor's dissociation rate from the sAC protein.

  • Pre-incubation: A concentrated solution of sAC protein (e.g., 5x the standard assay concentration) is pre-incubated with the inhibitor at a concentration significantly above its IC50 (e.g., 10x IC50) to ensure binding equilibrium.[6]

  • Dilution: The inhibitor-protein solution is rapidly diluted 100-fold into the standard activity assay system, which contains the substrate ATP.[6] This dilution reduces the free inhibitor concentration to a level that should not cause significant re-binding.

  • Activity Measurement: The rate of cAMP production is measured at various time points over the next hour.[6]

  • Data Analysis: The time required to regain the uninhibited rate of sAC activity reflects the inhibitor's residence time on the target protein.[6]

Experimental_Workflow_sAC_Inhibitor_Evaluation Experimental Workflow for sAC Inhibitor Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Mouse Model) Biochemical_Assay Biochemical Assay (IC50) Cellular_Assay Cell-Based Assay (Cellular IC50) Biochemical_Assay->Cellular_Assay SPR Surface Plasmon Resonance (KD, koff, kon) Cellular_Assay->SPR Jump_Dilution Jump Dilution Assay (Residence Time) SPR->Jump_Dilution PK_Studies Pharmacokinetic Studies (Oral Bioavailability, T1/2) Jump_Dilution->PK_Studies Sperm_Motility_Assay Sperm Motility Assay (Ex Vivo) PK_Studies->Sperm_Motility_Assay Mating_Studies Mating & Fertility Studies (Contraceptive Efficacy) Sperm_Motility_Assay->Mating_Studies Safety_Studies Safety & Toxicity Studies Mating_Studies->Safety_Studies

Caption: A typical experimental workflow for the evaluation of sAC inhibitors like this compound.
In Vivo Fertility Studies in Mice

These studies are crucial for demonstrating the contraceptive efficacy of the compound in a living organism.

  • Dosing: Male mice are administered a single dose of this compound (e.g., 50 mg/kg) via oral gavage or intraperitoneal injection.[1][10] Control mice receive a vehicle solution.

  • Mating: At various time points after dosing (e.g., 30 minutes to 2.5 hours), each male mouse is paired with a receptive female mouse.[3][11]

  • Pregnancy Monitoring: Females are monitored for pregnancy and litter size.

  • Reversibility Assessment: The male mice are tested for fertility in subsequent matings (e.g., 24 hours post-dose) to confirm the return of normal fertility.[2][3]

  • Sperm Analysis: In parallel studies, sperm can be retrieved from the epididymis or the uteri of mated females to assess motility and capacitation status.[1]

Drug Discovery and Development Logic

The development of this compound followed a logical progression from its parent compound, TDI-10229, guided by structure-based drug design.

Drug_Development_Logic Logical Progression of this compound Development Target_Validation Target Validation (sAC essential for fertility) Lead_Compound Lead Compound (TDI-10229) Target_Validation->Lead_Compound SAR Structure-Activity Relationship (SAR) & Structure-Based Design Lead_Compound->SAR Lead_Optimization Lead Optimization (Improve Potency & Residence Time) SAR->Lead_Optimization Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection Preclinical_Studies Preclinical In Vivo Studies (Efficacy, PK, Safety) Candidate_Selection->Preclinical_Studies Clinical_Development Clinical Development Preclinical_Studies->Clinical_Development

Caption: The logical framework guiding the discovery and development of this compound.

The crystal structure of sAC in complex with TDI-10229 provided the structural insights necessary for optimization.[6] The primary goals were to enhance binding affinity and, crucially, to slow the dissociation rate (increase residence time).[6] This was achieved by designing molecules, like this compound, that could occupy an additional channel leading to the active site, thereby creating a tighter and more durable interaction with the enzyme.[1][6] This strategic design led to a ~200-fold longer residence time for this compound compared to its predecessor, a key attribute for an on-demand contraceptive that must remain effective after dilution in the female reproductive tract.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the field of male contraception. As a potent, selective, and reversible sAC inhibitor with a long residence time, it has demonstrated robust preclinical efficacy as an on-demand contraceptive agent.[1][2][3] The compound effectively immobilizes sperm for several hours after a single oral dose, with fertility returning to normal within 24 hours.[2][3] Importantly, preclinical studies have shown a benign safety profile, with no observed adverse effects on mating behavior or overall health in mice.[1][2]

The successful preclinical development of this compound provides a strong proof-of-concept for sAC inhibition as a viable strategy for on-demand male contraception.[12] Future work will focus on further preclinical safety and toxicology studies, as well as the optimization of derivatives.[2] Successful outcomes from these studies will pave the way for the first-in-human clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this novel contraceptive approach in men.[2]

References

Target Validation of TDI-11861 in Reproductive Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. This technical guide provides an in-depth overview of the target validation of this compound as a novel, non-hormonal, on-demand male contraceptive. The document summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the underlying signaling pathways and experimental workflows. The preclinical data strongly support the potential of this compound as a revolutionary approach to contraception, offering a rapid and reversible effect.[1][2][3]

Introduction to Soluble Adenylyl Cyclase (sAC) as a Contraceptive Target

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) in mammalian cells.[4] Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[5][6] In the male reproductive system, sAC plays an indispensable role in the final stages of sperm maturation, known as capacitation, which is essential for fertilization.

Upon ejaculation, sperm are exposed to the bicarbonate-rich environment of the female reproductive tract, leading to sAC activation and a subsequent surge in intracellular cAMP.[6][7] This cAMP increase triggers a signaling cascade that results in hyperactivated motility, enabling the sperm to reach and fertilize the oocyte.[6][7] Genetic studies have shown that male mice and men lacking a functional sAC enzyme are infertile due to immotile sperm, without other significant health issues, highlighting sAC as a promising and specific target for male contraception.[1][8]

This compound was developed as a potent sAC inhibitor with a long residence time, designed to be taken on-demand before sexual intercourse to temporarily inhibit sperm motility and prevent pregnancy.[1][2][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy.

Table 1: Biochemical and Cellular Potency of this compound
ParameterValueSpeciesAssay TypeReference
Biochemical IC₅₀ 3 nMHumanIn vitro sAC activity assay[2][9]
3.3 nMHumanIn vitro sAC activity assay[10][11]
Cellular IC₅₀ 5.5 nMRatsAC-overexpressing 4-4 cells[10][11]
7 nMRatsAC-overexpressing 4-4 cells[2]
Table 2: Binding Kinetics and Residence Time of this compound
ParameterValueSpeciesAssay TypeReference
K_D 1.4 nMHumanSurface Plasmon Resonance (SPR)[2][10][11]
k_on 2.1 x 10⁵ M⁻¹s⁻¹HumanSurface Plasmon Resonance (SPR)[2]
k_off 0.3 x 10⁻³ s⁻¹HumanSurface Plasmon Resonance (SPR)[2]
Residence Time (SPR) 3181 s (~53 min)HumanSurface Plasmon Resonance (SPR)[10]
Residence Time (Jump Dilution) 1220 s (~20 min)HumanJump Dilution Assay[10]
61.5 minMouse/HumanIn vitro sperm motility assay[9]
Table 3: Pharmacokinetics of this compound in Male CD-1 Mice
Route of AdministrationDoseParameterValueReference
Oral (PO)10 mg/kgBioavailability (F%)11%[10]
Oral (PO)50 mg/kgUnbound Plasma Exposure (at 4h)~10-fold over cellular IC₅₀[10]
Intraperitoneal (IP)50 mg/kgCmax (at 1h)7.04 µM[10]
Concentration (at 4h)0.93 µM[10]
Table 4: In Vivo Contraceptive Efficacy of this compound in Mice
Dose and RouteTime Post-DoseMating AttemptsPregnanciesEfficacyReference
50 mg/kg (IP)30 min - 2.5 h520100%[9][12]
50 mg/kg (IP)3.5 h--91%[1]
-24 h--Fertility Restored[1]

Signaling Pathway

The following diagram illustrates the central role of soluble adenylyl cyclase (sAC) in sperm activation and how this compound intervenes in this pathway.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment (Female Reproductive Tract) cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Protein_Phosphorylation Protein Tyrosine Phosphorylation PKA->Protein_Phosphorylation Initiates Hyperactivation Sperm Hyperactivation & Motility Protein_Phosphorylation->Hyperactivation Leads to Fertilization Fertilization Hyperactivation->Fertilization TDI11861 This compound TDI11861->sAC Inhibits

sAC signaling pathway in sperm activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

In Vitro sAC Biochemical Activity Assay (Two-Column Method)

This assay quantifies the enzymatic activity of purified sAC by measuring the conversion of radiolabeled ATP to cAMP.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.

  • Inhibitor Pre-incubation: Pre-incubate purified recombinant human sAC protein (final concentration ~5 nM) with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 30°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding α-³²P labeled ATP (approximately 1,000,000 cpm) to the reaction mixture. The final reaction volume is 100 µL.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination and Separation: Terminate the reaction and separate the resulting ³²P-labeled cAMP from unreacted ATP using sequential Dowex and Alumina column chromatography.

  • Quantification: Quantify the amount of ³²P-cAMP using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a non-linear regression curve.

Cell-Based sAC Activity Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit sAC activity within a cellular context.

Protocol:

  • Cell Culture: Seed sAC-overexpressing rat 4-4 cells (HEK293 cells stably overexpressing sAC) in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.[5]

  • Media Change: One hour before the assay, replace the old media with 300 µL of fresh media.[5]

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (0.7% DMSO) for 10 minutes at 37°C.[5]

  • cAMP Accumulation: Add a pan-selective phosphodiesterase (PDE) inhibitor, such as 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation and incubate for 5 minutes.

  • Cell Lysis: Remove the media and lyse the cells with 0.1 M HCl.

  • cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: Normalize the data to the DMSO-treated control and calculate the cellular IC₅₀ value.

Jump Dilution Recovery Assay

This assay is used to determine the residence time of this compound by measuring the rate of recovery of sAC activity after rapid dilution of the enzyme-inhibitor complex.

Protocol:

  • Pre-incubation: Pre-incubate a concentrated solution of sAC protein (5x the standard assay concentration) with this compound at a concentration 10x its biochemical IC₅₀ for 15 minutes to allow the formation of the enzyme-inhibitor complex.[10]

  • Jump Dilution: Rapidly dilute the pre-incubated mixture 100-fold into the standard sAC activity assay buffer containing substrate (ATP). This dilution reduces the inhibitor concentration to a sub-inhibitory level.[10][13]

  • Activity Measurement: Measure the sAC activity at various time points over the next hour by quantifying cAMP production.[10]

  • Data Analysis: Plot cAMP accumulation over time. The rate of recovery of enzyme activity is used to calculate the dissociation rate constant (k_off) and the residence time (1/k_off).[13]

In Vivo Male Mouse Fertility Study

This study evaluates the contraceptive efficacy of this compound in a live animal model.

Protocol:

  • Animal Model: Use sexually mature male CD-1 mice.

  • Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (IP) or oral (PO) route.

  • Mating: Pair the treated male mice with receptive female mice at different time points post-administration (e.g., 30 minutes to 2.5 hours).[9] Allow for mating to occur.

  • Pregnancy Monitoring: Separate the females after mating and monitor for signs of pregnancy over a normal gestation period.

  • Endpoint Measurement: Record the number of pregnancies and the number of pups per litter in both the treated and control groups.

  • Reversibility Assessment: To assess the reversibility of the contraceptive effect, continue to monitor the fertility of the treated male mice in subsequent matings after the drug is expected to have cleared (e.g., 24 hours post-dose).[1]

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Workflow for In Vitro sAC Biochemical Activity Assay

in_vitro_workflow A Prepare Reaction Mix (Buffer, Mg²⁺, Ca²⁺, ATP, DTT, HCO₃⁻) B Pre-incubate Purified sAC with this compound (15 min, 30°C) A->B C Initiate Reaction with α-³²P ATP B->C D Incubate (30 min, 30°C) C->D E Separate ³²P-cAMP via Two-Column Chromatography D->E F Quantify ³²P-cAMP (Scintillation Counting) E->F G Calculate IC₅₀ F->G

Workflow for the in vitro sAC activity assay.
Workflow for In Vivo Male Mouse Fertility Study

in_vivo_workflow A Administer Single Dose of this compound or Vehicle to Male Mice B Pair Treated Males with Receptive Females at Timed Intervals A->B F Assess Fertility Reversibility (e.g., at 24h post-dose) A->F C Observe and Confirm Mating B->C D House Females Separately C->D E Monitor for Pregnancy and Litter Size D->E G Compare Pregnancy Rates between Treated and Control Groups E->G F->G

Workflow for the in vivo mouse fertility study.

Conclusion

The comprehensive preclinical data on this compound strongly validate soluble adenylyl cyclase as a viable target for on-demand male contraception. This compound exhibits high potency against sAC, a long target residence time, and demonstrates 100% contraceptive efficacy in mice with a rapid onset and full reversibility within 24 hours.[1][9][10] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of sAC inhibitors as a novel class of non-hormonal male contraceptives. Further studies and human clinical trials are warranted to translate these promising preclinical findings into a safe and effective contraceptive option for men.[1]

References

A Technical Guide to the Biochemical Properties of TDI-11861

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and fertilization. This document provides a comprehensive overview of its biochemical properties, including its mechanism of action, quantitative data on its potency and binding kinetics, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a second-generation sAC inhibitor designed for non-hormonal male contraception.[1] It exerts its effect by binding to and inhibiting the enzymatic activity of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] The activation of sAC is a critical step in sperm capacitation, the process by which sperm become competent to fertilize an egg.[3] In the female reproductive tract, high concentrations of bicarbonate activate sAC, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP is essential for sperm motility and maturation.[4]

This compound inhibits sAC by binding to two key sites on the enzyme: the bicarbonate binding pocket and the active site.[3] By blocking the bicarbonate binding site, it prevents the initial activation of the enzyme.[3] Its binding to the active site further inhibits the conversion of ATP to cAMP, thereby suppressing the downstream signaling cascade required for sperm function.[3] This dual-binding mechanism contributes to its high potency and long residence time.[2][5] The inhibition of sAC by this compound effectively renders sperm temporarily immotile, thus preventing fertilization.[1][4][5] This effect is reversible, with normal sperm function returning after the compound is cleared from the system.[4]

Quantitative Biochemical Data

The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and binding kinetics.

Table 1: Potency and Cellular Activity of this compound

ParameterValueSpeciesAssay ConditionsReference
Biochemical IC50 3.3 nMHumanIn vitro adenylyl cyclase activity of purified recombinant sAC protein in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[2][6]
Biochemical IC50 3 nMHumanIn vitro adenylyl cyclase activity of purified sAC protein.[5][7]
Cellular IC50 5.5 nMRatsAC-dependent cAMP accumulation in sAC-overexpressing rat 4-4 cells.[2]
Cellular IC50 7 nMRatsAC-dependent cAMP accumulation in sAC-overexpressing rat 4-4 cells grown in media containing 10% FBS treated with 500 μM IBMX for 5 min.[5][6]

Table 2: Binding Affinity and Kinetics of this compound to sAC

ParameterValueMethodReference
KD (Dissociation Constant) 1.4 nMSurface Plasmon Resonance (SPR)[2][6]
Ki (Inhibition Constant) 2.5 nM-[5]
kon (Association Rate Constant) 2.1 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)[5][6]
koff (Dissociation Rate Constant) 0.3 x 10⁻³ s⁻¹Surface Plasmon Resonance (SPR)[6]
Residence Time (SPR) 3181 s (~53 min)Surface Plasmon Resonance (SPR)[2]
Residence Time (SPR) 2219 s (~37 min)Surface Plasmon Resonance (SPR)[5]
Residence Time (Jump Dilution) 1220 s (~20 min)Jump Dilution Recovery Assay[2]
Residence Time (in sperm) 61.5 min-[7]

Selectivity Profile

This compound demonstrates high selectivity for soluble adenylyl cyclase over the nine transmembrane adenylyl cyclase (tmAC) isoforms.[2][5] Furthermore, it showed no significant activity against a panel of 322 kinases and 46 other relevant drug targets, including GPCRs, ion channels, and nuclear receptors.[2] In vitro studies also confirmed that this compound is not cytotoxic at concentrations up to 20 µM.[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the sAC signaling pathway inhibited by this compound and the general workflows for key biochemical assays.

sAC_Signaling_Pathway cluster_extracellular Female Reproductive Tract cluster_sperm Sperm Cell HCO3- Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) HCO3-->sAC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Phosphorylates substrates leading to TDI11861 This compound TDI11861->sAC Inhibits

sAC Signaling Pathway Inhibition by this compound.

Experimental_Workflows cluster_spr Surface Plasmon Resonance (SPR) Workflow cluster_jump Jump Dilution Recovery Assay Workflow spr1 Immobilize sAC protein on sensor chip spr2 Inject varying concentrations of this compound spr1->spr2 spr3 Measure association and dissociation rates spr2->spr3 spr4 Calculate KD, kon, koff spr3->spr4 jump1 Pre-incubate sAC with This compound (10x IC50) jump2 Dilute mixture 100-fold into activity assay system jump1->jump2 jump3 Initiate reaction with ATP jump2->jump3 jump4 Measure cAMP production over time jump3->jump4 jump5 Determine residence time jump4->jump5

General Workflows for Key Biochemical Assays.

Detailed Experimental Protocols

  • Immobilization of sAC: Purified human sAC protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: this compound is serially diluted in an appropriate running buffer (e.g., HBS-EP+) to create a range of concentrations.

  • Binding Measurement: The prepared this compound solutions are injected over the sAC-immobilized surface. The association (on-rate) is monitored in real-time. Following the association phase, the running buffer is flowed over the chip to monitor the dissociation (off-rate).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The residence time is calculated as 1/koff.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), purified recombinant human sAC protein, cofactors (MgCl₂ and CaCl₂), and the activator bicarbonate (HCO₃⁻).

  • Inhibitor Addition: Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C) and is then terminated, typically by heat inactivation or the addition of a stop solution (e.g., EDTA).

  • cAMP Quantification: The amount of cAMP produced is quantified using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the IC50 value.

  • Pre-incubation: A concentrated solution of sAC protein (e.g., 5x the final assay concentration) is pre-incubated with a high concentration of this compound (e.g., 10x its IC50) for a sufficient time to reach binding equilibrium (e.g., 15 minutes).

  • Dilution and Reaction Initiation: The sAC-inhibitor complex is rapidly diluted 100-fold into the standard adenylyl cyclase activity assay system, which contains the substrate ATP. This dilution reduces the concentration of the free inhibitor to a level that should not cause significant re-binding.

  • Time-course Measurement: The production of cAMP is measured at multiple time points over an extended period (e.g., one hour).

  • Data Analysis: The rate of cAMP production will initially be low due to the persistent binding of the inhibitor. As the inhibitor dissociates from the enzyme, the rate of cAMP production will increase and eventually return to the uninhibited rate. The time taken to regain the uninhibited rate provides a measure of the inhibitor's residence time.[2]

  • Cell Culture: Rat 4-4 cells overexpressing sAC are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit, such as a commercially available ELISA or HTRF-based assay.

  • Data Analysis: The concentration-response data are normalized to a vehicle control and fitted to a sigmoidal dose-response curve to determine the cellular IC50 value.[6]

In Vivo Efficacy

In preclinical studies using mice, a single oral dose of this compound (50 mg/kg) was shown to effectively block sperm motility and prevent pregnancy.[3][5][7] The contraceptive effect was rapid in onset, with 100% efficacy observed for up to 2.5 hours post-administration.[3][4] Fertility was fully restored within 24 hours.[4] Importantly, this compound did not affect mating behavior and showed a favorable safety profile in these studies.[3][5]

References

Structural Analysis of TDI-11861 Binding to Soluble Adenylyl Cyclase (sAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP) within mammalian cells. Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins at the plasma membrane, sAC is found in the cytoplasm, nucleus, and mitochondria and is uniquely activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions[1][2]. This distinct regulation and localization make sAC a critical player in various physiological processes, including sperm motility and capacitation, rendering it a promising target for non-hormonal male contraception[3][4][5][6].

TDI-11861 has emerged as a potent, orally active, and highly selective sAC inhibitor[7]. Its development from its predecessor, TDI-10229, was guided by structure-based drug design to achieve superior affinity and a significantly longer residence time, crucial attributes for an on-demand contraceptive[8][9]. This technical guide provides an in-depth analysis of the structural basis for this compound's potent inhibition of sAC, detailing its binding kinetics, the experimental methodologies used for its characterization, and the key structural interactions that govern its efficacy.

Binding Mechanism and Structural Insights

The high potency of this compound is a direct result of its specific interactions within the sAC catalytic domain. Crystallographic data obtained at a resolution of 1.8 Å reveals that this compound engages sAC at two key locations[8].

  • Bicarbonate Binding Pocket: Similar to its parent compounds, this compound occupies the bicarbonate binding pocket, directly competing with the enzyme's primary activator[3][9]. The aminochloropyrimidine head-group of the inhibitor maintains key hydrogen-bonding contacts within this site[8].

  • Active Site Channel: Crucially, and in contrast to earlier inhibitors, this compound also extends into a channel that leads to the ATP-binding active site[9]. This extended interaction profile is fundamental to its enhanced affinity. A key hydrogen bond is formed between the hydroxyl group of this compound and the sidechain carboxylate of Asp99, a residue also critical for binding the substrate ATP[8].

This dual-site engagement and optimized fit, achieved through structure-assisted design, result in a tighter and more durable binding compared to its predecessor, TDI-10229[9]. The most significant improvement lies in its dramatically reduced dissociation rate, leading to a prolonged residence time on the enzyme[8][9].

Quantitative Data on this compound-sAC Binding

The following tables summarize the quantitative data comparing this compound to its precursor, TDI-10229, highlighting the substantial improvements in potency and binding kinetics.

Table 1: Comparative Binding Affinity and Kinetics of sAC Inhibitors

CompoundBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)K_D (nM)k_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)Residence Time (s)
This compound 3.0 - 3.3[7][8][9][10]5.5 - 7.0[8][9][10]1.4[7][8][10][11]2.1[9][10][11]0.3[9][10][11]3181 - 3690[8][9]
TDI-10229 160[9][10][11]92 - 102[8][10]176[8][10][11]2.3[9][10][11]55.8[9][10][11]18 - 25[8][9]

Table 2: Crystallographic Data for this compound-sAC Complex

ParameterValue
Resolution 1.8 Å[8]
PDB ID Not explicitly stated in search results
Key Interacting Residue Asp99[8]
H-bond Distance (this compound OH to Asp99) 2.92 Å[8]

Experimental Protocols

The characterization of this compound binding to sAC involved several key experimental techniques.

X-ray Crystallography

This protocol provides a general workflow for determining the co-crystal structure of an inhibitor bound to its target protein.

  • Protein Expression and Purification: Recombinant human sAC protein is expressed, typically in an insect or bacterial cell system, and purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization: The purified sAC protein is co-crystallized with a saturating concentration of this compound. This is achieved by screening a wide range of buffer conditions, precipitants, and temperatures using vapor diffusion methods (sitting or hanging drop) to find conditions that yield diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known sAC structure as a search model. The model of this compound is then built into the electron density map, and the entire complex is refined to produce the final high-resolution structure[8].

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of inhibitors.

  • Chip Preparation: Recombinant human sAC protein is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis: A series of concentrations of the inhibitor (this compound or TDI-10229) in a running buffer are injected over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time and recorded as a sensorgram[10][11].

  • Data Fitting: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a 1:1 binding model[10][11]. The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on. The residence time is calculated as 1 / k_off[9].

In Vitro sAC Activity Assay (Biochemical IC₅₀)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified sAC.

  • Reaction Mixture: Purified recombinant human sAC protein is incubated in a reaction buffer containing activators (e.g., 40 mM HCO₃⁻, 2 mM Ca²⁺, 4 mM Mg²⁺) and the substrate (1 mM ATP)[9][10][11].

  • Inhibitor Titration: The assay is performed in the presence of varying concentrations of the inhibitor (this compound) or a vehicle control (DMSO).

  • cAMP Quantification: The reaction is allowed to proceed for a defined period at a set temperature and is then stopped. The amount of cAMP produced is quantified using a competitive immunoassay or other detection method.

  • IC₅₀ Determination: The concentration of inhibitor that reduces sAC enzymatic activity by 50% (IC₅₀) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve[10][11].

Jump Dilution Recovery Assay

This assay provides an independent measure of an inhibitor's dissociation rate and confirms a long residence time.

  • Pre-incubation: A concentrated solution of sAC protein (e.g., 5x standard concentration) is pre-incubated with the inhibitor (e.g., 10x its IC₅₀) for a period sufficient to reach binding equilibrium (e.g., 15 minutes)[8].

  • Dilution and Reaction Initiation: The equilibrated protein-inhibitor complex is rapidly diluted (e.g., 100-fold) into the standard sAC activity assay system, which contains the substrate ATP to initiate the reaction[8]. This dilution significantly lowers the free inhibitor concentration, allowing dissociation to be observed.

  • Time-course Measurement: The rate of cAMP production is measured at various time points following dilution[8].

  • Analysis: Inhibitors with short residence times (fast k_off) will dissociate quickly upon dilution, resulting in a rapid recovery of sAC activity to uninhibited levels. In contrast, inhibitors with long residence times, like this compound, will remain bound even after dilution, leading to a sustained period of diminished enzyme activity[8]. The time required to regain the uninhibited rate reflects the inhibitor's residence time.

Visualizations: Pathways and Workflows

sAC_Signaling_Pathway cluster_activation Upstream Activation cluster_sAC sAC Enzyme cluster_inhibition Inhibition cluster_reaction Catalytic Reaction cluster_downstream Downstream Effectors Ca Ca²⁺ sAC Soluble Adenylyl Cyclase (sAC) Ca->sAC Activate HCO3 HCO₃⁻ HCO3->sAC Activate cAMP cAMP sAC->cAMP Converts TDI11861 This compound TDI11861->sAC Inhibits ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activate EPAC EPAC cAMP->EPAC Activate SpermMotility Sperm Motility & Capacitation PKA->SpermMotility Regulate EPAC->SpermMotility Regulate

Caption: The sAC signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_protein Protein Production cluster_structural Structural Analysis cluster_kinetic Kinetic & Potency Analysis cluster_data Data Output expr sAC Gene Expression purify Protein Purification expr->purify cocrystal Co-crystallization with this compound purify->cocrystal spr Surface Plasmon Resonance (SPR) purify->spr biochem Biochemical IC₅₀ Assay purify->biochem xray X-ray Diffraction cocrystal->xray solve Structure Solution (1.8 Å Resolution) xray->solve binding_model 3D Binding Model solve->binding_model kinetics_data K_D, k_on, k_off, Residence Time spr->kinetics_data potency_data IC₅₀ Values biochem->potency_data cell Cellular IC₅₀ Assay cell->potency_data jump Jump Dilution Assay jump->kinetics_data

Caption: Workflow for structural and kinetic analysis of this compound binding to sAC.

Inhibition_Mechanism cluster_inhibitor This compound Properties cluster_kinetics Binding Kinetics cluster_effect Functional Outcome dual_binding Dual Binding Mode: 1. Bicarbonate Pocket 2. Active Site Channel high_affinity High Affinity (KD = 1.4 nM) dual_binding->high_affinity hbond Key H-Bond to Asp99 hbond->high_affinity slow_koff Slow Dissociation (k_off = 0.3 x 10⁻³ s⁻¹) high_affinity->slow_koff potent_inhibition Potent sAC Inhibition (IC₅₀ = 3.3 nM) high_affinity->potent_inhibition long_rt Long Residence Time (> 3000 s) slow_koff->long_rt durable_inhibition Durable Inhibition (Resists Dilution) long_rt->durable_inhibition sperm_immotility Sperm Immotility potent_inhibition->sperm_immotility durable_inhibition->sperm_immotility

Caption: Logical flow of this compound's mechanism of sAC inhibition.

Conclusion

The structural and kinetic analysis of this compound reveals a sophisticated, structure-guided approach to inhibitor design. By targeting both the bicarbonate binding pocket and a channel leading to the active site, this compound achieves exceptional potency and a remarkably slow dissociation rate from soluble adenylyl cyclase[8][9]. This long residence time is a critical feature, ensuring sustained inhibition even after significant dilution, a scenario that mimics the post-ejaculatory environment in the female reproductive tract[8][12]. The detailed understanding of its binding mode, quantified by robust biophysical and biochemical data, solidifies this compound's status as a powerful tool for studying sAC biology and provides a strong foundation for its ongoing development as a novel, on-demand, non-hormonal male contraceptive.

References

TDI-11861: A Potent Inhibitor of the Soluble Adenylyl Cyclase (sAC) - cAMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for the production of the second messenger cyclic AMP (cAMP) in specific cellular contexts, most notably in sperm. This technical guide provides a comprehensive overview of this compound's mechanism of action, its profound effects on the cAMP signaling pathway, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in reproductive biology, cell signaling, and drug development.

Introduction

Cyclic AMP is a ubiquitous second messenger that regulates a vast array of physiological processes. Its synthesis is catalyzed by adenylyl cyclases, which are divided into two main families: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC). While tmACs are typically activated by G-protein coupled receptors in response to hormones and neurotransmitters, sAC is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1][2] This distinct regulatory mechanism allows sAC to function as a key intracellular sensor in specific cellular environments.

In mammalian sperm, sAC is the predominant source of cAMP and plays an indispensable role in processes essential for fertilization, including motility, capacitation, and the acrosome reaction.[3][4] Upon ejaculation, sperm are exposed to higher concentrations of bicarbonate in the female reproductive tract, leading to sAC activation and a subsequent surge in intracellular cAMP levels.[3] This cAMP increase triggers a signaling cascade that is critical for sperm to acquire the ability to fertilize an egg.

This compound has emerged as a highly potent and specific inhibitor of sAC.[5] Its ability to acutely and reversibly block sAC activity has positioned it as a valuable tool for studying sAC-mediated signaling and as a promising candidate for non-hormonal male contraception.[5][6] This guide will delve into the technical details of this compound's interaction with sAC and its downstream consequences on the cAMP signaling pathway.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to the active site of soluble adenylyl cyclase.[7] Crystallographic studies have revealed that this compound occupies the bicarbonate binding pocket of the enzyme, thereby preventing its activation by its endogenous ligand.[7] This competitive inhibition effectively blocks the conversion of ATP to cAMP.

The interaction of this compound with sAC is characterized by high affinity and a slow dissociation rate, resulting in a long residence time on the target enzyme.[5][6] This prolonged engagement is a key feature that contributes to its sustained inhibitory activity, even after removal from the immediate extracellular environment.[8]

Quantitative Data on this compound Activity

The potency and binding kinetics of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueSpeciesAssay ConditionsReference(s)
IC₅₀ (sAC activity) 3 nMHumanPurified recombinant sAC, 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻[5]
IC₅₀ (sAC activity) ≤ 2.5 nMHumanPurified recombinant sAC, 2 mM ATP, 10 mM Mn²⁺[9]
K_D 1.4 nMHumanSurface Plasmon Resonance[5][10]
Residence Time 61.5 minHumanSurface Plasmon Resonance[6]

Table 2: Cellular Potency of this compound

ParameterValueCell LineAssay ConditionsReference(s)
IC₅₀ (cAMP accumulation) 7 nMsAC-overexpressing rat 4-4 cells500 μM IBMX for 5 min[5]
IC₅₀ (cAMP accumulation) 5.5 nMsAC-overexpressing rat 4-4 cells15 min preincubation[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on sAC and the cAMP signaling pathway.

In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified sAC.

  • Materials:

    • Purified recombinant human sAC protein

    • This compound

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 3 mM DTT, 0.03% BSA

    • Reaction Mix: 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻

    • cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add this compound dilutions or vehicle (DMSO) to the assay buffer.

    • Add purified sAC protein (final concentration ~5 nM) to each well and pre-incubate for 15 minutes at 30°C.[9][11]

    • Initiate the enzymatic reaction by adding the reaction mix.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.[9]

    • Stop the reaction and measure the amount of cAMP produced using a suitable cAMP detection kit according to the manufacturer's instructions.

    • Normalize the data to the DMSO-treated control and plot concentration-response curves to determine the IC₅₀ value.[5]

Cellular cAMP Accumulation Assay

This assay assesses the potency of this compound in a cellular context.

  • Materials:

    • sAC-overexpressing rat 4-4 cells

    • This compound

    • Cell culture medium

    • 3-isobutyl-1-methylxanthine (IBMX)

    • cAMP detection kit

  • Procedure:

    • Plate sAC-overexpressing 4-4 cells in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.[11]

    • Stimulate sAC activity by adding 500 μM IBMX (a phosphodiesterase inhibitor to allow cAMP accumulation) and incubate for 5 minutes at 37°C.[5][11]

    • Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit.

    • Normalize the results to the DMSO-treated control and calculate the IC₅₀ value.[5]

Jump Dilution Recovery Assay

This assay is used to determine the residence time of this compound on sAC.

  • Materials:

    • Purified recombinant human sAC protein

    • This compound

    • Assay components as in the in vitro sAC activity assay.

  • Procedure:

    • Pre-incubate a concentrated solution of sAC protein (e.g., 5x the standard assay concentration) with this compound at a concentration of 10x its IC₅₀ for 15 minutes to allow for binding equilibrium.[12]

    • Initiate the reaction by diluting the inhibitor-protein solution 100-fold into the standard activity assay system containing the substrate ATP.[12]

    • Measure the rate of cAMP production at various time points over the course of an hour.[12]

    • Compounds with a long residence time will show a diminished enzymatic rate at early time points, which will gradually recover as the inhibitor dissociates. The time it takes to regain the uninhibited rate of sAC activity defines the residence time.[12]

Computer-Assisted Sperm Analysis (CASA)

This method is used to quantify the effect of this compound on sperm motility.

  • Materials:

    • Sperm samples (e.g., from cauda epididymis of mice)

    • This compound or vehicle

    • Capacitating and non-capacitating media

    • CASA system (e.g., IVOSII Hamilton Thorne)

  • Procedure:

    • Isolate sperm and incubate them in either non-capacitating or capacitating media containing this compound or vehicle.

    • Load the sperm suspension into a analysis chamber.

    • Use the CASA system to capture and analyze sperm movement. The system will provide quantitative data on various motility parameters, including:

      • Percentage of motile sperm

      • Percentage of progressively motile sperm

      • Velocity parameters (VCL, VSL, VAP)

      • Beat cross frequency (BCF)

    • Compare the motility parameters between this compound-treated and vehicle-treated sperm.[2][13]

Visualizing the Impact of this compound on the cAMP Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the core signaling pathways and the mechanism of action of this compound.

sAC_Activation_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Bicarbonate Bicarbonate sAC sAC (Soluble Adenylyl Cyclase) Bicarbonate->sAC Activates Calcium Calcium Calcium->sAC Activates ATP ATP sAC->ATP Catalyzes conversion cAMP cAMP ATP->cAMP PKA PKA (Protein Kinase A) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Phosphorylation of target proteins) PKA->Downstream Phosphorylates Motility Sperm Motility & Capacitation Downstream->Motility Regulates

Caption: The soluble adenylyl cyclase (sAC) activation pathway in sperm.

TDI11861_Inhibition cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activation Attempt ATP ATP sAC->ATP TDI11861 This compound TDI11861->sAC Inhibits cAMP cAMP Production (Blocked) ATP->cAMP PKA PKA Activation (Reduced) cAMP->PKA Motility Sperm Motility & Capacitation (Inhibited) PKA->Motility Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular & Ex Vivo Analysis sAC_assay sAC Activity Assay (IC50 determination) Cell_assay Cellular cAMP Assay (Cellular IC50) sAC_assay->Cell_assay Informs cellular studies SPR Surface Plasmon Resonance (KD & Residence Time) Jump_Dilution Jump Dilution Assay (Residence Time Confirmation) SPR->Jump_Dilution Confirms kinetics Sperm_cAMP Sperm cAMP Measurement Cell_assay->Sperm_cAMP Validates in primary cells CASA Computer-Assisted Sperm Analysis (Motility Assessment) Sperm_cAMP->CASA Links cAMP levels to function

References

On-Demand Male Contraception: A Technical Whitepaper on the Preclinical Research of TDI-11861

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical research on TDI-11861, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), for on-demand male contraception. The findings from various studies demonstrate a promising profile for this compound as a non-hormonal contraceptive agent.

Core Mechanism of Action

This compound functions as a highly potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for sperm motility and capacitation.[1][2][3][4] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, playing a critical role in the final stages of sperm maturation required for fertilization.[1][2][5] Upon ejaculation, sperm encounter a high bicarbonate concentration in the seminal fluid, which stimulates sAC to produce cyclic AMP (cAMP).[1][2][6] This increase in cAMP is a key signaling event that triggers sperm motility and capacitation.[1][5][7]

This compound effectively blocks this crucial step by binding to sAC, thereby preventing the production of cAMP and rendering the sperm temporarily immobile and incapable of fertilization.[3][6] This mechanism of action is supported by studies on mice and men lacking the gene for sAC, who are infertile due to immotile sperm but are otherwise healthy.[8][9][10]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Binding Kinetics of sAC Inhibitors
CompoundTargetAssay TypeIC50K DResidence Time (1/k off )
This compound Human sACIn vitro adenylyl cyclase activity3 nM[4]1.4 nM[4][11][12]61.5 minutes[13]
sAC-overexpressing rat cellscAMP accumulation7 nM[4]
TDI-10229Human sACIn vitro adenylyl cyclase activity160 nM[4]176 nM[4]18 seconds[13]
sAC-overexpressing rat cellscAMP accumulation102 nM[4]
Table 2: In Vivo Contraceptive Efficacy of this compound in Mice
DosingTime Post-DoseMating AttemptsPregnanciesEfficacy
Single injection30 minutes - 2.5 hours52[8][9][10]0[6][8][9][10]100%[6][14]
Single injection3.5 hoursNot specifiedNot specified91%[6][14]
Control (inactive substance)Not specifiedNot specified~30% of mates impregnated[8][9][10]Not applicable
Table 3: Reversibility of Contraceptive Effect in Mice
Time Post-DoseSperm MotilityFertility
Up to 2.5 hoursImmobilized[8][9][10][15]Infertile[14][15]
3 hoursSome sperm regain motility[8][9][10][14][15]Reduced fertility
24 hoursNearly all sperm have recovered normal movement[8][9][10][15]Full fertility returns[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of this research. The following outlines the key experimental protocols employed in the preclinical evaluation of this compound.

In Vitro sAC Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on sAC activity.

  • Method: A "two-column" method measuring the conversion of [α-32P] ATP to [32P] cAMP is utilized.[1]

  • Procedure:

    • Purified recombinant human sAC protein is incubated in a buffer containing 50 mM Tris (pH 7.5), 4 mM MgCl2, 2 mM CaCl2, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO3.[1][4]

    • Various concentrations of the sAC inhibitor (e.g., this compound) or a DMSO control are added to the incubation mixture.[1]

    • The reaction is allowed to proceed, and the amount of [32P] cAMP produced is quantified to determine the level of inhibition.

Cellular cAMP Accumulation Assay
  • Objective: To assess the ability of this compound to inhibit sAC activity within a cellular context.

  • Cell Line: sAC-overexpressing rat 4-4 cells are commonly used.[1][4]

  • Procedure:

    • Cells are seeded in 24-well plates.

    • The cells are pre-treated with different concentrations of the sAC inhibitor or DMSO for 10 minutes.[1]

    • To induce cAMP accumulation, the non-selective phosphodiesterase (PDE) inhibitor IBMX (500 µM) is added.[1][4]

    • After a 5-minute incubation, the reaction is stopped, and the cells are lysed.

    • The total amount of accumulated cAMP is then measured.

Sperm Motility Analysis
  • Objective: To evaluate the effect of this compound on sperm motility.

  • Method: Computer-Assisted Sperm Analysis (CASA) is the standard method for objective and quantitative assessment of sperm motility parameters.

  • Procedure:

    • Sperm are isolated from the cauda epididymis of male mice.

    • The sperm are incubated in a capacitating or non-capacitating medium containing either this compound or a vehicle control.

    • Sperm motility is recorded and analyzed using a CASA system, which quantifies parameters such as the percentage of motile sperm, progressive motility, and flagellar beat frequency.

In Vivo Contraceptive Efficacy Study in Mice
  • Objective: To determine the contraceptive efficacy of this compound in a live animal model.

  • Animal Model: Adult male CD1-ICR or C57BL/6J mice are typically used.[1]

  • Procedure:

    • Male mice are administered a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage.[13][16]

    • At specific time points after dosing (e.g., 30 minutes to 2.5 hours), each male mouse is paired with a fertile female mouse for a defined mating period.[8][15]

    • A control group of male mice receives a vehicle injection.

    • Mating is confirmed by the presence of a vaginal plug.

    • The female mice are monitored for pregnancy, and the number of pregnancies in the treated group is compared to the control group to calculate contraceptive efficacy.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this whitepaper.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate Bicarbonate sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Phosphorylates Targets TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sAC activation and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Mouse Model) sAC_assay sAC Inhibition Assay (IC50 Determination) cAMP_assay Cellular cAMP Assay motility_assay Sperm Motility Assay (CASA) dosing Administer this compound or Vehicle mating Pair with Fertile Females dosing->mating plug_check Confirm Mating (Vaginal Plug) mating->plug_check pregnancy_check Monitor for Pregnancy plug_check->pregnancy_check efficacy Calculate Contraceptive Efficacy pregnancy_check->efficacy TDI11861 This compound TDI11861->sAC_assay TDI11861->cAMP_assay TDI11861->motility_assay TDI11861->dosing

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical_Relationship sAC_essential sAC is essential for sperm motility TDI_inhibits_sAC This compound potently inhibits sAC TDI_inhibits_motility This compound inhibits sperm motility TDI_inhibits_sAC->TDI_inhibits_motility TDI_prevents_fertilization This compound prevents fertilization in vivo TDI_inhibits_motility->TDI_prevents_fertilization Conclusion This compound is a promising on-demand male contraceptive TDI_prevents_fertilization->Conclusion TDI_reversible The effect of this compound is reversible TDI_reversible->Conclusion

Caption: Logical flow of the research findings for this compound.

References

On-Demand Male Contraception: A Technical Guide to the Potential of Soluble Adenylyl Cyclase (sAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of a safe, effective, and reversible on-demand male contraceptive represents a significant unmet need in reproductive health.[1][2] Soluble adenylyl cyclase (sAC), an enzyme essential for sperm motility and capacitation, has emerged as a promising non-hormonal target for male contraception.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core science behind sAC inhibitors, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential of sAC inhibitors as a revolutionary approach to on-demand male contraception.

Introduction: The Case for a Non-Hormonal, On-Demand Male Contraceptive

Nearly half of all pregnancies are unintended, highlighting the limitations of existing family planning options.[2][3] For men, the current choices are limited to condoms and vasectomy, with the latter being largely irreversible.[1] The development of a non-hormonal, orally available, on-demand contraceptive for men would be a game-changer, offering a convenient and reversible option with potentially fewer side effects than hormonal methods.[1][6] Soluble adenylyl cyclase (sAC) inhibitors are at the forefront of this research, with preclinical studies demonstrating their ability to rapidly and temporarily render male mice infertile.[2][3][6]

The Role of Soluble Adenylyl Cyclase (sAC) in Sperm Function

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial enzyme in the signaling pathways that govern sperm function.[1][7] Unlike transmembrane adenylyl cyclases, sAC is an intracellular enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[7][8][9][10] This activation leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in sperm.[7][8][11]

The sAC-cAMP signaling cascade is essential for:

  • Sperm Motility: Prior to ejaculation, sperm are stored in a dormant state.[4] Upon mixing with seminal fluid, which is rich in bicarbonate, sAC is activated, leading to a surge in cAMP that initiates sperm motility.[4][12] Men with genetic mutations leading to non-functional sAC are infertile due to immotile sperm.[1][12]

  • Capacitation: This is a series of physiological changes that sperm must undergo in the female reproductive tract to become competent to fertilize an egg.[7][8] The sAC-cAMP pathway plays a critical role in this maturation process.[7][8][12][13]

  • Acrosome Reaction: This is the final step before fertilization, where the sperm releases enzymes to penetrate the egg's outer layer. sAC activity is also required for this crucial event.[13]

The essential and continuous requirement of sAC activity for multiple sperm functions makes it an ideal target for an on-demand contraceptive.[12]

sAC Inhibitors: Mechanism of Action and Key Compounds

The strategy behind sAC inhibitors is to block the production of cAMP in sperm, thereby preventing the initiation of motility and capacitation. This leads to a temporary state of infertility. Several small molecule inhibitors of sAC have been developed and tested in preclinical studies, with TDI-10229 and TDI-11861 being the most prominent.[5][14]

  • TDI-10229: An early-generation sAC inhibitor that demonstrated the feasibility of this contraceptive approach.[12][13]

  • This compound: A more potent and advanced inhibitor with a longer residence time on the sAC protein, making it a more suitable candidate for in vivo applications.[3][14][15]

These inhibitors are designed to be administered orally shortly before sexual intercourse, with their effects wearing off within hours, restoring full fertility.[2][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on sAC inhibitors.

Table 1: In Vitro Potency and Binding Kinetics of sAC Inhibitors

CompoundTargetIC50 (in vitro binding)Residence Time on sACKey Findings
TDI-10229sAC176 nM[3]ShortEffective in vitro, but the inhibitor-sAC complex dissociates rapidly upon dilution.[16]
This compoundsAC1.4 nM[3], 3 nM61.5 min (200-fold longer than TDI-10229)[15][17]High potency and long residence time, making it suitable for in vivo use. Tightly binds to sAC.[15]

Table 2: In Vivo Efficacy of sAC Inhibitors in Mice

CompoundAdministration RouteOnset of ActionDuration of Contraceptive EffectContraceptive EfficacyFertility Restoration
This compoundSingle oral or intraperitoneal dose (50 mg/kg)[5]30 minutes to 1 hour[6]Up to 2.5 hours[6][14]100% in 52 mating attempts within 2.5 hours post-dose.[6][18]Full fertility returns by 24 hours.[2][3][6][19]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of sAC inhibitors for male contraception.

In Vitro sAC Inhibition Assays
  • Objective: To determine the potency (IC50) of sAC inhibitors.

  • Methodology:

    • Purified recombinant human sAC protein is incubated with varying concentrations of the test inhibitor.

    • The enzymatic reaction is initiated by adding ATP and cofactors (e.g., Mn²⁺).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The amount of cAMP produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

    • IC50 values are calculated by fitting the dose-response data to a suitable model.[10][20]

Sperm Motility Assays
  • Objective: To assess the effect of sAC inhibitors on sperm motility.

  • Methodology:

    • Sperm are collected from the cauda epididymis of mice or from human ejaculates.

    • Sperm are incubated in a capacitating medium (e.g., TYH medium for mice, HTF for humans) containing either the sAC inhibitor or a vehicle control.

    • Sperm motility is observed and recorded using a computer-assisted sperm analysis (CASA) system.

    • Parameters such as percentage of motile sperm, progressive motility, and flagellar beat frequency are measured.[12][13]

In Vivo Contraceptive Efficacy Studies in Mice
  • Objective: To determine the contraceptive efficacy of sAC inhibitors in a living organism.

  • Methodology:

    • Male mice are administered a single dose of the sAC inhibitor (e.g., this compound) or a vehicle control via oral gavage or intraperitoneal injection.

    • At specific time points after dosing (e.g., 30 minutes to 2.5 hours), each male mouse is housed with a receptive female for mating.

    • Mating is confirmed by the presence of a vaginal plug.

    • Females are monitored for pregnancy, and the number of pregnancies in the inhibitor-treated group is compared to the control group.

    • To assess the reversibility of the contraceptive effect, mating studies are also conducted at later time points (e.g., 24 hours post-dose).[6][19][21]

Ex Vivo Analysis of Sperm from Treated Males
  • Objective: To examine the function of sperm after in vivo administration of an sAC inhibitor.

  • Methodology:

    • Male mice are treated with the sAC inhibitor as described above.

    • At various time points post-treatment, sperm are isolated from the cauda epididymis.

    • The isolated sperm are then assessed for motility, cAMP levels, and their ability to undergo capacitation-induced changes.

    • For ejaculated sperm analysis, sperm are retrieved from the uteri of mated females.[16]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment (Female Reproductive Tract) cluster_sperm Sperm Cell HCO3- HCO3- sAC sAC HCO3-->sAC Activates Ca2+ Ca2+ Ca2+->sAC Activates ATP ATP sAC->ATP Catalyzes cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Phosphorylation Protein Tyrosine Phosphorylation PKA->Phosphorylation Leads to Motility Increased Motility & Hyperactivation PKA->Motility Promotes Capacitation Capacitation Phosphorylation->Capacitation Acrosome Acrosome Reaction Capacitation->Acrosome Enables sAC_Inhibitor sAC Inhibitor (e.g., this compound) sAC_Inhibitor->sAC Inhibits

Caption: sAC signaling pathway in sperm capacitation and motility.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Model) sAC_assay sAC Inhibition Assay (Determine IC50) sperm_motility_assay Sperm Motility Assay (Assess motility parameters) sAC_assay->sperm_motility_assay Inform compound selection dosing Administer sAC Inhibitor (Oral or IP) sperm_motility_assay->dosing Lead compound for in vivo testing mating Mating with Female dosing->mating reversibility Assess Fertility Restoration (24h post-dose) dosing->reversibility ex_vivo Ex Vivo Sperm Analysis (Motility, cAMP levels) dosing->ex_vivo pregnancy_check Assess Pregnancy Outcome mating->pregnancy_check

Caption: Experimental workflow for evaluating sAC inhibitors.

Future Directions and Conclusion

The preclinical data for sAC inhibitors, particularly this compound, are highly promising, demonstrating rapid, effective, and reversible contraception in male mice without apparent side effects.[5][6][19] The next critical steps involve further preclinical safety and toxicology studies in different animal models, followed by human clinical trials to assess the safety, tolerability, and efficacy of sAC inhibitors in men.[6][19]

The development of an on-demand male contraceptive based on sAC inhibition has the potential to revolutionize family planning, providing a much-needed new option for men and empowering shared responsibility in contraception. The robust scientific foundation and compelling preclinical data make sAC inhibitors a top contender in the quest for a male birth control pill.

References

Methodological & Application

TDI-11861 In Vivo Studies in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3][4] Preclinical studies in mouse models have demonstrated its potential as a non-hormonal, on-demand male contraceptive.[1][3][5][6] This document provides a detailed overview of the in vivo studies of this compound in mice, including a summary of its efficacy, mechanism of action, and protocols for key experiments.

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a key enzyme in sperm activation.[2][3] Upon ejaculation, bicarbonate in the seminal fluid activates sAC, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This cAMP surge is essential for sperm capacitation and motility, processes required for fertilization.[1][3] Mice and men lacking functional sAC are infertile but otherwise healthy, highlighting sAC as a promising target for male contraception.[5][6]

This compound is a second-generation sAC inhibitor with high affinity, a slow dissociation rate, and good pharmacokinetic properties.[7][8] It has been shown to effectively block sperm motility and prevent pregnancy in mice in a reversible manner, without affecting mating behavior or causing apparent side effects.[1][5][6][9]

Mechanism of Action

This compound acts by binding to the active site of sAC, preventing the conversion of ATP to cAMP.[1] This inhibition blocks the downstream signaling cascade required for sperm motility and capacitation.[1] The key steps in the signaling pathway are illustrated below.

sAC_Pathway cluster_pre_ejaculation Pre-ejaculation (Cauda Epididymis) cluster_post_ejaculation Post-ejaculation cluster_inhibition Inhibition by this compound Sperm_dormant Dormant Sperm Bicarbonate Bicarbonate (in Semen) sAC sAC (Soluble Adenylyl Cyclase) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC Motility Sperm Motility & Capacitation cAMP->Motility Initiates Fertilization Fertilization Motility->Fertilization TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sAC activation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpeciesNotes
IC₅₀ (sAC) 3.3 nM[7][8][10]Human (recombinant)Concentration for 50% inhibition of purified sAC enzyme activity.
KD 1.4 nM[7][11]HumanDissociation constant, indicating high binding affinity.
Cellular IC₅₀ 7 nM[8][11]RatConcentration for 50% inhibition of sAC-dependent cAMP accumulation in cells.
Selectivity >1,000 nMHumanNo significant activity against transmembrane adenylyl cyclases (tmACs) and a panel of 322 kinases.[10]

Table 2: In Vivo Efficacy in Mouse Models

ParameterValueRoute of AdministrationTime Post-Administration
Dose 50 mg/kg[7][10][12]Oral (gavage) / InjectionSingle dose
Contraceptive Efficacy 100%[1][3]InjectionUp to 2.5 hours
Contraceptive Efficacy ~91%[1][3]InjectionAt 3 - 3.5 hours
Sperm Motility ImmobileOral / InjectionUp to 2.5 hours[5][6]
Recovery of Motility Partial recoveryOral / InjectionAfter 3 hours[3][5][6]
Full Recovery Nearly all sperm recoveredOral / InjectionBy 24 hours[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments conducted in mouse models to evaluate the efficacy of this compound.

Animal Model
  • Species: Mouse

  • Sex: Male (for treatment), Female (for mating studies)

  • Mating Behavior: Mice treated with this compound exhibit normal mating behavior.[6][8][10]

Drug Administration
  • Formulation: The specific formulation for in vivo studies is not detailed in the provided search results, but it is administered as a single dose.

  • Routes of Administration:

    • Oral Gavage: A single dose of 50 mg/kg.[8]

    • Intraperitoneal (IP) Injection: A single dose.[9]

In Vivo Contraceptive Efficacy Study

This protocol is designed to assess the ability of this compound to prevent pregnancy in female mice after mating with treated males.

Contraceptive_Efficacy_Workflow cluster_treatment Treatment Phase cluster_mating Mating Phase cluster_assessment Assessment Phase Male_Mice Male Mice Treatment Administer this compound (50 mg/kg) or Vehicle Control Male_Mice->Treatment Pairing Pair with Reproductively Mature Females Treatment->Pairing Mating_Window 30 minutes to 2.5 hours post-injection Pairing->Mating_Window Monitor Monitor Females for Pregnancy Pairing->Monitor Outcome Record Number of Pregnancies in each group Monitor->Outcome

Caption: Experimental workflow for the in vivo contraceptive efficacy study.

Protocol:

  • Administer a single 50 mg/kg dose of this compound or a vehicle control to male mice via injection.[1][3]

  • Between 30 minutes and 2.5 hours after administration, pair the treated male mice with reproductively mature female mice.[1][12]

  • Allow mating to occur. Note that 52 different mating attempts were recorded in one study.[6][12]

  • Separate the mice after the mating window.

  • Monitor the female mice for signs of pregnancy over a typical gestation period.

  • Record the number of pregnancies in the this compound-treated group versus the control group. In published studies, zero pregnancies were observed in the treated group within the 2.5-hour window, while the control group showed a ~30% pregnancy rate.[1][12]

Sperm Motility Assessment

This protocol is used to evaluate the effect of this compound on sperm motility.

Protocol:

  • Administer a single oral dose (50 mg/kg) of this compound to male mice.[8]

  • At desired time points post-administration (e.g., 1 hour), euthanize the mice.

  • Surgically extract sperm from the cauda epididymis.[8]

  • Alternatively, for ejaculated sperm, retrieve them from the uteri of mated females one-hour post-coitus.[8]

  • Assess sperm motility under a microscope. Sperm from this compound-treated mice are expected to be immotile, showing only small vibratory movements, for up to 2.5 hours post-administration.[5][6][8]

  • To assess recovery, repeat the motility assessment at later time points (e.g., 3 hours and 24 hours).[3][5][6]

cAMP Level Measurement

This protocol is for quantifying the intracellular cAMP levels in sperm to confirm the mechanism of action of this compound.

Protocol:

  • Isolate sperm from treated and control mice as described in the motility assessment protocol.

  • Incubate the sperm in capacitating or non-capacitating media.[8]

  • Measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA).

  • In the presence of this compound, a significant reduction in bicarbonate-induced cAMP accumulation is expected in both mouse and human sperm.[8]

Safety and Reversibility

  • Safety: No adverse side effects on long-term sperm function, male fertility, conception, physiology, or behavior were reported in mouse studies.[1] Mice treated with sAC inhibitors for six weeks showed no health problems.[3]

  • Reversibility: The contraceptive effect of this compound is temporary. Sperm begin to regain motility approximately 3 hours after administration, and fertility is fully restored within 24 hours.[3][5][6]

Conclusion

This compound has demonstrated remarkable efficacy as an on-demand, non-hormonal male contraceptive in preclinical mouse models. Its potent and selective inhibition of sAC leads to a rapid and reversible immobilization of sperm, preventing fertilization. The favorable safety profile and on-demand nature make this compound a groundbreaking candidate for male contraception. Further studies in other animal models are underway to pave the way for potential clinical trials in humans.[3]

References

Application Notes and Protocols for Oral Administration of TDI-11861 in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TDI-11861, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), in animal research. The primary application demonstrated is as an on-demand, non-hormonal male contraceptive in mice.

Introduction

This compound is a small molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] By inhibiting sAC, this compound acutely and temporarily immobilizes sperm, rendering male mice infertile.[3][4] Its rapid onset and reversibility make it a valuable tool for studying sAC biology and a promising lead for the development of on-demand male contraceptives.[4][5] A single oral dose of this compound has been shown to be 100% effective in preventing pregnancy in mice for up to two and a half hours, with fertility fully restored within 24 hours.[3][6]

Mechanism of Action

Soluble adenylyl cyclase is a key enzyme in the signaling pathway that controls sperm function. In the epididymis, sperm are kept in a dormant state.[7] Upon ejaculation, exposure to bicarbonate in the seminal fluid activates sAC, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] This increase in intracellular cAMP is essential for initiating sperm motility and the capacitation process, which are prerequisites for fertilization.[2][8] this compound binds tightly to sAC, blocking this signaling cascade at its origin and thus preventing sperm activation.[8]

Data Presentation

In Vitro Potency of sAC Inhibitors
CompoundsAC IC50 (in vitro)Cellular IC50
This compound 3 nM[1]7 nM[1]
TDI-10229159 nM[1]Not Reported
In Vivo Efficacy of Orally Administered this compound in Mice
ParameterVehicle ControlThis compound (50 mg/kg)
Administration Route Oral GavageOral Gavage
Mating Window 30 min - 2.5 h post-dose30 min - 2.5 h post-dose
Number of Mating Pairs Not specified (impregnated ~30% of mates)[3][8]52[3][9]
Pregnancy Rate ~30%[3][9]0%[3][9]
Effect on Mating Behavior NormalNormal[1][3]
Time to Full Recovery of Fertility N/A24 hours[3][6]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Mice

Objective: To administer a precise dose of this compound orally to mice for in vivo efficacy and pharmacokinetic studies.

Materials:

  • This compound (free base)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-buffered saline (PBS)

  • Adult male CD-1 mice (or other appropriate strain)

  • Animal scale

  • Oral gavage needles (18-20 gauge with a ball tip, appropriate length for the mouse size)

  • 1 mL syringes

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% PBS.

  • This compound Formulation:

    • For a 50 mg/kg dose, prepare a 10 mg/mL solution of this compound in the vehicle.[10]

    • Warm the vehicle slightly and use a vortex mixer or sonicator to ensure complete dissolution of the compound.

  • Animal Preparation:

    • Weigh each mouse accurately to determine the correct dosing volume. The gavage volume should not exceed 1% of the body weight (e.g., a 25 g mouse can receive up to 0.25 mL).[11]

    • For a 50 mg/kg dose using a 10 mg/mL solution, the dosing volume is 5 µL per gram of body weight.

  • Oral Gavage Administration:

    • Firmly restrain the mouse, ensuring the head and neck are extended to straighten the esophagus.[11]

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib) and mark it.[11]

    • Gently insert the ball-tipped gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus to the pre-marked length. Do not force the needle.[11]

    • Slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress.[11]

Protocol 2: Assessment of Sperm Motility via Computer-Assisted Sperm Analysis (CASA)

Objective: To quantitatively assess the effect of this compound on sperm motility.

Materials:

  • Male mice treated with this compound or vehicle

  • Dissection tools (scissors, forceps)

  • 35 mm petri dishes

  • Pre-warmed modified Human Tubal Fluid (mHTF) or other suitable sperm capacitation medium

  • Incubator at 37°C

  • Microscope with a heated stage (37°C)

  • CASA system (e.g., Hamilton Thorne IVOSII)

  • CASA slides (e.g., Leja slides)

Procedure:

  • Sperm Collection:

    • At a predetermined time point after oral gavage (e.g., 1-2 hours), humanely euthanize the mouse.

    • Dissect to expose the cauda epididymides.

    • Carefully excise the cauda epididymides and place them in a petri dish containing 500 µL of pre-warmed medium.[12]

    • Make several small incisions in the epididymis to allow sperm to swim out for 10-15 minutes in the incubator.[12]

  • Sample Preparation for CASA:

    • Gently mix the sperm suspension.

    • Load an appropriate volume of the sperm suspension into a pre-warmed CASA slide.

  • CASA Analysis:

    • Place the slide on the heated stage of the microscope.

    • Analyze the sample using the CASA software according to the manufacturer's instructions. The system will track individual sperm and calculate various motility parameters.

    • Key parameters to record include:

      • Total Motility (%): Percentage of sperm showing any movement.[13]

      • Progressive Motility (%): Percentage of sperm moving in a forward direction.[13]

      • Curvilinear Velocity (VCL; µm/s): The total distance traveled by the sperm head divided by the time elapsed.[6][13]

      • Straight-Line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of the track divided by the time elapsed.[6][13]

      • Average Path Velocity (VAP; µm/s): The velocity of the sperm head along its average path.[6][13]

Protocol 3: In Vivo Mating and Fertility Assessment

Objective: To determine the contraceptive efficacy of orally administered this compound.

Materials:

  • Sexually mature male mice treated with this compound or vehicle

  • Sexually mature, receptive female mice (e.g., induced into estrus)

  • Mating cages

Procedure:

  • Animal Dosing: Administer this compound (50 mg/kg) or vehicle to male mice via oral gavage as described in Protocol 1.

  • Mating:

    • Approximately 30 minutes after dosing, pair each male mouse with a receptive female mouse.[9]

    • Allow the pairs to mate for a defined period (e.g., 2 hours).[9] Mating can be confirmed by the presence of a vaginal plug.

  • Post-Mating:

    • Separate the males and females.

    • House the females individually and monitor them for signs of pregnancy over the following weeks.

  • Data Collection:

    • Record the number of females that become pregnant in each treatment group.

    • Calculate the pregnancy rate for both the this compound and vehicle control groups.

  • Reversibility Assessment: To confirm the restoration of fertility, the same treated males can be re-paired with new receptive females 24 hours or more after the initial dosing.[3][6]

Visualizations

TDI11861_Signaling_Pathway cluster_sperm_cell Sperm Cell ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates sAC->cAMP Converts Motility Sperm Motility & Capacitation PKA->Motility Initiates Bicarbonate Bicarbonate (from Seminal Fluid) Bicarbonate->sAC Activates TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sAC activation and its inhibition by this compound.

Experimental_Workflow_Fertility_Study start Start dosing Oral Gavage: - Vehicle Control - this compound (50 mg/kg) start->dosing wait Wait 30 min dosing->wait pairing Pair Male with Receptive Female wait->pairing mating Mating Period (e.g., 2 hours) pairing->mating separation Separate Male and Female mating->separation monitoring Monitor Female for Pregnancy (21 days) separation->monitoring end End: Record Pregnancy Outcome monitoring->end

Caption: Workflow for in vivo mating and fertility assessment in mice.

Sperm_Motility_Analysis_Workflow start Start: Male Mouse Dosed with This compound or Vehicle euthanize Euthanize Mouse (1-2h post-dose) start->euthanize dissect Dissect Cauda Epididymides euthanize->dissect swim_out Sperm Swim-out in Pre-warmed Medium (37°C, 15 min) dissect->swim_out load_slide Load Sperm Suspension onto CASA Slide swim_out->load_slide analyze Analyze with CASA System load_slide->analyze end End: Record Motility Parameters (VCL, VSL, etc.) analyze->end

References

Application Notes and Protocols for Intraperitoneal Injection of TDI-11861

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC).[1][2] sAC is a crucial enzyme in sperm motility and capacitation, the process by which sperm become competent to fertilize an egg.[3] By inhibiting sAC, this compound effectively blocks these processes, leading to temporary and reversible male infertility.[3][4] This makes this compound a promising candidate for the development of an on-demand, non-hormonal male contraceptive.[1][2] These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of this compound in mice for preclinical research, along with relevant quantitative data and a description of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesApplication
IC₅₀ (sAC enzyme inhibition)3 nMHumanBiochemical Assay
IC₅₀ (sAC-dependent cAMP accumulation)7 nMRatCellular Assay
K_D (Binding affinity to sAC)1.4 nMHumanSurface Plasmon Resonance

Table 2: In Vivo Efficacy of this compound in Mice (50 mg/kg, i.p.)

Time Post-InjectionSperm MotilityContraceptive Efficacy
30 minutes - 2.5 hoursImmobilized100%
3 hoursSome motility regained91%
24 hoursNormal motility restoredFertility restored

Table 3: Pharmacokinetics of this compound in Male CD-1 Mice (50 mg/kg, i.p.)

Time Post-InjectionMean Unbound Plasma Concentration (µM)
1 hour7.04
4 hours0.93

Signaling Pathway

This compound exerts its effect by inhibiting the soluble adenylyl cyclase (sAC) signaling pathway, which is essential for sperm function.

sAC_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate (HCO3-) Bicarbonate (HCO3-) sAC sAC Bicarbonate (HCO3-)->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Motility Sperm Motility & Capacitation Downstream->Motility Promotes TDI11861 This compound TDI11861->sAC Inhibits

Caption: this compound inhibits the sAC signaling pathway in sperm.

Experimental Protocol: Intraperitoneal Injection of this compound in Mice

This protocol provides a detailed procedure for the preparation and intraperitoneal administration of this compound to mice.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 1 mL sterile syringes

  • 26-28 gauge sterile needles

  • 70% ethanol

  • Sterile gauze pads

  • Appropriate personal protective equipment (PPE)

Experimental Workflow

IP_Workflow prep 1. Preparation of Dosing Solution dose_calc 2. Dose Calculation prep->dose_calc restraint 3. Animal Restraint dose_calc->restraint injection 4. Intraperitoneal Injection restraint->injection monitoring 5. Post-Injection Monitoring injection->monitoring

References

Application Notes: Measuring cAMP Accumulation after TDI-11861 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in numerous signal transduction pathways.[1] In mammals, cAMP is synthesized from ATP by two types of adenylyl cyclases: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC).[1] Unlike tmACs, which are regulated by G-proteins, sAC is a cytosolic enzyme activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1] sAC is essential for key physiological processes, including sperm motility and capacitation, making it a significant therapeutic target.[1][2]

TDI-11861 is a potent and highly selective inhibitor of soluble adenylyl cyclase (sAC).[3][4] It was developed as a potential on-demand, non-hormonal male contraceptive by preventing the sAC-dependent processes required for fertilization.[2][5] this compound exhibits a dual-binding mechanism, occupying both the bicarbonate binding site and a channel leading to the active site, resulting in high potency and a long residence time on the enzyme.[3][6] Measuring the accumulation of cAMP in response to sAC activation and its inhibition by this compound is fundamental to characterizing its pharmacological activity.

These application notes provide a detailed protocol for quantifying the inhibitory effect of this compound on sAC-mediated cAMP accumulation in a cellular context using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Signaling Pathway of Soluble Adenylyl Cyclase (sAC)

The following diagram illustrates the signaling pathway involving sAC. Bicarbonate ions (HCO₃⁻) directly activate sAC, which then catalyzes the conversion of ATP to cAMP. This compound acts as an inhibitor, blocking this conversion and thereby reducing intracellular cAMP levels.

sAC_Pathway cluster_membrane Cytosol HCO3 Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates ATP ATP ATP->sAC cAMP cAMP sAC->cAMP Converts Downstream Downstream Effectors (PKA, EPAC) cAMP->Downstream Activates TDI11861 This compound TDI11861->sAC Inhibits

sAC signaling pathway and inhibition by this compound.

Quantitative Data Summary

The potency of this compound has been determined in various assays. The following table summarizes key quantitative data, comparing it to its less potent predecessor, TDI-10229, for context.

CompoundAssay TypeTargetCell LinePotency (IC₅₀)Reference
This compound BiochemicalPurified human sAC-3.3 nM[1]
CellularsACsAC-overexpressing 4-4 cells5.5 nM[1]
CellularsACsAC-overexpressing 4-4 cells7 nM[6][7]
TDI-10229 BiochemicalPurified human sAC-160 nM[1][7]
CellularsACsAC-overexpressing 4-4 cells92 nM[1]
CellularsACsAC-overexpressing 4-4 cells102 nM[7]

Experimental Protocol: Cell-Based cAMP HTRF Assay

This protocol describes the measurement of this compound's ability to inhibit bicarbonate-stimulated cAMP production in cells overexpressing sAC. HTRF is a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP analog (d2) for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).[8][9] An increase in cellular cAMP leads to a decrease in the FRET signal.[8][9]

1. Materials and Reagents

  • Cell Line: HEK293 cells stably overexpressing human sAC (e.g., "4-4 cells").[10]

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Buffer: HBSS or similar, supplemented with 5 mM HEPES, 0.1% BSA.

  • Stimulant: Sodium Bicarbonate (NaHCO₃) solution.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[7][8]

  • cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, Revvity).

  • Assay Plates: White, low-volume 384-well plates.

  • HTRF-compatible plate reader.

2. Experimental Procedure

Step 1: Cell Culture and Seeding

  • Culture sAC-overexpressing cells according to standard protocols.

  • On the day of the assay, harvest cells and resuspend them in assay buffer to the desired density (e.g., 2,500-5,000 cells/well, requires optimization).[8]

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

Step 2: Compound Preparation and Addition

  • Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., 0.1%). Include a vehicle control (DMSO only).

  • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 15-30 minutes at room temperature.

Step 3: Stimulation of sAC

  • Prepare a stimulation solution containing NaHCO₃ and IBMX in assay buffer. The final concentration of NaHCO₃ should be sufficient to stimulate sAC (e.g., 25-40 mM), and IBMX should be at a final concentration of ~500 µM.[6][7]

  • Add 5 µL of the stimulation solution to all wells except the negative control wells (which receive assay buffer only).

  • Incubate the plate for 30-60 minutes at room temperature.

Step 4: Cell Lysis and cAMP Detection

  • Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents. This typically involves mixing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody in the provided lysis buffer.

  • Add 5 µL of the cAMP-d2 solution to each well.

  • Add 5 µL of the anti-cAMP Cryptate solution to each well.

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

Step 5: Data Acquisition and Analysis

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.[8]

  • The signal is inversely proportional to the amount of cAMP produced.

  • Plot the HTRF ratio against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the bicarbonate-stimulated cAMP production.

Experimental Workflow Diagram

The following flowchart visualizes the key steps of the cell-based HTRF assay for measuring cAMP accumulation.

Workflow Start Start SeedCells 1. Seed sAC-expressing cells into 384-well plate Start->SeedCells AddCompound 2. Add serial dilutions of this compound (or vehicle) SeedCells->AddCompound Incubate1 3. Incubate at RT (15-30 min) AddCompound->Incubate1 Stimulate 4. Add HCO₃⁻ + IBMX to stimulate sAC Incubate1->Stimulate Incubate2 5. Incubate at RT (30-60 min) Stimulate->Incubate2 AddReagents 6. Add HTRF detection reagents (cAMP-d2 & Anti-cAMP Ab) Incubate2->AddReagents Incubate3 7. Incubate at RT (60 min, dark) AddReagents->Incubate3 ReadPlate 8. Read plate on HTRF-compatible reader Incubate3->ReadPlate Analyze 9. Calculate HTRF ratio and plot dose-response curve ReadPlate->Analyze End Determine IC₅₀ Analyze->End

References

Application Notes and Protocols for TDI-11861 Dose-Response Studies In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro dose-response studies for TDI-11861, a potent and selective inhibitor of soluble adenylyl cyclase (sAC). The following protocols are intended to guide researchers in conducting similar experiments to evaluate the efficacy and mechanism of action of sAC inhibitors.

Introduction

This compound is a second-generation inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and maturation.[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions, playing a key role in the cAMP signaling pathway essential for fertilization.[1][2] this compound has been identified as a promising candidate for a non-hormonal, on-demand male contraceptive.[1][3] These notes detail the in vitro assays used to characterize its dose-dependent effects.

Signaling Pathway of sAC in Sperm

The activation of sAC in sperm is a critical step in achieving fertilization capacity. The pathway is initiated by exposure to bicarbonate in the female reproductive tract, leading to a cascade of events that results in sperm hyperactivation.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell HCO3- HCO3- sAC sAC HCO3-->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates Motility Increased Motility & Capacitation PKA->Motility Phosphorylates Downstream Targets TDI11861 This compound TDI11861->sAC Inhibits

Caption: sAC signaling pathway in sperm and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro dose-response studies of this compound.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/SystemIC50 (nM)Reference
In Vitro Adenylyl Cyclase ActivityPurified recombinant human sAC3[4][5][6]
Subnanomolar In Vitro Adenylyl Cyclase ActivityPurified recombinant human sAC1.7[7][8]
Cellular sAC-dependent cAMP AccumulationsAC-overexpressing rat 4-4 cells7[5][9]
Cellular sAC-dependent cAMP Accumulation (alternative value)sAC-overexpressing 4-4 cells5.1[7]

Table 2: Binding Kinetics of this compound to sAC

ParameterValueMethodReference
KD1.4 nMSurface Plasmon Resonance (SPR)[5]
Residence Time (1/koff)61.5 minutesSurface Plasmon Resonance (SPR)[3]
Residence Time3181 seconds (~53 minutes)Surface Plasmon Resonance (SPR)[10]

Experimental Protocols

In Vitro Biochemical Potency Assay (Standard)

This assay determines the concentration of this compound required to inhibit the enzymatic activity of purified sAC by 50% (IC50).

Workflow Diagram:

Biochemical_Assay_Workflow A Prepare Assay Buffer (MgCl2, CaCl2, ATP, NaHCO3) B Add Purified sAC Protein (~5 nM) A->B C Add this compound (serial dilutions) B->C D Incubate at 30°C C->D E Add α-32P labeled ATP to initiate reaction D->E F Stop reaction E->F G Purify 32P labeled cAMP (Dowex and Alumina chromatography) F->G H Quantify cAMP production G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro biochemical potency assay.

Protocol:

  • Prepare Assay Buffer: The standard assay buffer contains 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, and 40 mM NaHCO₃.[5][11]

  • Enzyme Preparation: Use purified recombinant human sAC protein at a final concentration of approximately 5 nM.[7][11]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the desired solvent (e.g., DMSO) and add to the reaction wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding α-³²P labeled ATP.[11]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination and Purification: Stop the reaction and purify the generated ³²P labeled cAMP using sequential Dowex and Alumina chromatography (the "two-column" method).[7][11]

  • Quantification: Quantify the amount of ³²P labeled cAMP to determine the rate of the enzymatic reaction.

  • Data Analysis: Plot the percentage of sAC inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Adenylyl Cyclase Activity Assay

This assay measures the potency of this compound in a cellular context, using HEK293 cells engineered to overexpress sAC (4-4 cells).[7][11]

Workflow Diagram:

Cellular_Assay_Workflow A Seed sAC-overexpressing HEK293 (4-4) cells B Incubate for 24h A->B C Pre-incubate with this compound (serial dilutions) for 10 min B->C D Add PDE inhibitor (IBMX) C->D E Incubate to allow cAMP accumulation D->E F Lyse cells E->F G Measure intracellular cAMP levels (e.g., HTRF, ELISA) F->G H Calculate IC50 G->H

Caption: Workflow for the cellular adenylyl cyclase activity assay.

Protocol:

  • Cell Culture: Seed 1 x 10⁵ sAC-overexpressing HEK293 (4-4) cells per well in a 24-well plate and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.[11]

  • Inhibitor Treatment: One hour before the assay, replace the medium. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.[11]

  • cAMP Accumulation: Add a phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, to prevent cAMP degradation and incubate for a defined period (e.g., 5 minutes) to allow for cAMP accumulation.[5]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the intracellular cAMP levels using a suitable method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit.

  • Data Analysis: Normalize the cAMP levels to the vehicle-treated control and plot the percentage of inhibition against the logarithm of this compound concentration to calculate the cellular IC50.

Sperm Motility and Capacitation Assays

These assays assess the functional effect of this compound on sperm, a key indicator of its potential as a contraceptive agent.

Protocol for Sperm Motility Assay:

  • Sperm Preparation: Isolate sperm (e.g., from mouse cauda epididymis or human ejaculate) and dilute in a non-capacitating medium.

  • Treatment: Incubate sperm with varying concentrations of this compound in a capacitating medium containing bicarbonate (e.g., 25 mM).[3]

  • Motility Analysis: After a defined incubation period (e.g., 12 minutes for mouse sperm, 30 minutes for human sperm), assess sperm motility using Computer-Assisted Sperm Analysis (CASA).[3][5] Parameters to measure include the percentage of motile sperm and hyperactivated motility.

  • Data Analysis: Compare the motility parameters of this compound-treated sperm to vehicle-treated controls.

Protocol for Sperm Intracellular cAMP Measurement:

  • Sperm Preparation and Treatment: Prepare and treat sperm with this compound in capacitating and non-capacitating media as described for the motility assay.[3][5]

  • cAMP Extraction: After incubation, pellet the sperm and extract intracellular cAMP.

  • cAMP Quantification: Measure cAMP levels using a sensitive immunoassay.

  • Data Analysis: Compare the intracellular cAMP levels in this compound-treated sperm under capacitating conditions to controls.

Sperm Jump Dilution Assay:

This assay evaluates the reversibility of sAC inhibition by this compound upon dilution.

  • Pre-incubation: Concentrate sperm and pre-incubate with a high concentration of this compound (e.g., 100 nM).[12]

  • Dilution: Dilute the pre-incubated sperm 1:100 into a capacitating medium with and without the inhibitor.[12]

  • Time-course Analysis: Analyze sperm motility using CASA at various time points post-dilution (e.g., 1, 10, 20, 30, and 45 minutes).[12]

  • Data Analysis: Assess the recovery of hyperactivated motility in the inhibitor-free medium over time to determine the functional off-rate of the inhibitor.[12]

Safety and Selectivity

This compound has demonstrated high selectivity for sAC over tmACs and has not shown appreciable activity against a large panel of kinases and other relevant drug targets.[7] In vitro studies have also indicated no cytotoxicity at concentrations well above its cellular IC50.[7]

These application notes and protocols provide a framework for the in vitro evaluation of this compound and other sAC inhibitors. For more specific details, researchers should consult the primary literature cited.

References

Application Notes and Protocols for Preclinical Evaluation of TDI-11861, a Soluble Adenylyl Cyclase (sAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TDI-11861 is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10).[1][2][3] sAC is a crucial enzyme in the male reproductive system, responsible for mediating the bicarbonate-induced increase in cyclic AMP (cAMP) that is essential for sperm motility and capacitation.[1][4][5] By inhibiting sAC, this compound effectively blocks sperm motility, offering a promising avenue for on-demand, non-hormonal male contraception.[1][6][7] Preclinical studies in mice have demonstrated that a single oral dose of this compound can induce temporary infertility, with fertility returning to normal within 24 hours.[5][6][8] These studies have shown 100% contraceptive efficacy for up to 2.5 hours post-administration in mice.[4][5] This document provides detailed protocols for the preclinical evaluation of this compound, encompassing in vitro characterization and in vivo efficacy and safety assessments.

Mechanism of Action and Signaling Pathway

This compound acts by binding to the sAC enzyme, inhibiting its catalytic activity.[4] Specifically, it occupies the bicarbonate binding site and a channel leading to the active site, which results in a tighter binding and a longer residence time compared to earlier generation inhibitors.[9] This inhibition prevents the conversion of ATP to cAMP. In sperm, the sAC-cAMP signaling pathway is critical for the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that regulate flagellar beating and the capacitation process. By blocking this pathway, this compound prevents the necessary steps for sperm to become motile and capable of fertilization.[10]

TDI11861_Pathway cluster_sperm_cell Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC_inactive sAC (inactive) Bicarbonate->sAC_inactive Activates sAC_active sAC (active) sAC_inactive->sAC_active cAMP cAMP sAC_active->cAMP Converts ATP ATP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Motility Sperm Motility & Capacitation Downstream->Motility TDI11861 This compound TDI11861->sAC_active Inhibits

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Binding Affinity

ParameterThis compoundTDI-10229 (Comparator)Reference
sAC Enzymatic IC₅₀ 3.3 nM160 nM[2][8][9]
sAC Cellular IC₅₀ 5.5 nM92 nM[11]
Binding Affinity (KD) 1.4 nM176.0 nM[2][11]
Residence Time 61.5 min25 s[6][11]

Table 2: In Vivo Efficacy in Mice

ParameterValueConditionsReference
Effective Dose (Oral) 50 mg/kgSingle dose[2][6]
Contraceptive Efficacy 100%Up to 2.5 hours post-dose[5]
Contraceptive Efficacy 91%At 3 hours post-dose[5]
Time to Fertility Recovery ~24 hoursFollowing a single dose[5]

Experimental Protocols

In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on purified sAC enzyme activity.

Principle: This assay measures the production of cAMP from ATP by recombinant human sAC in the presence of its cofactors. The amount of cAMP produced is quantified, and the inhibition by this compound is determined.

Materials:

  • Recombinant human sAC protein

  • This compound

  • ATP

  • Magnesium chloride (MgCl₂)

  • Calcium chloride (CaCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • cAMP detection kit (e.g., Lance Ultra cAMP kit or similar time-resolved fluorescence resonance energy transfer [TR-FRET] assay)

  • 384-well microplates

  • Plate reader capable of TR-FRET detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 384-well plate, add this compound dilutions or vehicle (DMSO) control.

  • Add the sAC enzyme to each well.

  • Initiate the reaction by adding a substrate mixture containing ATP, MgCl₂, CaCl₂, and NaHCO₃.[8]

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Stop the reaction according to the cAMP detection kit manufacturer's instructions.

  • Add the cAMP detection reagents and incubate as required.

  • Read the plate on a TR-FRET-capable plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

sAC_Inhibition_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add sAC Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate Mix (ATP, Cofactors) Add_Enzyme->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection Add cAMP Detection Reagents Stop_Reaction->Add_Detection Read_Plate Read Plate (TR-FRET) Add_Detection->Read_Plate Analyze Analyze Data & Calculate IC₅₀ Read_Plate->Analyze End End Analyze->End

Figure 2: sAC Enzymatic Inhibition Assay Workflow.

Objective: To assess the effect of this compound on sperm motility.

Principle: Sperm are incubated with this compound, and their motility parameters are analyzed using a computer-assisted sperm analysis (CASA) system.

Materials:

  • Freshly collected mouse or human sperm

  • Sperm washing/incubation medium (e.g., Human Tubal Fluid medium)

  • This compound

  • Microscope with a heated stage (37°C)

  • CASA system software and hardware

  • Counting chambers (e.g., Makler or Leja)

Protocol:

  • Prepare sperm suspension in the incubation medium to a standardized concentration.

  • Prepare various concentrations of this compound in the incubation medium.

  • Add this compound or vehicle control to the sperm suspension and incubate at 37°C.

  • At specified time points (e.g., 30, 60, 120 minutes), load a sample of the sperm suspension into a pre-warmed counting chamber.

  • Place the chamber on the heated microscope stage.

  • Analyze sperm motility using the CASA system, capturing data on parameters such as percentage of motile sperm, progressive motility, curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).

  • Compare the motility parameters of this compound-treated sperm with the vehicle-treated control.

In Vivo Assays

Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice.

Materials:

  • Male CD-1 mice (or other appropriate strain)

  • This compound formulated for oral gavage

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice.[9]

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of mice via an appropriate method (e.g., retro-orbital or tail vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Objective: To evaluate the contraceptive efficacy of this compound in a mouse mating model.

Principle: Male mice are treated with this compound and then paired with receptive females. The number of pregnancies is recorded to determine the contraceptive effect.

Materials:

  • Sexually mature male and female mice

  • This compound formulated for administration (e.g., oral gavage or intraperitoneal injection)

  • Cages for mating pairs

Protocol:

  • Treat male mice with a single dose of this compound (e.g., 50 mg/kg, p.o.) or vehicle.

  • At a specified time post-administration (e.g., 30 minutes to 2.5 hours), pair each male with a receptive female mouse.[6]

  • Allow the mice to mate for a defined period (e.g., overnight).

  • The next morning, separate the pairs and check the females for the presence of a copulatory plug to confirm mating.

  • House the female mice individually and monitor for signs of pregnancy for approximately 21 days.

  • Record the number of pregnant females in the this compound-treated group and the vehicle control group.

  • Calculate the contraceptive efficacy as the percentage reduction in pregnancies in the treated group compared to the control group.

Mating_Study_Workflow Start Start Treat_Males Treat Male Mice with this compound or Vehicle Start->Treat_Males Pair_Mice Pair Males with Receptive Females Treat_Males->Pair_Mice Allow_Mating Allow Mating Pair_Mice->Allow_Mating Separate_Pairs Separate Pairs & Check for Copulatory Plugs Allow_Mating->Separate_Pairs Monitor_Females Monitor Females for Pregnancy Separate_Pairs->Monitor_Females Record_Pregnancies Record Number of Pregnancies Monitor_Females->Record_Pregnancies Calculate_Efficacy Calculate Contraceptive Efficacy Record_Pregnancies->Calculate_Efficacy End End Calculate_Efficacy->End

Figure 3: In Vivo Mating Study Workflow.

Objective: To assess the potential for acute toxicity of this compound after a single high dose.

Protocol:

  • Administer a single high dose of this compound to a group of animals (e.g., mice or rats).

  • A control group should receive the vehicle.

  • Observe the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.

  • Record body weights and food consumption.

  • At the end of the observation period, perform a gross necropsy on all animals.

  • Collect selected organs for histopathological examination.

Disclaimer: These protocols are intended as a general guide. Specific experimental parameters should be optimized based on laboratory conditions and the specific research questions being addressed. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Studying Sperm Capacitation with TDI-11861

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11861 is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3] Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is a prerequisite for the series of physiological changes known as capacitation, which render sperm competent to fertilize an oocyte. These changes include hyperactivated motility, protein tyrosine phosphorylation, and the acrosome reaction.[4]

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the molecular mechanisms of sperm capacitation. Its on-demand, reversible, and non-hormonal action makes it a valuable compound for both basic research and contraceptive development.[1][5][6]

Mechanism of Action

This compound functions by binding to the sAC protein, thereby inhibiting its adenylyl cyclase activity.[3] This blockade prevents the bicarbonate-induced surge in intracellular cAMP levels that is essential for initiating the capacitation process.[3][7] The inhibition of sAC by this compound has been shown to prevent the downstream activation of Protein Kinase A (PKA) and subsequent phosphorylation of target proteins, including tyrosine phosphorylation, which are critical for the functional maturation of sperm.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and its effects on sperm function.

ParameterSpeciesValueReference
In Vitro Binding IC₅₀ Human sAC3 nM[1][8]
Cellular IC₅₀ sAC-overexpressing rat 4-4 cells7 nM[8]
Residence Time on sAC Human and Mouse Sperm61.5 min[1]

Table 1: Potency and Pharmacokinetics of this compound

ParameterSpeciesConditionEffect of this compoundReference
Intracellular cAMP Levels Mouse SpermCapacitating Media (12 min)Blocked bicarbonate-induced increase (at 10 nM)[3][7]
Intracellular cAMP Levels Human SpermCapacitating Media (30 min)Blocked bicarbonate-induced increase (at 10 nM)[3][7]
Sperm Motility Mouse SpermIn vivo (oral dose of 50 mg/kg)Blocked essential sperm functions[1][3]
Fertility MiceMating trials (30 min to 2.5 h post-injection)0% pregnancy rate in 52 pairings[1][6]
Flagellar Beat Frequency Mouse and Human SpermIn vitroBlocked bicarbonate-induced increase[1][6]

Table 2: Effects of this compound on Sperm Function

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on sperm capacitation.

In Vitro Capacitation of Mouse Sperm

This protocol describes how to induce capacitation in mouse sperm in vitro and how to use this compound to study its role in this process.

Materials:

  • Mature male mice (8-12 weeks old)

  • Capacitation medium (e.g., modified Tyrode's medium with albumin, bicarbonate, and calcium - TYH medium)

  • Non-capacitating medium (same as capacitation medium but lacking bicarbonate and albumin)

  • This compound (stock solution in DMSO)

  • 37°C incubator with 5% CO₂

Procedure:

  • Prepare fresh capacitation and non-capacitating media.

  • Sacrifice a male mouse by an approved method and dissect the caudal epididymides.

  • Place the epididymides in a pre-warmed dish containing non-capacitating medium.

  • Make several small incisions in the epididymides to allow sperm to swim out for 10-15 minutes at 37°C.

  • Collect the sperm suspension and determine the concentration using a hemocytometer.

  • Dilute the sperm to a final concentration of 1-5 x 10⁶ sperm/mL in both capacitating and non-capacitating media.

  • For the experimental group, add this compound to the capacitating medium at the desired final concentration (e.g., 10 nM). An equivalent volume of DMSO should be added to the control groups.

  • Incubate the sperm suspensions at 37°C in a 5% CO₂ atmosphere for the desired duration (e.g., 12-90 minutes for mouse sperm).

  • Following incubation, the sperm can be used for various downstream analyses such as CASA, cAMP measurement, or western blotting.

Computer-Assisted Sperm Analysis (CASA)

CASA is used to quantitatively assess sperm motility parameters.

Materials:

  • Capacitated sperm suspension (from Protocol 1)

  • CASA system (e.g., Hamilton-Thorne) with a phase-contrast microscope and a heated stage (37°C)

  • Analysis chambers (e.g., Leja slides)

Procedure:

  • Pre-warm the microscope stage and the analysis chambers to 37°C.

  • Gently mix the sperm suspension to ensure homogeneity.

  • Load a small aliquot (e.g., 5 µL) of the sperm suspension into the analysis chamber.

  • Place the chamber on the microscope stage and allow it to stabilize for a few seconds.

  • Capture video sequences of sperm movement using the CASA software. It is recommended to analyze multiple fields to obtain a representative sample.

  • The CASA software will automatically analyze various motility parameters, including:

    • Total Motility (%): Percentage of sperm showing any movement.

    • Progressive Motility (%): Percentage of sperm moving in a forward direction.

    • VCL (Curvilinear Velocity; µm/s): The total distance moved by the sperm head divided by the time of acquisition.

    • VSL (Straight-Line Velocity; µm/s): The straight-line distance from the beginning to the end of the track divided by the time of acquisition.

    • VAP (Average Path Velocity; µm/s): The velocity over the smoothed cell path.

    • ALH (Amplitude of Lateral Head Displacement; µm): The magnitude of the lateral displacement of the sperm head about its average path.

    • BCF (Beat Cross Frequency; Hz): The frequency with which the sperm head crosses the sperm's average path.

  • Compare the motility parameters between control and this compound-treated groups.

Intracellular cAMP Measurement

This protocol describes the quantification of intracellular cAMP levels in sperm.

Materials:

  • Capacitated sperm suspension (from Protocol 1)

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Following incubation under capacitating conditions with or without this compound, pellet the sperm by centrifugation (e.g., 500 x g for 5 minutes).

  • Carefully remove the supernatant.

  • Resuspend the sperm pellet in the lysis buffer provided with the cAMP EIA kit.

  • Follow the manufacturer's instructions for the cAMP EIA kit to process the samples and standards.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the intracellular cAMP concentration based on the standard curve and normalize to the number of sperm.

Western Blotting for Protein Tyrosine Phosphorylation

This protocol is for the detection of changes in protein tyrosine phosphorylation, a key hallmark of capacitation. While direct evidence for this compound's effect is pending, other sAC inhibitors have been shown to block this process.[1]

Materials:

  • Capacitated sperm suspension (from Protocol 1)

  • SDS-PAGE sample buffer with phosphatase inhibitors (e.g., sodium orthovanadate)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phosphotyrosine (pTyr) antibody

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate and imaging system

Procedure:

  • After capacitation, pellet the sperm and wash with PBS containing phosphatase inhibitors.

  • Lyse the sperm pellet in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phosphotyrosine antibody (typically at a 1:1000 to 1:5000 dilution) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Compare the pattern and intensity of tyrosine-phosphorylated proteins between control and this compound-treated samples.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G Signaling Pathway of Sperm Capacitation and Inhibition by this compound cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Protein_Phosphorylation Protein Tyrosine Phosphorylation PKA->Protein_Phosphorylation Phosphorylates Substrates Capacitation Capacitation (Hyperactivation, Acrosome Reaction Competence) Protein_Phosphorylation->Capacitation Leads to TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sperm capacitation and its inhibition by this compound.

G Experimental Workflow for Assessing this compound Effects Sperm_Collection Sperm Collection (Mouse Cauda Epididymis) Capacitation In Vitro Capacitation (Control vs. +this compound) Sperm_Collection->Capacitation CASA Computer-Assisted Sperm Analysis (CASA) (Motility Parameters) Capacitation->CASA cAMP_Assay Intracellular cAMP Measurement (EIA) Capacitation->cAMP_Assay Western_Blot Western Blot (Protein Tyrosine Phosphorylation) Capacitation->Western_Blot

Caption: General experimental workflow for studying the effects of this compound on sperm capacitation.

G Logical Relationship of this compound's Mechanism TDI11861 This compound Inhibit_sAC Inhibition of sAC TDI11861->Inhibit_sAC Decrease_cAMP Decreased Intracellular cAMP Inhibit_sAC->Decrease_cAMP Inhibit_PKA Inhibition of PKA Activity Decrease_cAMP->Inhibit_PKA Reduce_Phosphorylation Reduced Protein Tyrosine Phosphorylation Inhibit_PKA->Reduce_Phosphorylation Block_Capacitation Blockade of Sperm Capacitation Reduce_Phosphorylation->Block_Capacitation Impaired_Motility Impaired Motility and Hyperactivation Block_Capacitation->Impaired_Motility Infertility Temporary Infertility Impaired_Motility->Infertility

Caption: Logical cascade of events following the inhibition of sAC by this compound.

References

Application Notes and Protocols for Assessing the Reversibility of TDI-11861

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC or ADCY10), an enzyme crucial for sperm motility and capacitation.[1][2] Developed as a potential on-demand, non-hormonal male contraceptive, its mechanism of action involves blocking the bicarbonate-induced activation of sAC, thereby preventing sperm motility.[1][3][4][5] While its contraceptive effect is fully reversible in vivo, a detailed characterization of its binding reversibility at the molecular level is essential for drug development professionals.[3][6][7] This document provides detailed protocols for assessing the binding reversibility of this compound to the sAC protein using biochemical, biophysical, and cell-based methods.

Introduction to this compound and Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase is a unique intracellular enzyme that synthesizes the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. In sperm, the influx of bicarbonate upon ejaculation activates sAC, leading to a surge in cAMP levels. This cAMP increase is a critical step in the signaling cascade that triggers sperm capacitation and hyperactivated motility, which are essential for fertilization.[7][8]

This compound acts as a potent inhibitor of sAC, with reported IC₅₀ values in the low nanomolar range.[3][6][9] It binds to both the bicarbonate binding site and an adjacent allosteric channel, demonstrating high affinity and a slow dissociation rate, which contributes to its long residence time on the target protein.[3][4][9] Understanding the kinetics of this interaction—specifically, whether the binding is truly reversible (non-covalent or reversible covalent) or effectively irreversible due to an extremely slow off-rate—is critical for predicting its pharmacological profile.

Signaling Pathway of sAC in Sperm Activation

The following diagram illustrates the central role of sAC in sperm activation and the point of inhibition by this compound.

sAC_Pathway cluster_extracellular Extracellular Environment (Semen) cluster_sperm Sperm Cell HCO3 Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates cAMP cAMP ATP ATP ATP->cAMP sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Substrate Phosphorylation PKA->Phosphorylation Catalyzes Motility Hyperactivated Motility & Capacitation Phosphorylation->Motility Leads to TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sAC activation in sperm and inhibition by this compound.

Experimental Protocols for Reversibility Assessment

Assessing the reversibility of an inhibitor requires multiple lines of evidence from direct biophysical methods to functional cellular assays. The following protocols provide a comprehensive framework for characterizing the this compound-sAC interaction.

Protocol 1: Direct Reversibility Assessment by Mass Spectrometry (MS)

Intact protein mass spectrometry is a powerful technique to directly observe the formation of a drug-protein adduct and monitor its dissociation over time.[10][11] This method can distinguish between non-covalent binding, reversible covalent binding, and irreversible covalent binding.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Time-Course Analysis Incubate 1. Incubate sAC with this compound Remove 2. Remove unbound this compound (Ultrafiltration) Incubate->Remove Timepoints 3. Incubate complex (Collect aliquots at t=0, 1, 2, 4, 8, 24h) Remove->Timepoints Quench 4. Quench & Prepare for LC-MS Timepoints->Quench LCHRAMS 5. LC-HRAMS Analysis Quench->LCHRAMS Data 6. Quantify Unbound sAC vs. sAC-TDI-11861 Adduct LCHRAMS->Data

Caption: Workflow for assessing inhibitor reversibility using LC-HRAMS.

  • Reagents and Materials:

    • Purified recombinant human sAC protein (catalytic domain)

    • This compound

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

    • Ultrafiltration spin columns (e.g., 10 kDa MWCO)

    • Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAMS) system

  • Procedure: a. Complex Formation: Incubate 2 µM of sAC protein with a 10-fold molar excess (20 µM) of this compound in Assay Buffer for 1 hour at room temperature to allow for binding equilibrium. b. Removal of Unbound Inhibitor: Remove the unbound this compound by repeated washing using an ultrafiltration spin column. Wash the complex 3-4 times with 10 volumes of ice-cold Assay Buffer. c. Dissociation Time-Course: Resuspend the washed sAC-TDI-11861 complex in fresh Assay Buffer to the initial concentration (2 µM). Incubate the sample at 37°C. d. Sample Collection: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). The t=0 sample should be collected immediately after resuspension. e. MS Analysis: Analyze each time-point sample by LC-HRAMS. The system should be calibrated to accurately measure the mass of the intact sAC protein and the potential sAC-TDI-11861 adduct. f. Data Analysis: Deconvolute the mass spectra for each time point to identify peaks corresponding to unbound sAC and the sAC-TDI-11861 complex. Quantify the relative peak intensities. Plot the percentage of remaining complex against time and fit the data to a one-phase exponential decay curve to determine the dissociation half-life (t₁/₂) and the off-rate (k_off).

Time Point (hours)% Unbound sAC (Expected)% sAC-TDI-11861 Adduct (Expected)
0~5%~95%
1~35%~65%
4~75%~25%
8~90%~10%
24>98%<2%

Note: Expected values are illustrative for a reversible inhibitor with a half-life of ~2 hours.

Protocol 2: Functional Reversibility by Enzyme Activity Recovery Assay

This protocol measures the recovery of sAC enzymatic activity after the removal of unbound this compound. A rapid "jump dilution" or ultrafiltration step is used to dissociate the inhibitor-enzyme complex.[12]

  • Reagents and Materials:

    • Purified recombinant human sAC protein

    • This compound

    • sAC Activity Buffer: 50 mM HEPES, 1 mM ATP, 5 mM MgCl₂, 1 mM CaCl₂, 40 mM NaHCO₃, pH 7.4

    • cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit)

    • Ultrafiltration spin columns (10 kDa MWCO)

  • Procedure: a. Inhibition Step: Prepare two samples.

    • Sample A (Inhibited): Incubate sAC (e.g., 10 nM) with this compound (e.g., 100 nM, >10x IC₅₀) for 1 hour at room temperature.
    • Sample B (Control): Incubate sAC with vehicle (DMSO). b. Removal of Unbound Inhibitor:
    • Method 1 (Jump Dilution): Dilute both samples 100-fold into pre-warmed sAC Activity Buffer. This rapid dilution lowers the free inhibitor concentration well below its IC₅₀, allowing for dissociation.
    • Method 2 (Ultrafiltration): Alternatively, use ultrafiltration columns to wash away the unbound inhibitor as described in Protocol 1, then resuspend the complex in Activity Buffer. c. Activity Measurement: Immediately after dilution/resuspension (t=0) and at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), measure the sAC activity by quantifying cAMP production according to the detection kit manufacturer's instructions. d. Data Analysis: Normalize the activity of the this compound-treated sample to the vehicle-treated control at each time point. Plot the percentage of recovered sAC activity versus time.

Time Post-Dilution (min)% sAC Activity (Vehicle Control)% sAC Activity (this compound Treated)% Activity Recovery
0100%~5%5%
30100%~40%40%
60100%~65%65%
120100%~85%85%
240100%>95%>95%
Protocol 3: Cell-Based Reversibility by Washout Experiment

Cell-based washout experiments assess the duration of the pharmacological effect after the drug is removed from the extracellular medium.[13][14] This assay provides insights into the effective residence time of the inhibitor in a physiological context.

  • Reagents and Materials:

    • Sperm cells (mouse or human) or sAC-expressing cell line (e.g., rat 4-4 cells)[6]

    • Capacitating media (for sperm) or appropriate cell culture media

    • This compound

    • sAC activator (e.g., bicarbonate)

    • cAMP detection kit

  • Procedure: a. Inhibitor Treatment: Incubate cells with a saturating concentration of this compound (e.g., 1 µM) for 1 hour. b. Washout: Pellet the cells by gentle centrifugation and wash them three times with copious amounts of fresh, inhibitor-free media to remove all extracellular and loosely bound this compound. c. Recovery Incubation: Resuspend the washed cells in fresh media and incubate for various recovery periods (e.g., 0, 1, 2, 4, 8 hours). d. Functional Readout: At the end of each recovery period, stimulate the cells with bicarbonate to activate sAC and measure intracellular cAMP accumulation. e. Controls: Include a "no washout" control (inhibitor present throughout) and a vehicle control. f. Data Analysis: Express the cAMP response at each recovery time point as a percentage of the response in vehicle-treated cells.

Recovery Time (hours)cAMP Response (% of Vehicle)
0 (No Washout)<10%
0 (After Washout)~15%
1~40%
2~65%
4~85%
8>95%
Protocol 4: Binding Kinetics Characterization by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the association (k_on) and dissociation (k_off) rates of a drug binding to its target. The residence time (1/k_off) is a key parameter for determining the durability of the pharmacological effect.[9]

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit

    • Purified sAC protein

    • This compound

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Procedure: a. sAC Immobilization: Immobilize the sAC protein onto a CM5 sensor chip via standard amine coupling. b. Binding Analysis: Inject a series of concentrations of this compound (e.g., 0.1 nM to 100 nM) over the sAC-functionalized and reference flow cells. c. Association and Dissociation: Monitor the binding response during the injection (association phase) and after the injection ends (dissociation phase, with running buffer flowing). A long dissociation phase is required to accurately measure a slow k_off. d. Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters: k_on (association rate constant), k_off (dissociation rate constant), and K_D (equilibrium dissociation constant, k_off/k_on).[9] The residence time (τ) is calculated as 1/k_off.

ParameterSymbolValue (from literature[9])Unit
Association Ratek_on2.1 x 10⁵M⁻¹s⁻¹
Dissociation Ratek_off0.3 x 10⁻³s⁻¹
Dissociation ConstantK_D1.4nM
Residence Timeτ (1/k_off)~3333seconds (~55 min)

Conclusion

The combination of direct (Mass Spectrometry, SPR) and functional (Enzyme Activity, Cell Washout) assays provides a robust and multi-faceted assessment of the reversibility of this compound. The data collectively suggest that this compound is a reversible inhibitor with a long residence time, consistent with its intended use as an on-demand contraceptive.[3][15] Its binding is characterized by a slow off-rate rather than the formation of a permanent covalent bond. These protocols provide a comprehensive guide for researchers to characterize this compound or similar reversible inhibitors in a drug development setting.

References

Troubleshooting & Optimization

TDI-11861 solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble adenylyl cyclase (sAC) inhibitor, TDI-11861. The information provided addresses common solubility issues and offers solutions for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is advisable to use anhydrous, high-purity DMSO to ensure the best solubility and stability of the compound.[1]

Q2: What is the solubility of this compound in DMSO and aqueous solutions?

A2: this compound exhibits good solubility in DMSO, with concentrations up to 50 mg/mL achievable with the aid of ultrasonication.[3] However, its aqueous solubility is significantly lower. One study reported an aqueous solubility of 79 μg/mL in a buffer solution.[4] It is important to note that the final concentration of DMSO in aqueous assay buffers should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Reduce the final concentration: The most direct approach is to lower the final working concentration of this compound in your assay.

  • Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to prevent localized high concentrations that lead to precipitation.

  • Use a surfactant: For biochemical assays (not cell-based), adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help to maintain the solubility of the compound.[6]

  • Sonication: Briefly sonicating the final diluted solution can help to redissolve small precipitates.[3][6]

  • Gentle warming: If the compound's stability allows, gentle warming (e.g., to 37°C) of the final solution may improve solubility.

Q4: Can I use other organic solvents besides DMSO?

A4: While DMSO is the most commonly reported solvent for this compound, other water-miscible organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) could potentially be used.[5] However, it is crucial to perform a small-scale solubility test first. Additionally, be aware that other solvents may have different toxicities in cell-based assays compared to DMSO.[5]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in in vitro assays.
  • Possible Cause: Poor solubility and precipitation of this compound in the final assay medium, leading to a lower and more variable effective concentration.

  • Solution:

    • Visually inspect for precipitation: Before starting your experiment, carefully inspect your final working solution for any visible particulates.

    • Perform a solubility test: Conduct a preliminary experiment to determine the maximum concentration of this compound that remains soluble in your specific assay medium under your experimental conditions.

    • Optimize the solubilization protocol: Follow the detailed experimental protocol for preparing this compound solutions (see below), paying close attention to the dilution technique.

    • Include proper controls: Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Issue 2: High background signal or artifacts in the assay.
  • Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) is too high in the final assay volume.

  • Solution:

    • Calculate the final solvent concentration: Ensure the final concentration of DMSO or other organic solvents in your assay is as low as possible, ideally below 0.5%.[5]

    • Prepare an intermediate dilution: If your desired final concentration of this compound is very low, it may be necessary to perform an intermediate dilution of your high-concentration stock in the same organic solvent before the final dilution into the aqueous buffer. This will help to minimize the volume of organic solvent added to the final assay.

Quantitative Data Summary

ParameterValueSolvent/MediumMethodSource
Solubility 50 mg/mLDMSORequires sonication[3]
Solubility 79 µg/mLAqueous BufferSmall volumes of a DMSO stock were added to the aqueous buffer, followed by filtration of any precipitate.[4]
IC₅₀ 3.3 nMIn vitro sAC activity assay-[1][3]
K_D_ 1.4 nMSurface Plasmon Resonance (SPR)-[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of solid this compound (Formula Weight: 494.9 g/mol ) using a calibrated analytical balance.

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Concentration (mol/L)) For 1 mg of this compound to make a 10 mM stock: Volume (L) = 0.001 g / (494.9 g/mol * 0.01 mol/L) = 0.000202 L = 202 µL

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound. b. Vortex the solution for 1-2 minutes to facilitate dissolution. c. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.[3] d. Visually confirm that the solution is clear and free of any undissolved material.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least one month at -20°C and six months at -80°C.[3]

Protocol 2: Preparation of a Final Working Solution for In Vitro Assays
  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Intermediate Dilution (if necessary): If a very low final concentration is needed, it is best to perform a serial dilution from the high-concentration stock. For example, to prepare a 100 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: a. Warm the required assay buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell-based assays). b. While vortexing or gently stirring the aqueous solution, add the required volume of the this compound stock (or intermediate) solution dropwise to the buffer. This gradual addition helps prevent precipitation. c. Ensure the final concentration of the organic co-solvent is below the level that affects your assay system (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO) to an equal volume of the assay buffer or cell culture medium.

Visualizations

TDI_11861_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Biological_Response Biological Response (e.g., Sperm Motility) Downstream->Biological_Response Leads to TDI_11861 This compound TDI_11861->sAC Inhibits Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Preparation cluster_exp Experiment Solid Solid this compound Stock 10 mM Stock Solution in DMSO Solid->Stock DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilution (in DMSO, if needed) Stock->Intermediate Dilute Final Final Working Solution Intermediate->Final Dilute Dropwise while Vortexing Buffer Aqueous Assay Buffer or Cell Culture Medium Buffer->Final Assay Perform In Vitro Assay Final->Assay Troubleshooting_Logic Start Precipitation Observed in Aqueous Assay Medium? Yes Yes Start->Yes No No Start->No Solution1 Lower Final Concentration Yes->Solution1 Solution2 Optimize Dilution: Add stock dropwise to buffer while vortexing Yes->Solution2 Solution3 Add Surfactant (for biochemical assays) Yes->Solution3 Solution4 Briefly Sonicate Final Solution Yes->Solution4 Proceed Proceed with Experiment No->Proceed Solution1->Proceed Solution2->Proceed Solution3->Proceed Solution4->Proceed

References

Technical Support Center: TDI-11861 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TDI-11861 in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to the compound's bioavailability and achieve consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] sAC is a cytosolic enzyme that, upon activation by bicarbonate, catalyzes the production of cyclic AMP (cAMP).[3][4] In male fertility, this sAC-mediated cAMP signaling pathway is essential for sperm motility and capacitation—the final maturation process required for fertilization.[3][5][6] By inhibiting sAC, this compound blocks this signaling cascade, leading to a temporary and reversible immobilization of sperm.[3][4]

Q2: What is the reported oral bioavailability of this compound in mice?

A2: The oral bioavailability of this compound in CD-1 mice is reported to be low. One study determined the bioavailability to be 11% following a 10 mg/kg oral dose.[7]

Q3: Despite its low oral bioavailability, is this compound effective when administered orally?

A3: Yes. Although the bioavailability is low, studies have shown that a higher single oral dose of 50 mg/kg in mice achieves sufficient unbound plasma concentrations—approximately 10-fold over its cellular IC50—to be pharmacologically effective for up to 4 hours.[7] This dose has been shown to induce temporary infertility in male mice without affecting mating behavior.[2][8][9]

Q4: What administration routes other than oral have been successfully used in animal models?

A4: Intraperitoneal (IP) injection has been used successfully to administer this compound in mice.[7][10] A single IP injection of 50 mg/kg resulted in high systemic levels of the compound and was effective in inducing a reversible contraceptive effect.[7][11]

Q5: What are the known solubility characteristics of this compound?

A5: this compound is supplied as a solid and is soluble in Dimethyl Sulfoxide (DMSO).[2] However, one study noted that its limited solubility made it unsuitable for chronic delivery in mice, suggesting that creating aqueous formulations for long-term studies may be challenging.[8]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound for In Vivo Dosing

  • Problem: this compound powder is not dissolving in my desired aqueous-based vehicle (e.g., saline, PBS).

  • Cause: this compound has limited aqueous solubility.[8]

  • Solution:

    • Use a Co-solvent System: First, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO.[2]

    • Stepwise Dilution: Gradually add your aqueous vehicle (e.g., saline, PBS, or a solution containing a surfactant like Tween® 80) to the DMSO concentrate while vortexing to prevent precipitation. Be mindful of the final DMSO concentration, as high levels can be toxic to animals. Aim to keep the final DMSO concentration below 10% (and ideally below 5%) in the administered volume.

    • Consider a Formulation Vehicle: For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) can be effective for poorly soluble compounds.

Issue 2: Inconsistent or Sub-optimal Efficacy After Oral Administration

  • Problem: I am administering a 50 mg/kg oral dose of this compound to mice, but the observed effect on sperm motility or fertility is variable or less than expected.

  • Cause: This could be due to the compound's low oral bioavailability (F% = 11 at 10 mg/kg)[7], which can be influenced by factors like formulation, food intake, and inter-animal variability.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the compound is fully dissolved or homogenously suspended in your vehicle immediately before dosing. If the compound crashes out of solution, the administered dose will be inconsistent.

    • Standardize Fasting: Ensure that animals are fasted for a consistent period (e.g., 4-6 hours) before oral gavage, as food in the GI tract can affect drug absorption.

    • Consider IP Administration: For more consistent systemic exposure that bypasses first-pass metabolism, switch to intraperitoneal (IP) injection. Studies show that a 50 mg/kg IP dose achieves high systemic levels.[7]

    • Dose Confirmation: If possible, perform a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound in your specific animal model and with your formulation to confirm that you are achieving the target exposure.

Issue 3: Compound Precipitates During Long-Term Experiments (e.g., in drinking water)

  • Problem: I am trying to administer this compound chronically in the drinking water, but the compound precipitates over time.

  • Cause: this compound's limited aqueous solubility makes it unsuitable for chronic delivery in simple aqueous solutions.[8]

  • Solution:

    • Avoid Aqueous Chronic Dosing: Administration in drinking water is not a recommended method for this compound.

    • Alternative Chronic Dosing Strategies: If chronic administration is necessary, consider alternative methods such as:

      • Formulated Diet: Incorporate the compound into the animal chow. This requires specialized equipment and validation but can provide consistent, long-term dosing.

      • Osmotic Minipumps: For continuous and controlled delivery, surgical implantation of osmotic minipumps can be used, though this requires a formulation that is stable and soluble in the pump's reservoir solvent.

      • Frequent Dosing: If feasible, perform daily or twice-daily oral gavage or IP injections with a freshly prepared formulation.

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Species/System Reference
IC50 (sAC protein) 3.3 nM Purified sAC [2][12]
IC50 (cellular) 5.5 nM Rat 4-4 Cells [12]

| Binding Affinity (KD) | 1.4 nM | Purified sAC |[9][12] |

Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

Parameter Administration Route Dose Value Unit Reference
Bioavailability (F%) Oral (PO) 10 mg/kg 11 % [7]
Unbound Plasma Conc. Oral (PO) 50 mg/kg ~10x cellular IC50 (out to 4h) [7]
Total Plasma Conc. (1h) Intraperitoneal (IP) 50 mg/kg 7.04 µM [7]

| Total Plasma Conc. (4h) | Intraperitoneal (IP) | 50 mg/kg | 0.93 | µM |[7] |

Experimental Protocols

Protocol 1: Acute In Vivo Efficacy Study via Oral Gavage (PO)

  • Animal Model: Male CD-1 mice.

  • Compound Preparation:

    • Prepare a dosing formulation at a concentration suitable for administering 50 mg/kg in a volume of 5-10 mL/kg.

    • Example Formulation: Weigh the required amount of this compound. Dissolve it first in a minimal volume of DMSO (e.g., 5% of the final volume).

    • In a separate tube, prepare the vehicle (e.g., 95% saline with 0.5% Tween® 80).

    • While vortexing the vehicle, slowly add the this compound/DMSO solution to create a stable solution or fine suspension. Prepare fresh daily.

  • Dosing:

    • Fast mice for 4-6 hours prior to dosing.

    • Administer a single 50 mg/kg dose of the this compound formulation via oral gavage.

    • Administer vehicle to a control group of mice.

  • Efficacy Assessment:

    • At desired time points post-dosing (e.g., 30 minutes to 2.5 hours), pair male mice with receptive females.[10]

    • Monitor for mating and subsequent pregnancy.

    • Alternatively, at specific time points, euthanize male mice and harvest sperm from the cauda epididymis to assess sperm motility ex vivo.[8]

Protocol 2: Acute In Vivo Efficacy Study via Intraperitoneal Injection (IP)

  • Animal Model: Male CD-1 mice.

  • Compound Preparation:

    • Prepare a dosing formulation at a concentration suitable for administering 50 mg/kg in a volume of 5-10 mL/kg.

    • Follow the solubilization steps outlined in Protocol 1, ensuring the final vehicle is sterile and suitable for injection (e.g., sterile saline with a low, non-toxic percentage of DMSO).

  • Dosing:

    • Administer a single 50 mg/kg dose of the this compound formulation via IP injection.

    • Administer vehicle to a control group.

  • Efficacy and Pharmacokinetic Assessment:

    • For efficacy, follow the assessment steps in Protocol 1. The contraceptive effect is reported to be 100% for up to 2.5 hours post-injection.[11]

    • For pharmacokinetics, collect blood samples at various time points (e.g., 1, 4, 8, 24 hours) post-injection to determine plasma concentrations of this compound.[7]

Visualizations

TDI11861_Signaling_Pathway cluster_extracellular Extracellular/Semen cluster_sperm Sperm Cell Bicarbonate Bicarbonate sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Phosphorylates Targets TDI11861 This compound TDI11861->sAC

Caption: Mechanism of action for this compound in sperm cells.

Bioavailability_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_outcome Assessment start This compound (Solid) dissolve Dissolve in 100% DMSO start->dissolve dilute Dilute with Aqueous Vehicle (e.g., Saline + Tween) dissolve->dilute formulation Final Dosing Formulation dilute->formulation po Oral Gavage (PO) formulation->po Low Bioavailability (11%) ip Intraperitoneal (IP) formulation->ip Higher Systemic Exposure pk Pharmacokinetics (Blood Sampling) po->pk pd Pharmacodynamics (Sperm Motility Assay) po->pd ip->pk ip->pd efficacy Efficacy (Mating Study) pd->efficacy

Caption: Experimental workflow for in vivo studies of this compound.

Troubleshooting_Logic cluster_formulation Check Formulation cluster_route Check Administration Route start Inconsistent In Vivo Results? q1 Is compound fully dissolved/suspended prior to dosing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Precipitation Observed q2 Using Oral (PO) Administration? a1_yes->q2 sol_a1 Optimize Vehicle: - Use Co-solvent (DMSO) - Add Surfactant (Tween) - Prepare Fresh Daily a1_no->sol_a1 a2_yes Yes q2->a2_yes Low Bioavailability Risk a2_no No q2->a2_no Already using IP sol_a2 Switch to IP Injection for higher/consistent exposure a2_yes->sol_a2 end_node Consistent Results a2_no->end_node sol_a2->end_node

Caption: Troubleshooting logic for inconsistent this compound efficacy.

References

Technical Support Center: Optimizing TDI-11861 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of TDI-11861 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] sAC is a crucial enzyme in the production of the second messenger cyclic AMP (cAMP).[4] By inhibiting sAC, this compound effectively reduces intracellular cAMP levels, which in turn modulates various physiological processes.[5][6] In the context of its most studied application, male contraception, this compound prevents the activation of sperm motility and maturation by blocking the sAC-dependent cAMP signaling pathway.[1][5][7]

Q2: What is a recommended starting dosage for in vivo mouse studies?

Based on published preclinical studies, a single oral or intraperitoneal (i.p.) dose of 50 mg/kg has been shown to be effective in mice.[2][4][8] This dosage has demonstrated a rapid onset of action, inhibiting sperm motility as early as 15 minutes post-injection.[8] It is crucial to note that optimal dosage may vary depending on the animal model, the specific research question, and the desired duration of effect.

Q3: What is the observed duration of action for this compound in mice?

At a 50 mg/kg dose, this compound has a rapid and transient effect. A 100% contraceptive effect was observed for up to 2.5 hours post-injection.[5][7] The effect begins to diminish after this period, with some sperm motility returning at 3 hours post-injection.[7] Full fertility is typically restored within 24 hours.[7]

Q4: Are there any known issues with the solubility of this compound?

While this compound has improved solubility compared to its predecessor, TDI-10229, its limited solubility made it unsuitable for chronic delivery in some studies.[4][8] For in vivo experiments, careful formulation is necessary. It is advisable to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into the appropriate vehicle for administration.

Q5: What vehicle control should I use for in vivo experiments with this compound?

The vehicle used for administration should be used as the control in your experiments. It is essential to ensure that the final concentration of any organic solvent (e.g., DMSO) is low enough (typically <0.5% v/v) to not have any biological effect on its own.[9]

Troubleshooting Guide

Issue 1: Lack of Efficacy or High Variability in Results

Possible Cause Troubleshooting Steps
Insufficient Drug Exposure Dose & Route: Due to factors like first-pass metabolism, bioavailability can vary.[10] If oral administration at 50 mg/kg is ineffective, consider intraperitoneal (i.p.) injection, which has been shown to achieve high systemic levels.[4] A pilot pharmacokinetic study in your specific animal model can help determine the plasma and tissue concentrations of this compound.
Compound Instability Storage & Handling: Store this compound as a dry powder at the recommended temperature. Prepare fresh solutions for each experiment. If you observe any color change or precipitation in your stock solution, it may indicate degradation.[11]
Animal Model Variability Strain & Health: The response to small molecule inhibitors can vary between different strains of mice or other animal models.[10] Ensure that the animals are healthy and properly acclimated to the experimental conditions.

Issue 2: Unexpected Phenotypes or Off-Target Effects

Possible Cause Troubleshooting Steps
High Local Concentration Administration Technique: Ensure proper administration technique to avoid high local concentrations of the inhibitor, which could lead to unexpected local effects.
Metabolite Activity Pharmacokinetic Analysis: Consider that metabolites of this compound could have their own biological activity. While not extensively reported for this compound, this is a general consideration for small molecule inhibitors.[10]

Data Presentation

Table 1: In Vitro Potency of this compound

Parameter This compound TDI-10229 (Predecessor) Reference
sAC Enzymatic IC50 3 nM160 nM[8][12]
sAC Cellular IC50 7 nM102 nM[8][12]
sAC Binding Affinity (KD) 1.4 nM176 nM[4][12]
Residence Time on sAC 3181 seconds25 seconds[4]

Table 2: In Vivo Efficacy of this compound in Mice (50 mg/kg)

Time Post-Injection Contraceptive Efficacy Sperm Motility Reference
30 min - 2.5 hours100%Immobile[2][5][7]
3.5 hours91%Some motility returns[7]
24 hours0%Normal[7][8]

Experimental Protocols

Protocol 1: In Vivo Assessment of Sperm Motility in Mice

  • Animal Preparation: Acclimate male mice to the housing and handling procedures.

  • Compound Administration: Prepare this compound in a suitable vehicle. Administer a single dose of 50 mg/kg via oral gavage or intraperitoneal injection. Administer vehicle alone to the control group.

  • Sperm Collection: At desired time points post-administration (e.g., 30 minutes, 1 hour, 2.5 hours, 24 hours), euthanize the mice and surgically extract sperm from the cauda epididymis.[8]

  • Motility Analysis: Dilute the sperm in an appropriate buffer and analyze sperm motility using a computer-assisted sperm analysis (CASA) system or by manual counting under a microscope.[13] Key parameters to measure include the percentage of motile sperm and progressive motility.

Protocol 2: In Vivo Contraceptive Efficacy Study in Mice

  • Animal Pairing: Administer this compound (50 mg/kg) or vehicle to male mice.

  • Mating: At a specified time post-injection (e.g., 30 minutes to 2.5 hours), pair each male mouse with a sexually receptive female mouse.[2][8]

  • Pregnancy Monitoring: Separate the pairs after a defined mating period. Monitor the females for signs of pregnancy over the following days. The contraceptive efficacy is determined by the percentage of females that do not become pregnant in the treated group compared to the control group.[8]

Visualizations

TDI11861_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts TDI11861 This compound TDI11861->sAC Inhibits ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Sperm Motility Proteins) PKA->Downstream Phosphorylates Physiological_Response Physiological Response (e.g., Sperm Motility & Capacitation) Downstream->Physiological_Response Regulates InVivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Grouping Grouping: - Treatment Group - Control Group Animal_Acclimation->Grouping Compound_Prep This compound Formulation (e.g., 50 mg/kg in vehicle) Administration Administration (Oral or IP) Compound_Prep->Administration Vehicle_Control Vehicle Control Preparation Vehicle_Control->Administration Time_Points Wait for Defined Time Points Administration->Time_Points Grouping->Administration Efficacy_Assay Efficacy Assay (e.g., Sperm Motility Analysis, Mating Study) Time_Points->Efficacy_Assay Data_Collection Data Collection Efficacy_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Technical Support Center: Troubleshooting Inconsistent Results in Sperm Motility Assays with TDI-11861

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TDI-11861 in sperm motility assays. Inconsistent results in these assays can arise from a variety of factors, ranging from sample handling to the specific properties of the compound. This guide is designed to help you identify and address potential sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect sperm motility?

A1: this compound is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] sAC is activated by bicarbonate and calcium, leading to the production of cyclic AMP (cAMP), a key signaling molecule that initiates a cascade of events resulting in sperm motility.[3][4] By inhibiting sAC, this compound prevents this increase in intracellular cAMP, thereby blocking the initiation of sperm movement.[3][4]

Q2: What is the expected outcome of a successful experiment with this compound?

A2: In a successful in vitro experiment, this compound should lead to a rapid and significant reduction in the percentage of motile and progressively motile sperm in a dose-dependent manner. This effect should be observable within minutes of adding the inhibitor to the sperm suspension. The inhibition of motility is reversible, and sperm function can be rescued by the addition of cell-permeable cAMP analogs like 8Br-cAMP or db-cAMP.[5][6]

Q3: At what concentration should I use this compound?

A3: The effective concentration of this compound can vary depending on the experimental conditions and the species being studied. For in vitro assays with mouse and human sperm, a concentration of 10 nM has been shown to be effective at blocking the bicarbonate-induced cAMP rise.[5] The IC50 for this compound on purified recombinant human sAC protein is approximately 3 nM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.

Q4: How quickly should I expect to see an effect on sperm motility?

A4: this compound is a rapid-acting inhibitor. A significant reduction in sperm motility should be observed within minutes of application. Pre-clinical studies in mice have shown that a single oral dose can immobilize sperm within 30 minutes to an hour.[4]

Q5: Is this compound toxic to sperm?

A5: Studies have shown that this compound is not toxic to sperm.[1][5] The inhibitory effect on motility is due to the specific inhibition of sAC and can be reversed, indicating that the cells remain viable.

Troubleshooting Guide

Issue 1: No or weak inhibition of sperm motility observed.
Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Compound Degradation Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inadequate Incubation Time While this compound is fast-acting, ensure a sufficient incubation period. For in vitro assays, a minimum of 15-30 minutes is a good starting point.[5]
Suboptimal Capacitation Conditions The inhibitory effect of this compound is most pronounced under conditions that stimulate sAC activity (i.e., capacitating conditions with bicarbonate). Ensure your capacitating medium contains the appropriate concentration of bicarbonate (e.g., 25 mM).[4][5]
Low Basal Motility If the control sperm sample has low initial motility, it may be difficult to observe a significant inhibitory effect. Ensure that the handling and preparation of sperm samples are optimized to maintain high viability and motility in the control group.
Presence of High Protein Concentrations High concentrations of protein (e.g., BSA) in the medium could potentially bind to the compound, reducing its effective concentration. While BSA is necessary for capacitation, consider if the concentration can be optimized.
Issue 2: High variability between replicate experiments.
Potential Cause Troubleshooting Step
Inconsistent Sperm Sample Quality Sperm quality can vary significantly between donors and even between different ejaculates from the same donor. Whenever possible, use sperm from the same donor for a set of comparative experiments. Always assess initial sperm concentration, motility, and morphology to ensure consistency.
Temperature Fluctuations Sperm motility is highly sensitive to temperature. Maintain a constant temperature of 37°C throughout the experiment, including sample preparation, incubation, and analysis. Use a heated microscope stage for analysis.
Inconsistent Sample Handling Standardize all sample handling procedures, including the volume of reagents added, mixing techniques, and timing of each step. Gentle mixing is crucial to avoid mechanical damage to the sperm.
Variability in CASA System Settings If using a Computer-Assisted Sperm Analysis (CASA) system, ensure that the settings (e.g., frame rate, particle size, brightness, contrast) are consistent across all experiments. Regularly calibrate the CASA system.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and other reagents.
pH and Osmolality Shifts Ensure that the pH and osmolality of all media and solutions are within the optimal range for sperm viability and motility.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key sperm parameters based on published data.

Table 1: In Vitro Efficacy of this compound on Sperm cAMP Levels

SpeciesConditionThis compound ConcentrationIncubation Time% Inhibition of Bicarbonate-Induced cAMP RiseReference
MouseCapacitating Media10 nM12 minutesSignificant inhibition[5]
HumanCapacitating Media10 nM30 minutesSignificant inhibition[5]

Table 2: In Vivo Efficacy of this compound on Mouse Sperm Motility

Administration RouteDoseTime Post-Administration% Motile Sperm (vs. Vehicle)Reference
Intraperitoneal (i.p.)50 mg/kg0.25 - 2.5 hours~0-10%[8]
Intraperitoneal (i.p.)50 mg/kg3.5 hours~30%[8]
Intraperitoneal (i.p.)50 mg/kg24 hours~80-90% (recovery)[8]
Oral50 mg/kg1 hourSignificantly reduced[5]

Experimental Protocols

Key Experiment: In Vitro Sperm Motility Assay with this compound

This protocol outlines a general procedure for assessing the effect of this compound on sperm motility in vitro.

Materials:

  • Freshly collected semen sample

  • Sperm washing medium (e.g., Human Tubal Fluid [HTF] medium or a modified Tyrode's medium)

  • Capacitating medium (sperm washing medium supplemented with bicarbonate, e.g., 25 mM NaHCO3, and a protein source, e.g., 3 mg/mL BSA)

  • Non-capacitating medium (sperm washing medium without bicarbonate and BSA)

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Computer-Assisted Sperm Analysis (CASA) system or a microscope with a heated stage

  • Counting chamber (e.g., Makler or Leja slide)

Procedure:

  • Sperm Preparation:

    • Allow the semen sample to liquefy at 37°C for 30-60 minutes.

    • Determine sperm concentration and initial motility.

    • Wash the sperm by diluting the semen with sperm washing medium and centrifuging at a low speed (e.g., 300-500 x g) for 5-10 minutes to separate sperm from seminal plasma.

    • Carefully remove the supernatant and resuspend the sperm pellet in the appropriate medium (non-capacitating or capacitating).

    • Adjust the sperm concentration to the desired level (e.g., 5-10 x 10^6 sperm/mL).

  • Incubation with this compound:

    • Aliquot the sperm suspension into different treatment groups (e.g., vehicle control, different concentrations of this compound).

    • Add the appropriate volume of this compound working solution or vehicle (e.g., DMSO) to each tube. The final concentration of the vehicle should be consistent across all groups and should not exceed a level that affects sperm motility (typically <0.5%).

    • Incubate the sperm at 37°C in a 5% CO2 incubator (if using bicarbonate-buffered medium) for the desired duration (e.g., 15-60 minutes).

  • Sperm Motility Analysis:

    • At the end of the incubation period, gently mix the sperm suspension.

    • Load an aliquot of the sperm suspension into a pre-warmed counting chamber.

    • Analyze the sample using a CASA system or by manual assessment under a microscope with a heated stage (37°C).

    • Record the percentage of total motile sperm and progressively motile sperm. For CASA analysis, also record kinematic parameters such as VCL (curvilinear velocity), VSL (straight-line velocity), and VAP (average path velocity).

Visualizations

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility PKA->Motility Promotes TDI11861 This compound TDI11861->sAC Inhibits experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis SemenCollection 1. Semen Collection & Liquefaction SpermWash 2. Sperm Washing & Resuspension SemenCollection->SpermWash ConcentrationAdjust 3. Concentration Adjustment SpermWash->ConcentrationAdjust Incubation 4. Incubation with This compound/Vehicle ConcentrationAdjust->Incubation MotilityAnalysis 5. Motility Analysis (CASA/Manual) Incubation->MotilityAnalysis DataAnalysis 6. Data Analysis MotilityAnalysis->DataAnalysis troubleshooting_logic Start Inconsistent Motility Results CheckCompound Check this compound (Concentration, Storage) Start->CheckCompound CheckProtocol Review Experimental Protocol (Incubation, Media) Start->CheckProtocol CheckSperm Assess Sperm Sample Quality (Initial Motility, Viability) Start->CheckSperm CheckEquipment Verify Equipment Function (CASA calibration, Temperature) Start->CheckEquipment ResultOK Consistent Results CheckCompound->ResultOK Issue Resolved CheckProtocol->ResultOK Issue Resolved CheckSperm->ResultOK Issue Resolved CheckEquipment->ResultOK Issue Resolved

References

addressing low oral bioavailability of TDI-11861 in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of TDI-11861 in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] sAC is a crucial enzyme in sperm motility and capacitation. By inhibiting sAC, this compound reduces intracellular cyclic AMP (cAMP) levels in sperm, leading to decreased motility and rendering them incapable of fertilization.[3][4] This on-demand, non-hormonal mechanism makes it a promising candidate for male contraception.[4]

Q2: What is the reported oral bioavailability of this compound in mice?

A2: The oral bioavailability of this compound in CD-1 mice has been reported to be low, at 11% for a 10 mg/kg dose.[1] Despite this, higher oral doses (e.g., 50 mg/kg) have been shown to achieve plasma concentrations sufficient for in vivo efficacy studies.[1][2]

Q3: Why is the oral bioavailability of this compound in mice low?

A3: The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility, a common challenge for many small molecule drug candidates, including kinase inhibitors and pyrazole (B372694) derivatives.[1][5][6] Although this compound exhibits good membrane permeability, its limited solubility in the gastrointestinal fluids can hinder its dissolution and subsequent absorption into the bloodstream.[1]

Q4: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[7][8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[10][11][12][13]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[1][5][14][15]

  • Use of Co-solvents and Surfactants: Incorporating co-solvents and surfactants in the formulation can help to solubilize the drug in the vehicle and maintain its solubilized state in the gastrointestinal tract.[16][17][18][19]

Troubleshooting Guide

Issue 1: Low and/or Variable Plasma Exposure of this compound After Oral Gavage
Potential Cause Troubleshooting Recommendation
Poor Aqueous Solubility The primary reason for low exposure is likely the poor solubility of this compound (79 µg/mL).[1] Consider advanced formulation strategies to enhance solubility and dissolution.
Improper Dosing Technique Ensure consistent and accurate oral gavage technique to minimize variability between animals. Improper technique can lead to dosing errors or stress, affecting gastrointestinal function.[20][21][22]
Formulation Inhomogeneity If using a suspension, ensure it is homogenous and uniformly mixed before and during dosing to provide a consistent dose to each animal.
Vehicle Selection The choice of vehicle is critical. Simple aqueous vehicles may not be sufficient. A screening of different vehicles, including those with co-solvents, surfactants, or lipids, is recommended to find one that can adequately suspend or dissolve this compound.[16][17][18][19][23]
Issue 2: Difficulty in Preparing a Suitable Oral Formulation for In Vivo Studies
Potential Cause Troubleshooting Recommendation
Compound Precipitation in Vehicle This compound may precipitate out of simple aqueous solutions. Pre-formulation studies are essential to determine the solubility in various pharmaceutically acceptable solvents and vehicles.
High Dose Volume Required Due to low solubility, a large volume of vehicle might be needed to administer the desired dose, which can be stressful for the animals. Formulation strategies that increase the drug concentration in the vehicle are necessary.
Vehicle-Induced Toxicity Some organic solvents or high concentrations of surfactants can cause toxicity or adverse effects in mice. It is crucial to use vehicles with a known safety profile in rodents.[18][19]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular Weight494.93 g/mol [1]
Solubility (Aqueous)79 µg/mL[1]
Permeability (PAMPA)Good[1]
Log D2.89[1]
Oral Bioavailability (Mouse, 10 mg/kg)11%[1]
Table 2: Comparison of Formulation Strategies for Poorly Soluble Compounds
Formulation StrategyPrinciplePotential AdvantagesPotential Disadvantages
Nanosuspension Reduction of particle size to the nanometer range, increasing surface area and dissolution velocity.[8][9][24]Applicable to a wide range of drugs; can be administered orally or intravenously.Physical stability (particle growth) can be a concern; requires specialized equipment.
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in a high-energy amorphous state, enhancing solubility and dissolution.[10][11][12]Significant increase in apparent solubility and bioavailability; can sustain supersaturation.[11]Physically unstable and can recrystallize over time; polymer selection is critical.
Lipid-Based Formulation (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.[1][14][25]Enhances solubility and can utilize lipid absorption pathways; can reduce food effects.Can be complex to formulate; potential for GI side effects with high surfactant concentrations.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

This protocol is a general guideline and should be optimized for this compound.

1. Materials:

  • This compound

  • Stabilizer (e.g., Pluronic F68, Poloxamer 188)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

  • High-energy bead mill

2. Method:

  • Prepare a pre-suspension of this compound in an aqueous solution of the selected stabilizer.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours), with cooling to prevent overheating.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

  • The resulting nanosuspension can be used for oral gavage in mice.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

This protocol is a general guideline and should be optimized for this compound.

1. Materials:

  • This compound

  • Polymer (e.g., HPMCAS, PVP)

  • Volatile organic solvent (e.g., acetone, methanol)

  • Rotary evaporator or spray dryer

2. Method:

  • Dissolve this compound and the chosen polymer in the organic solvent to form a clear solution.

  • Remove the solvent using a rotary evaporator under vacuum or by spray drying.

  • The resulting solid is the amorphous solid dispersion.

  • Characterize the ASD for its amorphous nature (using techniques like PXRD and DSC) and dissolution properties.

  • The ASD powder can be suspended in a suitable vehicle for oral gavage in mice.

Protocol 3: In Vivo Oral Bioavailability Study in Mice

1. Animals:

  • Male CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

2. Dosing Formulations:

  • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for IV administration (e.g., a solution containing a co-solvent like DMSO and PEG, further diluted with saline). The dose is typically 1-2 mg/kg.

  • Oral (PO) Formulation: Prepare the this compound formulation (e.g., simple suspension, nanosuspension, ASD suspension, or lipid-based formulation) at the desired concentration. The oral dose is typically higher than the IV dose (e.g., 10-50 mg/kg).

3. Study Design:

  • Divide mice into two groups: IV and PO administration.

  • Fast mice for 4-6 hours before dosing, with free access to water.

  • Administer the respective formulations to each group. For the PO group, use oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis and Pharmacokinetic Analysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

TDI11861_Troubleshooting cluster_Problem Observed Problem cluster_Causes Potential Causes cluster_Solutions Troubleshooting Strategies Low_Oral_Bioavailability Low Oral Bioavailability of this compound Poor_Solubility Poor Aqueous Solubility Low_Oral_Bioavailability->Poor_Solubility Formulation_Issues Suboptimal Formulation Low_Oral_Bioavailability->Formulation_Issues Physiological_Barriers GI Tract Barriers Low_Oral_Bioavailability->Physiological_Barriers Particle_Size_Reduction Particle Size Reduction (Nanosuspension) Poor_Solubility->Particle_Size_Reduction Amorphous_Dispersion Amorphous Solid Dispersion (ASD) Poor_Solubility->Amorphous_Dispersion Lipid_Formulation Lipid-Based Formulation (SEDDS) Formulation_Issues->Lipid_Formulation Vehicle_Optimization Vehicle Optimization (Co-solvents, Surfactants) Formulation_Issues->Vehicle_Optimization Physiological_Barriers->Lipid_Formulation May enhance absorption pathway

Caption: Troubleshooting workflow for low oral bioavailability.

sAC_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular (Sperm) Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Increased Sperm Motility & Capacitation PKA->Motility Phosphorylates proteins leading to TDI11861 This compound TDI11861->sAC Inhibits

Caption: sAC signaling pathway in sperm and the inhibitory action of this compound.

Experimental_Workflow Start Start: Low Oral Bioavailability of this compound Formulation_Development Formulation Development (Nanosuspension, ASD, Lipid-based) Start->Formulation_Development In_Vitro_Characterization In Vitro Characterization (Particle Size, Dissolution) Formulation_Development->In_Vitro_Characterization In_Vivo_PK_Study In Vivo PK Study in Mice (PO vs. IV) In_Vitro_Characterization->In_Vivo_PK_Study Data_Analysis Pharmacokinetic Data Analysis In_Vivo_PK_Study->Data_Analysis Bioavailability_Calculation Calculate Absolute Bioavailability (F%) Data_Analysis->Bioavailability_Calculation End End: Optimized Formulation with Improved Bioavailability Bioavailability_Calculation->End

Caption: Experimental workflow for improving oral bioavailability.

References

TDI-11861 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of TDI-11861 in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1] Its primary mechanism of action is to bind to sAC and prevent the conversion of ATP to cyclic AMP (cAMP).[2][3] This inhibition of cAMP production is particularly relevant in sperm, where sAC is the predominant source of this second messenger. The activation of sAC by bicarbonate in seminal fluid is a critical step for sperm motility and capacitation, the process by which sperm become competent to fertilize an egg. By inhibiting sAC, this compound effectively blocks these processes.[4][5][6][7][8]

2. What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended conditions:

FormStorage TemperatureDuration
Powder -20°C≥ 4 years[5]
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months[1]
-20°C1 month[1]

Note: For shipping, this compound is stable at room temperature for a few weeks.[8]

3. What is the solubility of this compound?

This compound is soluble in DMSO. For in vitro experiments, stock solutions are typically prepared in DMSO.

4. How does the potency and residence time of this compound compare to its predecessor, TDI-10229?

This compound was developed as a second-generation sAC inhibitor with significantly improved properties over TDI-10229. The following table provides a comparison of key parameters:

ParameterThis compoundTDI-10229
sAC Binding Affinity (KD) 1.4 nM[9][10]176 nM[9][10]
In Vitro IC50 3.3 nM[1]160 nM[3]
Cellular IC50 7 nM[9][10]102 nM[10]
Residence Time (1/koff) 61.5 minutes[9]18 seconds[9]

The longer residence time of this compound on the sAC protein means it remains bound to its target for a longer duration, leading to a more sustained inhibitory effect, even after dilution.[9]

Troubleshooting Guides

In Vitro sAC Inhibition Assays
Issue Possible Cause Troubleshooting Steps
No or low enzyme activity Inactive enzyme due to improper storage or handling.- Ensure the sAC enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles. - Use a fresh aliquot of the enzyme for each experiment.[2]
Incorrect assay buffer composition or pH.- Verify the pH of the assay buffer and confirm that all components are at the correct concentrations as specified in the protocol.[2]
Degraded substrate (ATP) or cofactors.- Prepare fresh ATP and cofactor solutions for each experiment. Store stock solutions appropriately.[2]
Inconsistent results between replicates Pipetting errors.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to minimize variability.[11]
Incomplete mixing of reagents.- Gently mix the contents of the wells after adding each reagent.[2]
Compound precipitation.- Visually inspect the wells for any precipitate. - Test the solubility of this compound in the assay buffer at the concentrations being used.[2]
Higher than expected IC50 value Sub-optimal substrate concentration.- Determine the Km of ATP for the sAC enzyme and use an ATP concentration around the Km value for competitive inhibition studies.[2]
Inaccurate compound concentration.- Verify the concentration of the this compound stock solution.
Cell-Based Assays
Issue Possible Cause Troubleshooting Steps
Low or no inhibition of cAMP production Low cell permeability of this compound.- While this compound is orally active, ensure sufficient incubation time for it to penetrate the cells in your specific cell line.
High cell density.- Optimize cell seeding density to ensure adequate exposure of all cells to the inhibitor.
Presence of efflux pumps.- Some cell lines may express efflux transporters that can pump the compound out of the cells. Consider using a cell line with lower efflux pump activity if this is suspected.[2]
Cell toxicity observed High concentration of this compound or DMSO.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. - Keep the final DMSO concentration in the culture medium low (typically ≤0.5%) and consistent across all wells.[2]

Experimental Protocols & Workflows

Soluble Adenylyl Cyclase (sAC) Signaling Pathway in Sperm

The following diagram illustrates the central role of sAC in sperm capacitation and how this compound intervenes in this pathway.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Motility Increased Motility & Capacitation PKA->Motility Phosphorylation Events TDI11861 This compound TDI11861->sAC Inhibits

Caption: sAC signaling pathway in sperm and the inhibitory action of this compound.

Experimental Workflow: In Vitro sAC Inhibition Assay

This workflow outlines the key steps for determining the IC50 of this compound against sAC.

Inhibition_Assay_Workflow prep 1. Prepare Reagents - sAC Enzyme - this compound Serial Dilutions - Assay Buffer - ATP (Substrate) plate 2. Plate this compound - Add serially diluted this compound to a 384-well plate. prep->plate enzyme 3. Add sAC Enzyme - Add diluted sAC enzyme to each well. plate->enzyme incubate 4. Pre-incubation - Incubate at room temperature to allow inhibitor binding. enzyme->incubate start 5. Initiate Reaction - Add ATP to start the reaction. incubate->start react 6. Reaction Incubation - Incubate for a defined period at a specific temperature. start->react detect 7. Detect cAMP - Add detection reagent to measure cAMP levels (e.g., luminescence). react->detect analyze 8. Data Analysis - Calculate % inhibition and determine IC50 value. detect->analyze

Caption: Workflow for an in vitro sAC enzyme inhibition assay.

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of this compound to sAC.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human sAC protein

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the sAC protein (ligand) over the activated surface. The protein will covalently bind to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound (analyte) in the running buffer.

    • Inject the different concentrations of this compound over the immobilized sAC surface, followed by a dissociation phase where only running buffer flows over the surface.

    • A reference flow cell (without immobilized sAC or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The binding of this compound to sAC is monitored in real-time as a change in resonance units (RU).

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[9][10]

Detailed Protocol: Jump Dilution Recovery Assay

Objective: To measure the residence time of this compound on the sAC enzyme.

Materials:

  • sAC enzyme

  • This compound

  • Assay buffer

  • ATP (substrate)

  • cAMP detection kit

Procedure:

  • Pre-incubation:

    • Incubate a concentrated solution of the sAC enzyme with a saturating concentration of this compound (typically 10x IC50) for a sufficient time to allow for the formation of the enzyme-inhibitor complex.[12]

  • Jump Dilution:

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate (ATP) and all other components necessary for the enzymatic reaction. This dilution reduces the concentration of the free inhibitor to a level well below its IC50.[12][13]

  • Activity Measurement:

    • Immediately after dilution, monitor the enzyme activity over time by measuring the rate of cAMP production.

  • Data Analysis:

    • As the inhibitor dissociates from the enzyme, the enzyme activity will recover.

    • The rate of activity recovery is proportional to the dissociation rate constant (koff).

    • Fit the progress curves to an appropriate integrated rate equation to determine koff.[13]

    • The residence time (τ) is calculated as the reciprocal of the dissociation rate constant (τ = 1/koff).[14]

This technical support center provides a comprehensive overview of the stability, degradation, and experimental use of this compound. For further details, please refer to the cited literature.

References

Technical Support Center: Refining cAMP Measurement for sAC Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers refining cyclic AMP (cAMP) measurement techniques in the context of soluble adenylyl cyclase (sAC) inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a biochemical assay and a cell-based assay for measuring sAC inhibition?

A: Biochemical and cell-based assays provide different but complementary information about your sAC inhibitor.

  • Biochemical Assays utilize purified sAC protein to directly measure the inhibitor's effect on enzyme activity in a controlled, in vitro environment.[1][2] This setup is ideal for determining direct potency (e.g., IC50) and understanding the mechanism of action without confounding factors like cell permeability or off-target effects.[2] These are considered target-based assays.[2]

  • Cell-Based Assays measure cAMP levels within intact cells, providing a more physiologically relevant context.[3][4][5][6] These assays account for factors such as the inhibitor's ability to cross the cell membrane, its stability in the cellular environment, and potential off-target effects on other cellular pathways.[1][3] This makes them crucial for validating an inhibitor's efficacy in a biological system.[3]

Q2: Why is a phosphodiesterase (PDE) inhibitor, like IBMX, essential in my cell-based sAC assay?

A: Cellular cAMP levels are determined by the balance between its synthesis by adenylyl cyclases (like sAC) and its degradation by phosphodiesterases (PDEs).[7] In sAC inhibition studies, the goal is to measure the cAMP produced specifically by sAC activity. By adding a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), you block the degradation of cAMP.[1][7][8] This allows the sAC-generated cAMP to accumulate to detectable levels, creating a robust and measurable signal that accurately reflects sAC activity.[1][7][9] For most cell-based assays, a concentration of 0.5 mM IBMX is recommended, though this may require optimization for different cell lines.[10][11]

Q3: Which cell line is most appropriate for studying sAC-specific inhibitors?

A: A common and effective model involves using human embryonic kidney (HEK293) cells engineered to stably overexpress a truncated, constitutively active form of sAC (sACt).[1] These are often referred to as "4-4 cells."[1][9] In these cells, sAC is the predominant source of cAMP, so when PDEs are inhibited, the resulting cAMP accumulation is almost exclusively due to sAC activity.[7][9] This provides a clean system to assess the cellular potency of sAC inhibitors.[1][7] To confirm selectivity, you can use sAC knockout (KO) mouse embryonic fibroblasts (MEFs) as a control; a selective sAC inhibitor should have no effect on cAMP levels in these cells.[9][12]

Q4: Can I use adherent cells for my cAMP assay?

A: Yes, both adherent and suspension cells can be used. For adherent cells, it is recommended to replace the culture medium with a stimulation buffer (containing your inhibitor and IBMX) for at least 15 minutes before the assay. After stimulation, the buffer is removed, and cells are lysed directly in the plate. A portion of the lysate is then transferred to the assay plate for cAMP measurement.[13]

Common cAMP Assay Platforms

Several commercial kits are available for measuring cAMP levels. The choice of platform often depends on available equipment, required sensitivity, and throughput. The underlying principle for many is a competition immunoassay.

Assay TypePrincipleCommon VendorsKey Features
AlphaScreen® Homogeneous, bead-based proximity assay. Competition between cellular cAMP and biotinylated cAMP for binding to an antibody on an Acceptor bead.[13][14] Signal decreases with increasing cellular cAMP.[13]Revvity (PerkinElmer)No-wash, high-throughput format. Efficient for both agonist and antagonist screening.[14]
HTRF® / LANCE® Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Competition between cellular cAMP and a labeled cAMP tracer for an antibody.[15] Signal is inversely proportional to cellular cAMP concentration.[15]Revvity, CisbioNo-wash, highly sensitive assay.[16] Robust for screening in 384-well formats.
ELISA Enzyme-Linked Immunosorbent Assay. Competitive format where cellular cAMP competes with a fixed amount of HRP-labeled cAMP for a limited number of antibody binding sites on a pre-coated plate.[17]Enzo, Thermo Fisher, CaymanTraditional, plate-based format requiring wash steps.[17] Signal is inversely proportional to cAMP concentration.

Troubleshooting Guide

Troubleshooting_Flowchart

Problem 1: My basal cAMP signal is very high, even without stimulation.

  • Potential Cause: This reduces your assay window and can mask the effects of your inhibitor.[8]

    • High Cell Density: Too many cells per well can lead to elevated basal cAMP.[8]

    • Constitutive sAC Activity: Overexpression systems may exhibit high agonist-independent activity.[8]

    • Serum Components: Factors in cell culture serum can stimulate cAMP production.[8]

    • PDE Inhibitor Concentration: A concentration of IBMX that is too high can cause basal cAMP to accumulate.[8]

  • Solutions:

    • Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number that provides a good signal window without a high basal reading.[8]

    • Serum Starvation: Incubate cells in serum-free media for a few hours before the assay.[8]

    • Reduce PDE Inhibitor Concentration: Titrate the concentration of your PDE inhibitor to the lowest effective concentration that still provides a robust signal.[8]

Problem 2: The difference between my basal and stimulated cAMP levels is small (low signal-to-noise ratio).

  • Potential Cause: This makes it difficult to accurately determine inhibitor potency.

    • Suboptimal Cell Number: You may be using too few cells to generate a detectable signal. The LANCE Ultra cAMP kit, for example, is highly sensitive and may require re-optimization of cell number, often between 500-2000 cells per 384-well.

    • Poor Cell Health: Unhealthy or low-viability cells will not respond optimally.[8]

    • Inefficient Stimulation: The stimulation time may be too short.[8]

  • Solutions:

    • Optimize Cell Number: Perform a cell titration to find the density that gives the highest assay window.[10]

    • Confirm Cell Health: Ensure cells are healthy, viable, and within a low passage number.[8]

    • Optimize Stimulation Time: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak stimulation time.[8]

    • Check Reagents: Prepare fresh reagents and confirm that instrument settings (e.g., gain, integration time) are correct for your assay format.[8]

Problem 3: I'm seeing high variability between my replicate wells.

  • Potential Cause: Large error bars can compromise the reliability of your IC50 values.

    • Pipetting Inaccuracy: Inconsistent dispensing of cells, compounds, or reagents.

    • Edge Effects: Wells on the outer edges of the plate are prone to evaporation, altering reagent concentrations.[8]

    • Inadequate Mixing: Failure to properly mix reagents before use.[18]

  • Solutions:

    • Pipetting Technique: Ensure pipettes are calibrated. Mix all reagents and cell suspensions gently but thoroughly before dispensing.

    • Mitigate Edge Effects: Avoid using the outermost wells of the plate for samples. Alternatively, ensure plates are well-sealed during incubations.[8]

    • Consistent Incubation: Ensure the entire plate is incubated at a uniform temperature. Avoid stacking plates, which can create temperature gradients.[19]

Experimental Protocols

Protocol 1: Cell-Based cAMP Assay for sAC Inhibition (General)

This protocol provides a general workflow for measuring sAC inhibitor potency in sAC-overexpressing cells (e.g., 4-4 cells) using a homogeneous assay format like HTRF or AlphaScreen.

G

Materials:

  • sAC-overexpressing cells (e.g., 4-4 cells)

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Stimulation Buffer (e.g., HBSS or serum-free medium)

  • Phosphodiesterase (PDE) inhibitor: IBMX (stock solution in DMSO)

  • sAC inhibitors (serial dilutions prepared)

  • cAMP detection kit (e.g., LANCE Ultra, HTRF, or AlphaScreen)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Seeding (Day 1):

    • Seed sAC-overexpressing cells into a white, opaque microplate at a pre-optimized density (e.g., 5 x 10^6 cells/mL).[7][12]

    • Incubate overnight at 37°C with 5% CO2.

  • Assay Preparation (Day 2):

    • Prepare a fresh working solution of IBMX in Stimulation Buffer to a final concentration of 500 µM.[1][7]

    • Prepare serial dilutions of your sAC inhibitors in the Stimulation Buffer. Also prepare a vehicle control (e.g., 0.1% DMSO).[9]

  • Inhibitor Pre-incubation:

    • Gently remove the culture medium from the cells.

    • Add fresh media or stimulation buffer.[1][9]

    • Add your sAC inhibitor dilutions (and vehicle control) to the appropriate wells.

    • Pre-incubate the plate for 10 minutes at 37°C.[1][7][9]

  • cAMP Accumulation:

    • Initiate cAMP accumulation by adding IBMX to all wells to a final concentration of 500 µM.[1][7]

    • Incubate for a pre-optimized time (e.g., 5-10 minutes) at 37°C.[1][9]

  • Cell Lysis and Detection:

    • For assays that lyse and detect in separate steps, remove the stimulation media and lyse the cells with 0.1 M HCl.[7][9][12] Centrifuge the lysate and use the supernatant for the assay.[7][9][12]

    • For homogeneous assays (e.g., LANCE, HTRF), add the detection reagents (containing lysis buffer and assay components like labeled-cAMP and antibody) directly to the wells according to the manufacturer's protocol.[14]

  • Final Incubation and Reading:

    • Incubate the plate at room temperature, protected from light, for the time specified by the kit manufacturer (typically 30-60 minutes).[14][20]

    • Read the plate on a compatible microplate reader.

Protocol 2: Biochemical sAC Activity Assay

This protocol describes the classic "two-column" method using radiolabeled ATP to measure the activity of purified sAC protein.

Materials:

  • Purified human sACt protein

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 4 mM MgCl2, 2 mM CaCl2, 40 mM NaHCO3)[7][9][12]

  • ATP solution (1 mM)

  • [α-32P]ATP

  • sAC inhibitors (serial dilutions prepared)

  • Dowex and Alumina chromatography columns

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, purified sACt protein (e.g., ~5 nM), and the desired concentration of your sAC inhibitor or vehicle control.[1]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the ATP solution containing a tracer amount of [α-32P]ATP.[1]

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP).

  • Purify cAMP:

    • Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential Dowex and Alumina chromatography.[1]

  • Quantify:

    • Quantify the amount of [32P]cAMP produced using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control to determine the inhibitor's IC50.

sAC Inhibitor Potency Data

The following table summarizes reported IC50 values for several sAC inhibitors, illustrating the difference between biochemical and cell-based measurements.

InhibitorBiochemical IC50Cellular IC50Cell SystemReference
LRE1 ~3 µM14.1 µM4-4 Cells[9][21]
TDI-10229 158.6 nM113.5 nM (0.1 µM)4-4 Cells[1][9]
TDI-11155 N/A15.7 nM4-4 Cells[1]
TDI-11861 ≤ 2.5 nM5.1 nM4-4 Cells[1]
TDI-11891 ≤ 2.5 nM2.3 nM4-4 Cells[1]
TDI-11893 ≤ 2.5 nM19.4 nM4-4 Cells[1]
KH7 ~3 µMN/AN/A[21]

Note: IC50 values can vary based on specific assay conditions (e.g., ATP concentration, enzyme concentration). The "subnanomolar" biochemical assay conditions can reveal even higher potencies for some compounds.[1][22]

References

Validation & Comparative

A Comparative Guide to Second-Generation Soluble Adenylyl Cyclase (sAC) Inhibitors: TDI-11861 vs. TDI-10229

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and efficacy of two notable soluble adenylyl cyclase (sAC) inhibitors, TDI-11861 and its predecessor, TDI-10229. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their in vivo and in vitro studies of sAC pharmacology, particularly in the context of non-hormonal male contraception.

Executive Summary

This compound represents a significant advancement over TDI-10229 as a second-generation sAC inhibitor.[1] Structure-based drug design has led to substantial improvements in this compound's potency, binding affinity, and residence time on the sAC enzyme.[1] These enhanced properties translate to superior efficacy in cellular and in vivo models, positioning this compound as a more suitable candidate for applications requiring sustained target engagement, such as on-demand male contraception.[2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of this compound and TDI-10229.

Table 1: Potency and Binding Affinity

ParameterThis compoundTDI-10229Fold ImprovementReference
Biochemical IC50 3.3 nM160.0 nM~48.5x[1]
Cellular IC50 5.5 nM92 nM~16.7x[1]
Binding Affinity (KD) 1.4 nM176.0 nM~125.7x[1]

Table 2: Binding Kinetics and Other Properties

ParameterThis compoundTDI-10229Fold ImprovementReference
Residence Time (τ) 3181 s25 s~127.2x[1]
Solubility 79 µg/mL1.3 µg/mL~60.8x[1]

Efficacy Comparison

In Vitro Efficacy

In cellular assays, this compound demonstrates significantly greater potency in inhibiting sAC-mediated cyclic AMP (cAMP) accumulation compared to TDI-10229.[1] A key differentiator is the extended residence time of this compound, which allows it to maintain inhibition even after being diluted into an inhibitor-free environment.[3][4] This is a critical feature for potential contraceptive applications, as the compound must remain effective after ejaculation into the female reproductive tract.[4] In contrast, the inhibitory effect of TDI-10229 is more readily reversed upon dilution.[3][4]

In Vivo Efficacy

Preclinical studies in mice have confirmed the superior contraceptive efficacy of this compound. A single injection of this compound resulted in a 100% contraceptive effect for two-and-a-half hours.[2] While some sperm motility began to recover after three hours, the contraceptive effect remained high at 91% three-and-a-half hours post-injection, with full fertility restored within 24 hours.[2] These studies highlight the potent and reversible nature of sAC inhibition by this compound in a physiological setting. Importantly, no health issues were observed in the mice during six weeks of treatment with sAC inhibitors.[2]

Mechanism of Action: The sAC Signaling Pathway

Both this compound and TDI-10229 act by inhibiting soluble adenylyl cyclase (sAC), a key enzyme in sperm motility and maturation.[5][6] sAC is activated by bicarbonate and calcium, leading to the production of the second messenger cyclic AMP (cAMP).[2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to sperm hyperactivation and the acrosome reaction, both of which are essential for fertilization. By blocking sAC, these inhibitors prevent the rise in cAMP required for these critical sperm functions.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular (Sperm) Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates Calcium Calcium Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC Substrate PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Motility Sperm Motility & Hyperactivation Downstream->Motility Acrosome Acrosome Reaction Downstream->Acrosome Fertilization Fertilization Motility->Fertilization Acrosome->Fertilization TDI_inhibitor This compound or TDI-10229 TDI_inhibitor->sAC Inhibits

Figure 1. Simplified signaling pathway of soluble adenylyl cyclase (sAC) in sperm and the point of inhibition by TDI compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro sAC Biochemical IC50 Assay

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of purified sAC by 50%.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Purified_sAC Purified sAC Protein Preincubation Pre-incubate sAC with Inhibitor (15 min) Purified_sAC->Preincubation Inhibitor_Dilutions Serial Dilutions of This compound or TDI-10229 Inhibitor_Dilutions->Preincubation Assay_Buffer Assay Buffer (Tris-HCl, DTT, BSA) Assay_Buffer->Preincubation Initiation Initiate Reaction with ATP, Mg2+, Ca2+, HCO3- (30°C for 30 min) Preincubation->Initiation Quantification Quantify cAMP Production Initiation->Quantification Curve_Fitting Generate Concentration- Response Curve Quantification->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Figure 2. Workflow for the in vitro sAC biochemical IC50 assay.

Protocol:

  • Purified recombinant human sAC protein is pre-incubated with varying concentrations of the test inhibitor (this compound or TDI-10229) or vehicle (DMSO) for 15 minutes at 30°C in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 3 mM DTT, and 0.03% BSA.

  • The enzymatic reaction is initiated by the addition of a substrate mix containing 1 mM ATP, 4 mM MgCl₂, 2 mM CaCl₂, and 40 mM NaHCO₃.

  • The reaction proceeds for 30 minutes at 30°C.

  • The amount of cAMP produced is quantified.

  • Concentration-response curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cellular sAC cAMP Accumulation Assay

This assay determines the potency of an inhibitor in a cellular context by measuring its ability to block sAC-dependent cAMP production in cells overexpressing the enzyme.

Protocol:

  • Human "4-4" cells (HEK293 cells stably overexpressing sAC) are seeded in 24-well plates and incubated for 24 hours.

  • One hour prior to the assay, the culture medium is replaced with fresh medium.

  • Cells are pre-incubated with various concentrations of the sAC inhibitor or vehicle (DMSO) for 10 minutes at 37°C.

  • Intracellular cAMP accumulation is stimulated by the addition of 500 µM of the phosphodiesterase inhibitor IBMX, and the cells are incubated for 5 minutes.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is quantified using a commercial ELISA kit.

  • The IC50 value is determined by fitting the concentration-response data to a non-linear regression model.

Surface Plasmon Resonance (SPR) Analysis

SPR is a biophysical technique used to measure the binding kinetics (on-rate, k_on, and off-rate, k_off) and affinity (dissociation constant, K_D) of an inhibitor to its target protein.

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_data Data Acquisition & Analysis Immobilization Immobilize Purified sAC Protein on Sensor Chip Association Inject Inhibitor (Analyte) at Various Concentrations Immobilization->Association Dissociation Flow Buffer over Chip to Monitor Dissociation Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Kinetic_Analysis Fit Data to a Binding Model to Determine kon, koff, KD Sensorgram->Kinetic_Analysis

Figure 3. General workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • Purified His-tagged sAC is immobilized on a sensor chip.

  • A single-cycle kinetics protocol is employed, where increasing concentrations of the inhibitor (analyte) are injected sequentially over the sensor surface without regeneration steps in between.

  • The association of the inhibitor to the immobilized sAC is monitored in real-time.

  • Following the final injection, a dissociation phase is monitored by flowing buffer over the chip.

  • The resulting sensorgram data is fitted to a 1:1 binding model to determine the on-rate (k_on), off-rate (k_off), and the equilibrium dissociation constant (K_D).

In Vivo Mouse Fertility Studies

These studies assess the contraceptive efficacy of the sAC inhibitors in a living organism.

Protocol:

  • Male mice receive a single dose of the sAC inhibitor (e.g., 50 mg/kg of this compound) or a vehicle control.

  • At various time points post-administration, the treated male mice are paired with receptive female mice.

  • Mating is confirmed by the presence of a vaginal plug.

  • The female mice are monitored for pregnancy and litter size.

  • The contraceptive efficacy is determined by comparing the pregnancy rates between the inhibitor-treated and vehicle-treated groups.

  • The reversibility of the contraceptive effect is assessed by monitoring the fertility of the treated males in the days following the initial dosing.

Selectivity and Safety

This compound, consistent with its predecessor TDI-10229, maintains high selectivity for sAC over the transmembrane adenylyl cyclases (tmACs).[1] Furthermore, this compound has been shown to have no appreciable activity against a large panel of kinases and other relevant drug targets, and it did not exhibit cytotoxicity at concentrations well above its cellular IC50.[1]

Conclusion

References

comparing residence time of TDI-11861 and other sAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of TDI-11861 and Other sAC Inhibitors' Residence Times for Researchers

In the pursuit of developing novel therapeutics, particularly for applications such as on-demand, non-hormonal male contraception, the kinetic parameter of drug-target residence time has emerged as a critical determinant of in vivo efficacy.[1][2][3] For inhibitors of soluble adenylyl cyclase (sAC, ADCY10), a longer residence time can translate to a more durable pharmacological effect, which is crucial for therapeutic success. This guide provides a comparative analysis of the residence time of a promising sAC inhibitor, this compound, against other known sAC inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of sAC Inhibitor Residence Time

The development of this compound represents a significant advancement in the quest for potent sAC inhibitors with prolonged target engagement.[4] Compared to its predecessor, TDI-10229, this compound exhibits a substantially longer residence time, a key feature for its potential application as an on-demand contraceptive.[4][5] The extended residence time of this compound ensures that sAC remains inhibited even after the compound is cleared from the systemic circulation, a critical factor for efficacy in the female reproductive tract post-ejaculation.[4]

Quantitative Data Summary

The following table summarizes the residence times of this compound and other sAC inhibitors, as determined by two common experimental methods: Surface Plasmon Resonance (SPR) and the in vitro jump dilution assay.

InhibitorResidence Time (SPR) (seconds)Residence Time (Jump Dilution) (seconds)Reference(s)
This compound 31811220[6]
TDI-1022925Too short to measure accurately[6]
TDI-11155Not ReportedNot Reported
TDI-11891~3100~5700 - ~6500[7]
TDI-11893Not ReportedNot Reported
LRE1Not ReportedNot Reported

Note: Discrepancies between SPR and jump dilution assay results can arise from differences in experimental conditions, such as temperature and the presence of substrates and cofactors in the jump dilution assay.[6][7]

Experimental Protocols

The determination of inhibitor residence time is crucial for understanding its potential therapeutic efficacy. Two primary methods employed for sAC inhibitors are Surface Plasmon Resonance (SPR) and the in vitro jump dilution assay.

In Vitro Jump Dilution Assay

This method provides a functional measure of inhibitor residence time by quantifying the rate of recovery of enzyme activity following rapid dilution of the enzyme-inhibitor complex.

Protocol:

  • Pre-incubation: Purified recombinant human sAC protein (at a concentration significantly higher than that used in the final assay, e.g., ~25 nM) is pre-incubated with the sAC inhibitor for a set period (e.g., 15 minutes). The inhibitor concentration is typically 10-fold above its IC50 value to ensure maximal binding.[8]

  • Jump Dilution: The pre-incubated enzyme-inhibitor complex is rapidly diluted (e.g., 100-fold) into a reaction mixture.[8][9][10][11] This dilution reduces the concentration of the free inhibitor to a level well below its IC50, preventing significant re-binding.

  • Activity Measurement: The reaction mixture contains ATP (e.g., 2 mM), a cofactor such as Mn2+ (e.g., 10 mM), and other necessary components for sAC activity.[8][9][10][11] The production of cAMP is then measured at regular intervals (e.g., every 6 minutes for 60 minutes) to monitor the recovery of sAC activity as the inhibitor dissociates from the enzyme.[8][9][10][11]

  • Data Analysis: The rate of recovery of sAC activity is used to calculate the inhibitor's dissociation rate constant (k_off), and the residence time is determined as the reciprocal of this rate (1/k_off).

G cluster_preincubation Pre-incubation cluster_dilution Jump Dilution (100-fold) cluster_measurement Activity Measurement sAC Enzyme sAC Enzyme sAC-Inhibitor Complex sAC-Inhibitor Complex sAC Enzyme->sAC-Inhibitor Complex Inhibitor (10x IC50) Inhibitor (10x IC50) Inhibitor (10x IC50)->sAC-Inhibitor Complex Diluted Complex Diluted Complex sAC-Inhibitor Complex->Diluted Complex Dilution Measure cAMP over time Measure cAMP over time Diluted Complex->Measure cAMP over time Reaction Mix (ATP, Mn2+) Reaction Mix (ATP, Mn2+) Reaction Mix (ATP, Mn2+)->Measure cAMP over time cAMP Production cAMP Production Measure cAMP over time->cAMP Production

Jump Dilution Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that allows for the real-time measurement of the binding and dissociation of molecules.

Protocol:

  • Immobilization: Purified sAC protein is immobilized on the surface of a sensor chip.

  • Association: The sAC inhibitor, at various concentrations, is flowed over the sensor chip, and the binding of the inhibitor to the immobilized sAC is monitored in real-time.

  • Dissociation: A buffer solution without the inhibitor is then flowed over the chip, and the dissociation of the inhibitor from the sAC is measured.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a binding model (e.g., 1:1 binding model). The residence time is calculated as 1/k_off.[12]

Soluble Adenylyl Cyclase (sAC) Signaling Pathway

sAC plays a crucial role in cellular signaling by producing the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme that is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[8] In sperm, the activation of sAC by these ions is essential for processes such as capacitation and motility, which are prerequisites for fertilization.[4][5] sAC inhibitors, such as this compound, block the production of cAMP, thereby inhibiting these critical sperm functions.

G Bicarbonate (HCO3-) Bicarbonate (HCO3-) sAC sAC Bicarbonate (HCO3-)->sAC Activates Calcium (Ca2+) Calcium (Ca2+) Calcium (Ca2+)->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC Downstream Effectors (e.g., PKA, EPAC) Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Effectors (e.g., PKA, EPAC) Sperm Motility & Capacitation Sperm Motility & Capacitation Downstream Effectors (e.g., PKA, EPAC)->Sperm Motility & Capacitation This compound (sAC Inhibitor) This compound (sAC Inhibitor) This compound (sAC Inhibitor)->sAC Inhibits

sAC Signaling Pathway and Inhibition

Conclusion

The development of sAC inhibitors with long residence times, such as this compound, is a promising strategy for on-demand male contraception. The significantly longer residence time of this compound compared to earlier compounds like TDI-10229 underscores the importance of optimizing drug-target kinetics for improved in vivo efficacy. The experimental protocols outlined in this guide, particularly the in vitro jump dilution assay and SPR, are essential tools for characterizing and comparing the residence times of novel sAC inhibitors, thereby facilitating the development of more effective therapeutics.

References

Reversibility of TDI-11861's Effects in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the réversibility of the contraceptive effects of TDI-11861 in mice, with supporting experimental data and detailed methodologies. This compound is a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. Its on-demand nature and rapid reversal of effects present a promising avenue for male contraception.

Executive Summary

Studies in mice demonstrate that a single dose of this compound induces temporary infertility, with a complete return to normal fertility within 24 hours.[1][2][3] The contraceptive effect is rapid, taking hold within 30 minutes to an hour, and is fully reversible, highlighting its potential as an on-demand male contraceptive.[2] This guide details the key experiments confirming this reversibility, comparing the effects of this compound with its predecessor, TDI-10229, and providing the necessary protocols for further research.

Data Presentation

Table 1: In Vivo Reversibility of this compound's Contraceptive Effect in Mice
Time Post-InjectionContraceptive Efficacy (%)Notes
30 minutes - 2.5 hours100%No pregnancies observed in 52 pairings.[2][4][5][6]
3.5 hours91%A small number of pregnancies were observed.[1]
24 hours0%Fertility is fully restored to normal levels.[1][2]
Table 2: Time Course of Sperm Motility Recovery in Mice After a Single Dose of this compound
Time Post-InjectionSperm Motility
Up to 2.5 hoursSperm are immobilized.[4]
3 hoursSome sperm begin to regain motility.[1][2][4]
24 hoursNearly all sperm have recovered normal movement.[2]
Table 3: Comparison of this compound and TDI-10229
ParameterThis compoundTDI-10229
sAC Inhibition (IC50) PotentLess potent
Contraceptive Efficacy More effective in suppressing sperm fertility.[1]Less effective
Reversibility Effects are reversed, and fertility is restored.Effects are also reversible.
Sustained Action Longer residence time, remains effective after dilution.[6][7]Shorter residence time, effects diminish upon dilution.[7]

Experimental Protocols

In Vivo Fertility Study in Mice

Objective: To assess the contraceptive efficacy and reversibility of this compound in a time-course mating study.

Methodology:

  • Adult male mice are administered a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage.[5]

  • At specific time points post-injection (e.g., 30 minutes, 3 hours, 24 hours), each male mouse is paired with a receptive female mouse.

  • Mating is allowed to occur for a defined period (e.g., 2 hours).[4]

  • Following the mating period, male and female mice are separated.

  • Female mice are monitored for pregnancy and litter size.

  • Contraceptive efficacy is calculated as the percentage reduction in pregnancies in the treated group compared to a vehicle-treated control group.

Sperm Motility Assay

Objective: To evaluate the effect of this compound on sperm motility and its reversal over time.

Methodology:

  • Male mice are treated with a single dose of this compound as described above.

  • At various time points post-treatment, mice are euthanized, and sperm are collected from the cauda epididymis.

  • Sperm are incubated in a suitable medium (e.g., Human Tubal Fluid medium).

  • Sperm motility is assessed using a Computer-Assisted Sperm Analysis (CASA) system.

  • Parameters such as the percentage of motile sperm, progressive motility, and curvilinear velocity are measured.

Pharmacokinetic Study in Mice

Objective: To determine the concentration of this compound in the blood over time.

Methodology:

  • Male mice are administered a single dose of this compound.

  • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via methods such as tail vein or cardiac puncture.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of this compound in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9][10][11]

Mandatory Visualization

sAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sperm Plasma Membrane cluster_intracellular Intracellular Space Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Protein Phosphorylation PKA->Phosphorylation Leads to Motility Sperm Motility & Capacitation Phosphorylation->Motility Enables TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sperm activation and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcome Outcome Analysis cluster_reversibility Reversibility Confirmation Treatment Male mice administered a single dose of this compound Fertility Mating with receptive females at defined time points Treatment->Fertility Motility Sperm collection and motility analysis (CASA) Treatment->Motility PK Blood collection for pharmacokinetic analysis (LC-MS/MS) Treatment->PK Pregnancy Monitor females for pregnancy Fertility->Pregnancy MotilityData Quantify sperm motility parameters Motility->MotilityData PKData Determine this compound blood concentration PK->PKData Reversibility Confirm return to baseline fertility and motility at 24h Pregnancy->Reversibility MotilityData->Reversibility

Caption: Experimental workflow for confirming the reversibility of this compound's effects.

References

TDI-11861: Unprecedented Selectivity for Soluble Adenylyl Cyclase Offers New Research Avenues

Author: BenchChem Technical Support Team. Date: December 2025

A new benchmark in pharmacological tools for sAC research, TDI-11861, demonstrates exceptional potency and selectivity for soluble adenylyl cyclase (sAC), paving the way for more precise investigations into its physiological roles. This guide provides a comparative analysis of this compound against other sAC inhibitors, supported by experimental data and detailed protocols to aid researchers in their study design.

This compound is an orally active, potent, and highly selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for various physiological processes, including sperm motility and activation.[1][2] Developed as a second-generation inhibitor, it represents a significant improvement over its predecessors, such as TDI-10229 and LRE1, offering researchers a more reliable tool to dissect the functions of sAC.[3][4]

Comparative Analysis of sAC Inhibitors

The enhanced selectivity and potency of this compound are evident when compared to other known sAC inhibitors. The following table summarizes key quantitative data from various studies.

InhibitorTargetIC50 (Biochemical Assay)IC50 (Cellular Assay)Binding Affinity (KD)Residence Time
This compound sAC 3 nM[4], 3.3 nM[2][3] 5.5 nM[3], 7 nM[4] 1.4 nM[2][3] ~61.5 minutes[5]
TDI-10229sAC159 nM[4], 160 nM[3]92 nM[3], 102 nM176 nM18 seconds[4]
LRE1sAC7.8 µMNot widely reportedNot widely reportedNot widely reported
KH7sAC~3 µMNot widely reportedNot widely reportedNot widely reported

This compound exhibits a significant improvement in potency, with an IC50 in the low nanomolar range, making it approximately 50 times more potent than TDI-10229 in biochemical assays and about 15 times more potent in cellular contexts.[4] Furthermore, its remarkably longer residence time of over an hour, compared to the mere seconds of TDI-10229, suggests a more sustained inhibitory effect, a crucial factor for in vivo studies.[4][5]

Crucially, this compound demonstrates high selectivity for sAC over the nine transmembrane adenylyl cyclases (tmACs).[3][4] It also showed no significant activity against a broad panel of 322 kinases and 46 other relevant drug targets, including GPCRs and ion channels, underscoring its specificity.[3]

Signaling Pathway of Soluble Adenylyl Cyclase in Sperm Activation

Soluble adenylyl cyclase plays a pivotal role in the activation of sperm, a process known as capacitation. The following diagram illustrates this signaling pathway.

sAC_Signaling_Pathway Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates ATP ATP cAMP cAMP sAC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Protein Phosphorylation PKA->Phosphorylation Leads to Motility Increased Motility Phosphorylation->Motility Capacitation Capacitation Phosphorylation->Capacitation TDI11861 This compound TDI11861->sAC Inhibits

Caption: sAC signaling pathway in sperm activation and its inhibition by this compound.

Experimental Protocols

To validate the selectivity and potency of sAC inhibitors, several key experiments are routinely performed.

In Vitro sAC Biochemical Potency Assay

This assay directly measures the enzymatic activity of purified sAC and the inhibitory effect of compounds.

Methodology:

  • Purified human sAC protein is incubated with the test compound (e.g., this compound) at varying concentrations.

  • The enzymatic reaction is initiated by adding the substrate ATP, along with cofactors such as Ca²⁺ and Mg²⁺, and the activator bicarbonate (HCO₃⁻).[4]

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[6]

  • The amount of cyclic AMP (cAMP) produced is quantified.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Cellular sAC Activity Assay

This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit sAC activity in a cellular context.

Methodology:

  • Cells overexpressing sAC (e.g., rat 4-4 cells) are pre-incubated with the test inhibitor at various concentrations.[3]

  • To measure cAMP accumulation, a phosphodiesterase (PDE) inhibitor like IBMX is often added to prevent cAMP degradation.[8]

  • The cells are then lysed, and the intracellular cAMP concentration is measured.

  • Cellular IC50 values are calculated by normalizing the cAMP levels to a control (vehicle-treated) and plotting against the inhibitor concentration.[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity (KD) and the association (kon) and dissociation (koff) rates of an inhibitor to its target protein.

Methodology:

  • Purified sAC protein is immobilized on a sensor chip.

  • The test inhibitor is flowed over the chip at various concentrations.

  • The binding of the inhibitor to the immobilized sAC is detected as a change in the refractive index, generating a sensorgram.

  • The association and dissociation phases are monitored in real-time.

  • The kinetic parameters (kon, koff) and the binding affinity (KD) are calculated by fitting the sensorgram data to a binding model (e.g., 1:1 binding model).[7]

Jump Dilution Recovery Assay for Residence Time

This assay provides an independent measure of the inhibitor's residence time on the target enzyme.

Methodology:

  • A high concentration of sAC is pre-incubated with the inhibitor at a concentration typically 10-fold above its IC50 to ensure binding equilibrium.[3]

  • This pre-incubated mixture is then rapidly diluted (e.g., 100-fold) into the standard activity assay system, which contains the substrate ATP.[3]

  • The production of cAMP is measured over time.

  • For inhibitors with a short residence time, the enzymatic activity will quickly recover to the uninhibited rate. For inhibitors with a long residence time, like this compound, the recovery of enzymatic activity will be significantly slower.[3] The rate of recovery is used to determine the residence time.

References

On-Demand Male Contraception: A Comparative Analysis of TDI-11861 and Other Novel Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new era in contraception is dawning, with significant advancements in the development of on-demand, reversible male contraceptives. This guide provides a comprehensive comparison of the efficacy of a leading non-hormonal candidate, TDI-11861, with other notable hormonal and non-hormonal agents in the pipeline. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies underpinning these innovative approaches.

Executive Summary

The search for a safe, effective, and reversible male contraceptive has led to a diverse portfolio of candidates, each with a unique mechanism of action and clinical profile. This compound, a soluble adenylyl cyclase (sAC) inhibitor, has emerged as a promising on-demand option, demonstrating rapid onset and short-term efficacy in preclinical models. This guide will delve into the comparative efficacy of this compound against other key contenders, including the non-hormonal retinoic acid receptor-alpha (RAR-α) inhibitor YCT-529, the hormonal agents 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC) and dimethandrolone (B1241947) undecanoate (DMAU), and the vas-occlusive hydrogel ADAM™.

Comparative Efficacy and Key Characteristics

The following table summarizes the key quantitative data for this compound and its comparators, offering a side-by-side view of their performance in preclinical and clinical studies.

Candidate Mechanism of Action Efficacy Onset of Action Reversibility Administration Development Stage Key Side Effects/Considerations
This compound Soluble Adenylyl Cyclase (sAC) Inhibitor100% effective in preventing pregnancy in mice for up to 2.5 hours after a single dose.[1][2][3][4]30-60 minutes.[3][5]Full fertility restored within 24 hours in mice.[1][3]Oral.[6]Preclinical.[4]No adverse effects observed in mice.[7]
YCT-529 Retinoic Acid Receptor-alpha (RAR-α) Inhibitor99% effective in preventing pregnancy in mice.[8][9]Weeks to reduce sperm count.[8][10]Full fertility restored in 4-6 weeks in mice.[9]Oral.[11]Phase 1b/2a Clinical Trials.[8][12]No side effects reported in preclinical studies.[9]
11β-MNTDC Androgen Receptor Agonist (Hormonal)Suppresses gonadotropins and testosterone.[4][13] Efficacy in preventing pregnancy is still under investigation.Weeks to months.[14]Reversible after discontinuation.[14]Oral.[4]Phase 2 Clinical Trials.[13]Weight gain, acne, headaches, fatigue, mood changes, decreased libido.[4]
DMAU Androgen Receptor Agonist (Hormonal)Suppresses gonadotropins and testosterone. Efficacy in preventing pregnancy is still under investigation.Weeks to months.Reversible.OralPhase 1 Clinical Trials.Similar to other hormonal methods, potential for mood swings, acne, and weight gain.[15]
ADAM™ Vas-occlusive Hydrogel100% reduction in motile sperm count within 30 days in early human trials.[16] Can block sperm for at least two years.[17][18]Immediate blockage of sperm transit.Designed to be reversible as the hydrogel degrades over time.[19][20][21]Intravasal Injection.[19][20][22]Phase 2 Clinical Trials.[18]Mild adverse events consistent with a no-scalpel vasectomy.[20]
H2-gamendazole Disrupts Sertoli cell-spermatid adhesionInduces infertility in rats.Not specified.Reversibility is a concern, with only half of rats regaining full fertility in one study.Oral.Preclinical.Toxicity concerns, including fatalities at higher doses in rats.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for assessing the efficacy of a male contraceptive candidate in a mouse model.

This compound Mechanism of Action cluster_sperm_cell Sperm Cell Bicarbonate Bicarbonate sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP Cyclic AMP (cAMP) sAC->cAMP Converts ATP to ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Protein Phosphorylation PKA->Phosphorylation Leads to Motility Increased Motility & Capacitation Phosphorylation->Motility TDI11861 This compound TDI11861->sAC Inhibits

Mechanism of action of this compound via sAC inhibition.

Male_Contraceptive_Efficacy_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_efficacy_testing Efficacy Testing cluster_reversibility Reversibility Assessment Baseline Baseline Semen Analysis (Sperm Count, Motility, Morphology) Dosing Administer Contraceptive Candidate (e.g., Daily Oral Gavage) Baseline->Dosing Control Administer Vehicle Control Baseline->Control Mating Pair Treated Males with Fertile Females Dosing->Mating Semen_Analysis Periodic Semen Analysis Dosing->Semen_Analysis Control->Mating Control->Semen_Analysis Observation Monitor for Copulatory Plugs and Pregnancy Mating->Observation Cessation Cease Treatment Observation->Cessation Semen_Analysis->Cessation Recovery_Mating Re-pair Males with Fertile Females After a Washout Period Cessation->Recovery_Mating Final_Analysis Monitor for Pregnancy and Conduct Final Semen Analysis Recovery_Mating->Final_Analysis

General experimental workflow for preclinical efficacy testing.

Detailed Experimental Protocols

This compound In Vivo Efficacy Study (Mouse Model)
  • Subjects: Sexually mature male mice.

  • Treatment: A single oral dose of this compound (50 mg/kg) was administered.[23][24] A control group received a vehicle solution.

  • Mating: Treated males were paired with receptive females at various time points post-injection, typically from 30 minutes up to 2.5 hours.[23] Mating was confirmed by the presence of a copulatory plug.

  • Efficacy Assessment: The primary endpoint was the prevention of pregnancy.[1] Females were monitored for signs of pregnancy, and the number of pregnancies in the treatment group was compared to the control group. In the preclinical trials, 52 pairings with this compound-treated males resulted in no pregnancies.[1]

  • Reversibility: To assess reversibility, male mice were monitored for the return of fertility on subsequent days following the initial dose. Full fertility was observed to be restored by the next day.[1][7]

In Vitro Sperm Motility Assay for sAC Inhibitors
  • Sample Collection: Sperm are collected from the cauda epididymis of mice or from human donors.

  • Capacitation Induction: Sperm are incubated in a buffer containing bicarbonate to induce capacitation, a process necessary for fertilization that increases motility.[24]

  • Inhibitor Treatment: The test compound (e.g., this compound) is added to the sperm suspension at various concentrations.[25]

  • Motility Analysis: Sperm motility is assessed using Computer-Assisted Sperm Analysis (CASA).[24] Key parameters measured include the percentage of motile sperm, progressive motility (sperm moving in a forward direction), and flagellar beat frequency.[23]

  • Outcome: The effectiveness of the inhibitor is determined by its ability to block the bicarbonate-induced increase in sperm motility.[23]

YCT-529 Clinical Trial Protocol (Phase 1b/2a)
  • Study Design: An open-label, dose-escalation study in healthy male volunteers.[12]

  • Participants: Healthy men who have decided to have a vasectomy or have decided not to father children in the future.[12]

  • Intervention: Participants receive daily oral doses of YCT-529 for 28 or 90 days.[12] The study includes multiple dosing cohorts to evaluate safety and tolerability at different levels.[12]

  • Primary Endpoints: Safety and tolerability of YCT-529.[11]

  • Secondary Endpoints: Pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), and pharmacodynamics, including the effect on sperm count.[11][12] Semen samples are collected during the screening period and throughout the study to monitor changes in sperm parameters.[12]

ADAM™ Hydrogel Implantation and Efficacy Assessment
  • Procedure: The ADAM™ hydrogel is injected into the vas deferens in a minimally invasive outpatient procedure, similar to a no-scalpel vasectomy, using local anesthesia.[20][22][26] The procedure is expected to take less than 30 minutes.[18]

  • Mechanism: The hydrogel forms a physical barrier, blocking sperm from traveling through the vas deferens.[19][21]

  • Efficacy Monitoring: Post-procedure, semen analysis is conducted at regular intervals (e.g., 14, 30, and 90 days, and then periodically for up to three years) to confirm the absence of sperm (azoospermia) or a significant reduction in sperm count.[5][16][26] At-home sperm tests can also be used for monitoring.[22]

  • Reversibility: The hydrogel is designed to liquefy and be naturally cleared from the body after a set period, restoring the patency of the vas deferens.[20][22]

Conclusion

The landscape of male contraception is undergoing a significant transformation, with promising candidates like this compound offering the potential for on-demand, non-hormonal birth control. While hormonal methods and longer-acting non-hormonal options are also advancing through clinical trials, the rapid onset and reversibility of sAC inhibitors present a unique and highly anticipated alternative. Continued research and clinical development will be crucial in determining the safety and efficacy of these novel agents in humans, ultimately providing men with a greater range of choices for reproductive autonomy.

References

Navigating the Preclinical Landscape of Male Contraception: A Comparative Safety and Toxicity Guide to TDI-11861 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a safe, effective, and reversible male contraceptive has led to the development of several promising candidates, each with a unique mechanism of action and safety profile. This guide provides a comparative overview of the long-term safety and toxicity studies of TDI-11861, a novel on-demand, non-hormonal contraceptive, and its emerging alternatives. Due to the preclinical or early clinical stage of these candidates, the available long-term safety data is limited. This guide summarizes the existing data to aid in the objective evaluation of these pioneering compounds.

Executive Summary of Preclinical and Early Clinical Safety Findings

The table below summarizes the available safety and toxicity data for this compound and its key alternatives. It is important to note that direct comparative long-term toxicology studies are not yet available, and the depth of safety data varies significantly based on the developmental stage of each candidate.

Compound/MethodMechanism of ActionDevelopment StageKey Preclinical Safety FindingsKey Clinical Safety Findings (if applicable)
This compound Soluble Adenylyl Cyclase (sAC) InhibitorPreclinicalIn vitro: No significant activity against a panel of 46 targets (GPCRs, ion channels, kinases), over 310 kinases, or in hERG electrophysiology studies. Not mutagenic in AMES assays. No cytotoxicity at concentrations >2000-fold above its IC50. In vivo (mice): Single oral dose (50 mg/kg) did not cause abnormal behavior for at least 24 hours. Daily administration for 7 days at high concentrations was non-toxic to the testis and epididymis. No observed side effects on long-term sperm function or male fertility.Not yet in clinical trials.
CDD-2807 Serine/Threonine Kinase 33 (STK33) InhibitorPreclinicalIn vivo (mice): No significant toxicity observed. Efficiently crosses the blood-testis barrier without accumulating in the brain.[1][2][3][4]Not yet in clinical trials.
ADAM™ Injectable Hydrogel (Vas-occlusive)Clinical (Phase 2)Biocompatibility: Passed ISO 10993 tests for cytotoxicity, irritation, sensitization, and genotoxicity. In vivo (dogs): 2-year study showed minimal tissue reaction with no adverse effects.Phase 1/2: Favorable safety profile with no serious adverse events reported.[5][6][7][8][9] Most adverse events were mild and anticipated, consistent with the procedure.[6]
Nestorone®/ Testosterone (B1683101) Gel Hormonal (Progestin + Androgen)Clinical (Phase 2b)Not applicable (developed for clinical use).Phase 2: Well-tolerated with no serious adverse events.[10] Side effects such as lower libido, acne, and weight gain are minimized by maintaining healthy testosterone levels.[10]
Dimethandrolone Undecanoate (DMAU) Hormonal (Androgen + Progestin activity)Clinical (Phase 1)In vivo (non-human primates): Oral (9 months) and intramuscular administrations were well-tolerated with no significant toxicological findings.[11]Phase 1: Well-tolerated in healthy men for 28 days. No serious adverse events. Observed effects included mild weight gain and a decrease in HDL cholesterol.[12][13]

In-Depth Preclinical Safety Profile of this compound

This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and maturation.[14][15] Its on-demand action and rapid reversibility make it a promising non-hormonal contraceptive candidate. Preclinical safety evaluations have been a key focus of its development.

Key Findings:

  • High Specificity: this compound demonstrates high selectivity for sAC over transmembrane adenylyl cyclases and a broad panel of other kinases and cellular targets, minimizing the potential for off-target effects.[16]

  • In Vitro Safety: A comprehensive in vitro safety panel revealed no significant activity against a wide range of receptors, ion channels (including hERG), and enzymes at concentrations significantly higher than its therapeutic dose.[16]

  • Genotoxicity: The compound was found to be non-mutagenic in the Ames test.

  • In Vivo Short-Term Safety: Acute administration of a single oral dose of 50 mg/kg in mice was well-tolerated, with no observable adverse effects on behavior or mating.[16][17][18][19] Fertility was fully restored within 24 hours.[18][20]

  • Sub-chronic Safety: A study involving daily administration to mice for six weeks did not reveal any health problems.[20]

Limitations: As this compound is still in the preclinical stage, no long-term safety and toxicity studies in non-rodent species or human clinical trial data are available.

Comparative Analysis of Alternative Male Contraceptives

Non-Hormonal Alternatives
  • CDD-2807: This STK33 inhibitor has shown a favorable early safety profile in mice, with no reported toxicity.[1][2][3][4] Like this compound, it is in the preclinical stage, and long-term safety data is not yet available.

  • ADAM™: As a medical device, ADAM™'s safety evaluation focuses on biocompatibility and the physiological response to the implant. It has undergone a more extensive safety assessment, including ISO 10993 standard biocompatibility tests and early-phase clinical trials.[5][6][7][8][9] The data from a 24-month clinical trial indicates a good safety profile with no serious adverse events.[8]

Hormonal Alternatives
  • Nestorone®/Testosterone Gel: This combination hormonal contraceptive is in late-stage clinical development. Phase 2b trial data suggests it is safe and well-tolerated.[21][22][23] The primary safety consideration for hormonal methods is the potential for side effects related to altered hormone levels, which this formulation aims to mitigate by maintaining testosterone within the normal range.[10]

  • Dimethandrolone Undecanoate (DMAU): This oral hormonal candidate has completed Phase 1 clinical trials.[11] Studies in healthy men for 28 days showed it to be well-tolerated with no serious adverse events.[11] Observed side effects included mild weight gain and a decrease in "good" HDL cholesterol.[12][13]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

TDI11861_Mechanism TDI11861 This compound sAC Soluble Adenylyl Cyclase (sAC) TDI11861->sAC Inhibition cAMP cAMP sAC->cAMP Conversion ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activation SpermMotility Sperm Motility & Maturation PKA->SpermMotility Phosphorylation Events

Caption: Mechanism of action of this compound in inhibiting sperm motility.

General Preclinical Safety Assessment Workflow

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Safety Pharmacology cluster_in_vivo In Vivo Toxicology SafetyPanel In Vitro Safety Panel (Receptors, Enzymes, etc.) AcuteTox Acute Toxicity (Rodent) SafetyPanel->AcuteTox hERG hERG Assay (Cardiotoxicity) hERG->AcuteTox Ames Ames Test (Mutagenicity) Ames->AcuteTox Cytotoxicity Cytotoxicity Assays Cytotoxicity->AcuteTox RepeatDose Repeat-Dose Toxicity (Rodent & Non-Rodent) AcuteTox->RepeatDose SafetyPharm ICH S7A Core Battery (CNS, CV, Respiratory) AcuteTox->SafetyPharm IND Investigational New Drug (IND) Application RepeatDose->IND SafetyPharm->IND LeadCandidate Lead Candidate LeadCandidate->SafetyPanel LeadCandidate->hERG LeadCandidate->Ames LeadCandidate->Cytotoxicity

Caption: A generalized workflow for preclinical safety and toxicity assessment.

Experimental Protocols

In Vitro Safety Pharmacology Panel
  • Objective: To identify potential off-target interactions of a test compound by screening it against a broad panel of receptors, ion channels, enzymes, and transporters.

  • Methodology:

    • Assay Selection: A panel of clinically relevant targets associated with known adverse drug reactions is selected. For this compound, a panel of 46 targets was used.

    • Binding Assays: Radioligand binding assays are typically used to determine the affinity of the test compound for various receptors and transporters. The compound is incubated with a preparation of the target protein and a specific radioligand. The displacement of the radioligand by the test compound is measured to calculate its binding affinity (Ki).

    • Enzyme Inhibition Assays: The ability of the test compound to inhibit the activity of various enzymes is assessed using specific substrates that produce a detectable signal (e.g., colorimetric, fluorescent).

    • Data Analysis: The concentration of the test compound that causes 50% inhibition (IC50) is determined for each target. Significant interaction is typically defined as >50% inhibition at a specific concentration (e.g., 10 µM).

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a chemical compound.

  • Methodology:

    • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry different mutations in the genes responsible for histidine synthesis.

    • Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (e.g., rat liver S9 fraction), as some chemicals only become mutagenic after metabolism.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-dependent increase in revertant colonies indicates that the compound is mutagenic.

hERG Electrophysiology Study
  • Objective: To assess the potential of a drug to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

  • Methodology:

    • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

    • Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in individual cells.

    • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current.

    • Drug Application: The cells are exposed to increasing concentrations of the test compound.

    • Data Analysis: The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is calculated.

In Vivo Toxicology and Safety Pharmacology Studies (Rodent)
  • Objective: To evaluate the potential toxicity and adverse effects of a new chemical entity on major physiological systems in a living organism.

  • Methodology:

    • Acute Toxicity Study:

      • Dosing: A single, high dose of the test compound is administered to a small group of rodents (e.g., mice or rats), typically via the intended clinical route of administration (e.g., oral gavage).

      • Observation: The animals are closely observed for signs of toxicity and mortality for up to 14 days. This study helps determine the maximum tolerated dose (MTD) and informs dose selection for subsequent studies.

    • Repeat-Dose Toxicity Study:

      • Dosing: The test compound is administered daily to groups of rodents for a specified duration (e.g., 28 or 90 days). Multiple dose levels (low, mid, high) and a control group are included.

      • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake are recorded regularly.

      • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined for gross pathological changes. Tissues are collected for histopathological evaluation.

    • Safety Pharmacology Core Battery (ICH S7A):

      • Central Nervous System (CNS): A functional observational battery (e.g., modified Irwin test) is used to assess behavioral changes, effects on motor activity, coordination, and reflexes.

      • Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated, often using telemetry in conscious, unrestrained animals.

      • Respiratory System: Respiratory rate and tidal volume are assessed, for example, using whole-body plethysmography.

References

A Head-to-Head In Vitro Comparison of Soluble Adenylyl Cyclase (sAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of several prominent soluble adenylyl cyclase (sAC) inhibitors. The data presented is compiled from recent studies to facilitate an objective evaluation of their biochemical and cellular potencies. This document is intended to guide researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1][2] Its distinct localization and activation mechanism make it a critical player in various physiological processes, including sperm motility and capacitation, making it a promising target for non-hormonal contraception.[1][3][4] The development of potent and selective sAC inhibitors is therefore of significant interest.

Biochemical Potency of sAC Inhibitors

The inhibitory potency of several sAC inhibitors was determined using in vitro adenylyl cyclase activity assays with purified recombinant human sAC protein.[1][5] Two main assay conditions were utilized: a "standard" assay and a "subnanomolar" assay, the latter being developed to accurately measure the potency of highly effective inhibitors.[1][2]

The standard assay is conducted under conditions that mimic physiological activators, including Ca²⁺ and HCO₃⁻.[1] For inhibitors with potencies in the low nanomolar or subnanomolar range, a modified assay with a lower sAC protein concentration and Mn²⁺ as a cofactor was employed to obtain more precise IC₅₀ values.[1][6]

InhibitorStandard Assay IC₅₀ (nM)Subnanomolar Assay IC₅₀ (nM)
LRE15300Not Reported
TDI-10229158.6[1]Not Reported
TDI-1115515.7Not Reported
TDI-11861≤ 2.5[1]1.7[1][6]
TDI-11891≤ 2.5[1]0.33[1][6]
TDI-11893≤ 2.5[1]1.7[1][6]

Cellular Potency of sAC Inhibitors

To assess the efficacy of these inhibitors in a cellular context, a cellular sAC activity assay was performed using sAC-overexpressing 4-4 cells.[1][7] This assay measures the accumulation of cAMP within the cells following treatment with the inhibitors.[2][7] The cellular IC₅₀ values provide insight into the membrane permeability and intracellular activity of the compounds.[3]

InhibitorCellular Assay IC₅₀ (nM)
LRE1Not Reported
TDI-10229113.5[1]
TDI-1115515.7[1]
This compound5.1[1]
TDI-118912.3[1]
TDI-1189319.4[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.

sAC_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_cytosol Cytosol HCO3- HCO3- sAC sAC (inactive) HCO3-->sAC Ca2+ Ca2+ Ca2+->sAC sAC_active sAC (active) sAC->sAC_active Activation cAMP cAMP sAC_active->cAMP ATP ATP ATP Downstream Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Inhibitors sAC Inhibitors (e.g., this compound) Inhibitors->sAC_active Inhibition

Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway.

Jump_Dilution_Workflow cluster_preincubation Step 1: Pre-incubation cluster_dilution Step 2: Dilution cluster_measurement Step 3: Activity Measurement sAC_protein ~25 nM sAC Protein preincubation Incubate 15 min sAC_protein->preincubation inhibitor Inhibitor (10x IC₅₀) inhibitor->preincubation sAC_inhibitor_complex sAC-Inhibitor Complex preincubation->sAC_inhibitor_complex dilution 100-fold Dilution into Assay Buffer sAC_inhibitor_complex->dilution add_atp Initiate with ATP dilution->add_atp measure_cAMP Measure cAMP over Time (every 6 min for 60 min) add_atp->measure_cAMP

Caption: In Vitro Jump Dilution Assay Workflow.

Experimental Protocols

In Vitro sAC Activity Assay (Standard)

This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP by purified sAC protein.[3]

  • Protein Incubation: Approximately 5 nM of purified recombinant human sAC protein is incubated in a reaction mixture.[1]

  • Reaction Buffer: The buffer contains 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[3]

  • Inhibitor Addition: The indicated concentrations of sAC inhibitors or DMSO (as a control) are added to the reaction.[3]

  • Incubation: The reaction is carried out at 30°C.

  • Quantification: The amount of [³²P]cAMP produced is determined using sequential Dowex and Alumina chromatography to separate it from the unconverted [α-³²P]ATP.[1]

  • Data Analysis: Concentration-response curves are generated to calculate IC₅₀ values via non-linear curve fitting.[1]

In Vitro sAC Activity Assay (Subnanomolar)

This assay is optimized for high-potency inhibitors.

  • Protein Concentration: The concentration of purified recombinant human sAC protein is reduced to approximately 0.25 nM.[1]

  • Reaction Buffer: The buffer composition is modified to contain 2 mM ATP and 10 mM Mn²⁺ as the sole divalent cation, which increases sAC activity approximately 20-fold compared to Mg²⁺.[1]

  • Incubation and Quantification: The remaining steps are similar to the standard assay, with the reaction proceeding for 30 minutes at 30°C.[1]

Cellular sAC Activity Assay

This assay quantifies sAC activity within a cellular environment.[7]

  • Cell Culture: sAC-overexpressing 4-4 cells are used.[2][7]

  • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of sAC inhibitors.[2][7]

  • PDE Inhibition: The cells are then treated with 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a non-selective phosphodiesterase (PDE) inhibitor, for 5 minutes to allow for cAMP accumulation.[2][3][7]

  • Cell Lysis: The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: The amount of accumulated cAMP is measured at 37°C.[2][7]

  • Data Normalization: Data is normalized to DMSO-treated controls to determine the cellular IC₅₀ values.[2][7]

In Vitro Jump Dilution Assay

This assay is designed to measure the residence time of an inhibitor on its target.[1][8]

  • Pre-incubation: Approximately 25 nM of sAC protein is pre-incubated for 15 minutes with an inhibitor at a concentration 10-fold above its IC₅₀.[1][9]

  • Dilution: The sAC-inhibitor complex is then rapidly diluted 100-fold into the subnanomolar assay buffer.[1][8][9]

  • Reaction Initiation: The cyclase reaction is initiated by the addition of substrate ATP.[9]

  • Time-course Measurement: The rate of cAMP production is measured at multiple time points over a 60-minute period.[1][8][9] The recovery of enzyme activity over time reflects the dissociation rate of the inhibitor.[9]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。